molecular formula C19H22N2O8 B605293 Ald-Ph-PEG2-NHS

Ald-Ph-PEG2-NHS

Katalognummer: B605293
Molekulargewicht: 406.4 g/mol
InChI-Schlüssel: GNTMWHHLUUIRGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ald-Ph-PEG2-NHS Ester (CAS 1807521-07-8) is a heterobifunctional and non-cleavable linker designed for advanced bioconjugation applications . This reagent features a benzaldehyde (Ald-Ph) group and an N-hydroxysuccinimide (NHS) ester, connected by a hydrophilic PEG2 spacer chain . The NHS ester group readily undergoes amide coupling with primary amine groups (-NH2) on proteins, peptides, or other amine-bearing molecules, forming stable covalent bonds . The benzaldehyde group orthogonally reacts with aminooxy (-ONH2) or hydrazide (-CONHNH2) moieties to form stable oxime or hydrazone linkages, respectively . This dual functionality enables sequential, site-specific conjugation strategies, which are crucial for creating well-defined constructs like antibody-drug conjugates (ADCs) . The incorporated PEG spacer enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance, thereby improving the efficiency and yield of conjugation reactions . This compound ester is widely used in preparing ADCs, immobilizing biomolecules on biosensors or microarrays, and labeling proteins with probes such as fluorophores or biotin . The aldehyde-based conjugation chemistry is also explored in biomaterial science, such as in the formation of cross-linked hydrogels for potential use as tissue adhesives . This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic use in humans .

Eigenschaften

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O8/c22-13-14-1-3-15(4-2-14)19(26)20-8-10-28-12-11-27-9-7-18(25)29-21-16(23)5-6-17(21)24/h1-4,13H,5-12H2,(H,20,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTMWHHLUUIRGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Ald-Ph-PEG2-NHS Linker: A Technical Guide to a Versatile Bioconjugation Tool

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biotherapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and other targeted therapies, the choice of a chemical linker is a critical determinant of success. The linker, a seemingly simple bridge between a targeting moiety and a payload, governs crucial parameters such as stability in circulation, solubility, and the precise release of the therapeutic agent. This guide provides a deep dive into the Ald-Ph-PEG2-NHS ester, a heterobifunctional linker engineered with distinct chemical functionalities to afford a high degree of control and versatility in the synthesis of complex biomolecular constructs.

Deconstructing the this compound Architecture

The this compound ester is a precisely designed molecule, with each component serving a strategic purpose in bioconjugation strategies.[1] Its structure allows for a sequential or orthogonal conjugation approach, enabling the directed assembly of biomolecular conjugates.

ComponentChemical NameFunctionalityKey Attributes
Ald Aldehyde (specifically, a benzaldehyde)Carbonyl-reactiveReacts with aminooxy or hydrazide groups to form stable oxime or hydrazone linkages, respectively.[2][3]
Ph PhenylStructural StabilityProvides a rigid, stable scaffold that resists oxidation and reduction, enhancing the overall robustness of the linker.[4][5]
PEG2 Diethylene GlycolSpacer & SolubilizerA short, hydrophilic polyethylene glycol chain that increases the water solubility of the final conjugate, improves pharmacokinetic properties, and can reduce aggregation.[1][6][7]
NHS N-Hydroxysuccinimide EsterAmine-reactiveEfficiently reacts with primary amines (e.g., lysine residues on proteins) to form highly stable amide bonds.[8][9]

Table 1. Functional Breakdown of the this compound Linker.

Below is a diagram illustrating the molecular architecture of this linker, highlighting its distinct functional domains.

cluster_Linker This compound Linker cluster_Reactants Target Biomolecules Ald Aldehyde (Ald) Ph Phenyl (Ph) Ald->Ph attached to PEG2 PEG Spacer (PEG2) Ph->PEG2 linked via ether bond NHS NHS Ester (NHS) PEG2->NHS linked via ester bond Payload Payload (e.g., Drug with Hydrazide/Aminooxy) Payload->Ald Reacts with Antibody Antibody (e.g., with Lysine Primary Amines) Antibody->NHS Reacts with

Figure 1. Molecular components and reactivity of the this compound linker.

The Chemistry of Conjugation: A Tale of Two Termini

The utility of the this compound linker lies in its two distinct reactive ends, which can be addressed under different reaction conditions. This allows for a controlled, stepwise conjugation process, which is fundamental to creating well-defined bioconjugates like ADCs.

The Amine-Reactive NHS Ester Terminus

The N-hydroxysuccinimide ester is one of the most widely used functionalities for modifying proteins. It reacts specifically with primary aliphatic amines, such as the side chain of lysine residues and the N-terminus of polypeptides, to form a stable amide bond.[9][10]

Mechanism of Action: The reaction proceeds via nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a tetrahedral intermediate, followed by the departure of the N-hydroxysuccinimide leaving group to yield the stable amide linkage.[10]

start Protein-NH₂ (Primary Amine) intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack linker Linker-NHS Ester linker->intermediate product Protein-NH-CO-Linker (Stable Amide Bond) intermediate->product Elimination byproduct N-Hydroxysuccinimide intermediate->byproduct

Figure 2. Reaction scheme of NHS ester with a primary amine.

Critical Parameters for NHS Ester Coupling:

  • pH: The reaction is highly pH-dependent. A pH range of 7.2 to 8.5 is optimal.[9][11] At lower pH, the amine is protonated and non-nucleophilic, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction.[9][12]

  • Buffers: Amine-free buffers such as phosphate-buffered saline (PBS), borate, or carbonate buffers are essential to prevent competition with the target reaction.[8] Buffers containing primary amines, like Tris, should be avoided.[8]

  • Solvent: While the reaction is performed in an aqueous buffer, the this compound linker itself is often dissolved in a water-miscible organic solvent like DMSO or DMF before being added to the reaction mixture.[9]

Hydrolytic Stability of NHS Esters: It is crucial to be aware of the hydrolysis of the NHS ester, which competes with the aminolysis reaction. The rate of hydrolysis increases with pH.[13]

pHTemperature (°C)Half-life of Hydrolysis
7.004-5 hours
8.6410 minutes

Table 2. Hydrolysis rates of NHS esters under different conditions.[9][13] This underscores the importance of using freshly prepared linker solutions and carefully controlling reaction time and pH.

The Carbonyl-Reactive Aldehyde Terminus

The benzaldehyde group provides a second, orthogonal reactive site. It is particularly useful for reacting with hydrazide or aminooxy-functionalized molecules, such as cytotoxic drugs or imaging agents.[3]

  • Reaction with Hydrazides: Aldehydes react with hydrazides to form hydrazone linkages. This reaction is chemoselective and can be slow, but the resulting bond is relatively stable at neutral pH.[14][15]

  • Reaction with Aminooxy Groups: The reaction with an aminooxy group forms an oxime linkage, which is generally more stable than a hydrazone bond, particularly against hydrolysis.[2][16]

The formation of these bonds typically involves the loss of a water molecule and can be catalyzed under mildly acidic conditions (pH 4-6).[15] However, recent advancements have enabled these ligations to proceed efficiently at or near neutral pH.[16]

cluster_oxime Oxime Ligation cluster_hydrazone Hydrazone Ligation linker_ald_o Linker-CHO (Aldehyde) product_o Linker-CH=N-O-Payload (Stable Oxime Bond) linker_ald_o->product_o payload_ao Payload-ONH₂ (Aminooxy) payload_ao->product_o linker_ald_h Linker-CHO (Aldehyde) product_h Linker-CH=N-NH-Payload (Hydrazone Bond) linker_ald_h->product_h payload_h Payload-NHNH₂ (Hydrazide) payload_h->product_h

Figure 3. Aldehyde conjugation pathways.

Applications in Drug Development

The dual reactivity of the this compound linker makes it an invaluable tool for constructing complex bioconjugates where precise placement of different components is required.

Antibody-Drug Conjugates (ADCs)

ADCs represent a major application for this type of linker.[7][17] A typical strategy involves:

  • Antibody Modification: The NHS ester end of the linker is reacted with lysine residues on a monoclonal antibody (mAb).

  • Payload Attachment: The aldehyde-functionalized mAb is then conjugated to a hydrazide or aminooxy-modified cytotoxic drug.

This sequential approach ensures that the potent drug is attached specifically to the antibody, creating a targeted delivery system. The PEG spacer helps to improve the solubility and pharmacokinetic profile of the final ADC, while the stable amide and oxime/hydrazone bonds ensure the integrity of the conjugate in circulation until it reaches the target cancer cell.[1][7]

PROTACs and Peptide/Oligonucleotide Modification

The principles of this linker are also applicable in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for the specific labeling of peptides and oligonucleotides.[10][18] For instance, an amine-modified oligonucleotide can be reacted with the NHS ester, leaving the aldehyde available for subsequent conjugation to a reporter molecule or a solid support.[19]

Experimental Protocols: A Self-Validating System

The following protocols are designed to provide a robust framework for utilizing the this compound linker. Each step includes justifications to ensure trustworthiness and reproducibility.

Protocol 1: Conjugation of this compound to a Protein (e.g., IgG)

Objective: To label an antibody with the linker, introducing a reactive aldehyde handle for subsequent conjugation.

Materials:

  • Antibody (IgG) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound linker (CAS No. 1807521-07-8)[20][21]

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[8]

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)[8]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns for purification

Procedure:

  • Reagent Preparation (Self-Validation: Freshness is Key):

    • Equilibrate the vial of this compound linker to room temperature before opening to prevent moisture condensation, as the NHS ester is moisture-sensitive.[8]

    • Immediately before use, prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF. Do not store the stock solution, as the NHS ester readily hydrolyzes in the presence of trace moisture.[8] The lack of a stock solution ensures maximum reactivity.

  • Antibody Preparation (Self-Validation: Buffer Integrity):

    • Ensure the antibody solution is in an amine-free buffer at a concentration of 1-10 mg/mL. If the antibody is in a buffer containing Tris or glycine, exchange it into the reaction buffer using a desalting column or dialysis.[8] This prevents non-productive reactions with buffer components.

  • Calculation of Reagent Stoichiometry (Self-Validation: Controlled Modification):

    • Determine the molar ratio of linker to antibody. A 10- to 20-fold molar excess of the linker is a common starting point for IgG labeling.[8] The optimal ratio may need to be determined empirically to achieve the desired degree of labeling.

  • Conjugation Reaction (Self-Validation: Controlled Environment):

    • Add the calculated volume of the 10 mM linker stock solution to the antibody solution. The final concentration of the organic solvent (DMSO/DMF) should not exceed 10% (v/v) to maintain protein stability.[8]

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[8] The lower temperature can help to minimize protein degradation and reduce the rate of NHS ester hydrolysis.

  • Quenching (Self-Validation: Halting the Reaction):

    • Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. The primary amines in Tris will react with any remaining NHS esters, preventing further modification of the antibody. Incubate for 15-30 minutes.

  • Purification (Self-Validation: Purity of Final Product):

    • Remove excess, unreacted linker and quenching buffer by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4). Gel filtration is the most common and effective method for purifying the labeled antibody.[12]

Protocol 2: Conjugation of an Aminooxy-Payload to the Aldehyde-Modified Protein

Objective: To conjugate a payload containing an aminooxy group to the aldehyde-functionalized antibody from Protocol 1.

Materials:

  • Aldehyde-modified antibody (from Protocol 1)

  • Aminooxy-functionalized payload (e.g., drug, fluorophore)

  • Reaction buffer (e.g., 0.1 M sodium acetate, pH 4.5-5.5) or PBS (pH 7.4)

  • Desalting columns for final purification

Procedure:

  • Payload Preparation:

    • Dissolve the aminooxy-payload in a suitable solvent (e.g., DMSO, water) to create a stock solution.

  • Conjugation Reaction (Self-Validation: Stable Bond Formation):

    • Combine the aldehyde-modified antibody with a 5- to 20-fold molar excess of the aminooxy-payload.

    • The reaction can be performed at pH 7.4, but is often accelerated at a slightly acidic pH (4.5-5.5) to catalyze the dehydration step in oxime formation.[15] However, ensure the antibody is stable at this pH. For many applications, the reaction proceeds efficiently at neutral pH over several hours.[16]

    • Incubate the reaction for 4-16 hours at room temperature or 4°C, protected from light if using a light-sensitive payload.

  • Purification (Self-Validation: Final Conjugate Integrity):

    • Purify the final antibody-drug conjugate using a desalting column or size-exclusion chromatography to remove any unreacted payload and byproducts. The purified conjugate should be stored under appropriate conditions to maintain its stability.

References

  • Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. [Link]

  • This compound ester. Glyco MindSynth. [Link]

  • Ald-PEG-NHS ester. AxisPharm. [Link]

  • Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates. ACS Publications - Bioconjugate Chemistry. [Link]

  • Phenyl group. Wikipedia. [Link]

  • Introduction of an Aldehyde Handle on Nanobodies by Affinity-Guided Labeling. ACS Publications - Bioconjugate Chemistry. [Link]

  • Introduction to Bioconjugation. Chemistry LibreTexts. [Link]

  • Native Chemical Ligation: A Boon to Peptide Chemistry. National Institutes of Health (NIH). [Link]

  • The Phenyl Group. Chemistry LibreTexts. [Link]

  • PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. AxisPharm. [Link]

  • Aldehyde-mediated bioconjugation via in situ generated ylides. Royal Society of Chemistry. [Link]

  • Phenyl Group - Structure, Properties, and Uses. Turito. [Link]

  • This compound, CAS 1807521-07-8. AxisPharm. [Link]

  • Bioconjugation. Wikipedia. [Link]

Sources

An In-depth Technical Guide to Ald-Ph-PEG2-NHS: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Ald-Ph-PEG2-NHS, a heterobifunctional crosslinker pivotal in the fields of bioconjugation, diagnostics, and targeted drug delivery. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, strategic applications, and practical methodologies associated with this versatile reagent.

Introduction: The Strategic Advantage of a Heterobifunctional Linker

This compound is a non-cleavable linker engineered for the covalent and site-specific conjugation of biomolecules.[1][2] Its design incorporates three key components: a benzaldehyde group, a 2-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This heterobifunctional nature allows for controlled, sequential reactions with different functional groups, providing a distinct advantage over homobifunctional linkers by minimizing the formation of unwanted homodimers and complex mixtures.[3] The integrated PEG spacer further enhances the utility of this linker by improving the aqueous solubility and stability of the resulting conjugates, a critical factor in many biological applications.[4][5][6][7]

Chemical Structure and Physicochemical Properties

The unique architecture of this compound underpins its functionality. The molecule consists of a rigid aromatic aldehyde at one terminus and a highly reactive NHS ester at the other, separated by a flexible and hydrophilic di-ethylene glycol spacer.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound [2][8][9][10]

PropertyValue
Chemical FormulaC₁₉H₂₂N₂O₈
Molecular Weight406.4 g/mol
CAS Number1807521-07-8
Purity>95%
SolubilityDMSO, DMF, DCM
Storage Conditions-20°C

Reaction Mechanisms and Experimental Considerations

The utility of this compound lies in the distinct and controllable reactivity of its two terminal functional groups.

NHS Ester Reactivity with Primary Amines

The NHS ester is a highly efficient amine-reactive group.[3] It reacts with primary amines, such as the side chain of lysine residues in proteins, to form a stable and irreversible amide bond.[11][12]

Mechanism: The reaction proceeds via a nucleophilic acyl substitution, where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide leaving group.[11][13]

NHS_Ester_Reaction reagent This compound intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack (pH 7.2-9.0) protein Biomolecule-NH₂ (e.g., Protein) protein->intermediate product Stable Amide Bond (Ald-Ph-PEG2-Biomolecule) intermediate->product Collapse & Release byproduct NHS byproduct intermediate->byproduct

Caption: NHS Ester Reaction Workflow.

Experimental Causality:

  • pH is Critical: The reaction is highly pH-dependent.[14] At a pH below 7, primary amines are protonated (-NH₃⁺), rendering them non-nucleophilic and significantly slowing the reaction.[11] Conversely, at a pH above 9, the rate of hydrolysis of the NHS ester increases dramatically, competing with the desired aminolysis.[11] The optimal pH range is typically 7.2 to 8.5.[3]

  • Buffer Selection: Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete for reaction with the NHS ester, reducing conjugation efficiency.[11] Phosphate-buffered saline (PBS), borate, or carbonate buffers are recommended.[3]

  • Stoichiometry: A 10- to 20-fold molar excess of the NHS ester is a common starting point for protein labeling to drive the reaction to completion.[11]

Benzaldehyde Reactivity with Hydrazides and Aminooxy Groups

The aromatic aldehyde group provides a second, orthogonal reaction site. It reacts chemoselectively with hydrazide or aminooxy groups to form hydrazone or oxime linkages, respectively.[15][16]

Mechanism: This reaction is a form of imine ligation. The nucleophilic nitrogen of the hydrazide or aminooxy group attacks the electrophilic carbonyl carbon of the benzaldehyde. Aromatic aldehydes are more reactive than aliphatic aldehydes or ketones, facilitating this reaction.[17]

Aldehyde_Reaction aldehyde Ald-Ph-PEG2-Linker conjugate Stable Oxime or Hydrazone Linkage aldehyde->conjugate Chemoselective Ligation (pH ~4.5-7) nucleophile Molecule-ONH₂ (Aminooxy) or Molecule-NHNH₂ (Hydrazide) nucleophile->conjugate

Caption: Aldehyde Reaction Workflow.

Experimental Causality:

  • Oxime vs. Hydrazone Stability: While both reactions are efficient, the resulting oxime bond is significantly more stable towards hydrolysis than the hydrazone bond, making the aminooxy reaction preferable for applications requiring long-term stability.[17][18][19]

  • Catalysis: The rate of hydrazone and oxime formation can be significantly enhanced by the addition of a catalyst, such as aniline.[17][20][21] Aniline forms a transient, more reactive Schiff base with the aldehyde, which is then readily displaced by the stronger nucleophile (hydrazide or aminooxy group).[20]

  • pH Optimization: The reaction between aldehydes and hydrazides or aminooxy groups is typically performed at a slightly acidic to neutral pH (pH 5-7).[20]

The Role of the PEG Spacer

The 2-unit polyethylene glycol (PEG) chain is not merely a spacer but a functional component that imparts several beneficial properties to the linker and the final conjugate:[5]

  • Enhanced Solubility: PEG is highly soluble in aqueous media.[4] Incorporating a PEG spacer improves the water solubility of the linker and can prevent the aggregation of the final bioconjugate, which is particularly important when working with hydrophobic payloads.[7][]

  • Improved Pharmacokinetics: In drug delivery applications, PEGylation is a well-established strategy to increase the hydrodynamic radius of a molecule.[4][5] This can prolong its circulation half-life by reducing renal clearance.[5]

  • Reduced Immunogenicity: The flexible and hydrophilic PEG chain can shield the bioconjugate from recognition by the immune system, thereby reducing its immunogenicity.[6][]

  • Biocompatibility: PEG is known for its excellent biocompatibility and low toxicity.[4]

Core Application: Antibody-Drug Conjugate (ADC) Development

This compound is particularly well-suited for the construction of Antibody-Drug Conjugates (ADCs).[1] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[]

Strategic Workflow in ADC Construction:

  • Antibody Modification: The NHS ester end of the linker is reacted with the primary amine groups on the lysine residues of a monoclonal antibody. This step attaches the aldehyde-functionalized PEG linker to the antibody surface.

  • Drug Payload Conjugation: A cytotoxic drug, modified to contain a hydrazide or aminooxy group, is then reacted with the aldehyde-functionalized antibody. This forms a stable covalent bond, linking the drug to the antibody.

This sequential approach allows for precise control over the conjugation process, leading to the formation of well-defined ADCs with a controlled drug-to-antibody ratio (DAR).[6] The PEG linker in this context not only improves the solubility and stability of the ADC but also plays a crucial role in its overall pharmacokinetic and safety profile.[]

Detailed Experimental Protocol: Two-Step Protein-Peptide Conjugation

This protocol outlines a general procedure for conjugating an amine-containing protein to an aminooxy-functionalized peptide using this compound.

Materials:

  • Protein solution (e.g., BSA, IgG) in amine-free buffer (e.g., PBS, pH 7.4)

  • This compound (dissolved in DMSO or DMF)

  • Aminooxy-functionalized peptide

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Aniline catalyst (optional)

  • Size-exclusion chromatography (desalting) column

Step-by-Step Methodology:

Part 1: Activation of Protein with this compound

  • Preparation: Prepare a 1-5 mg/mL solution of the protein in a reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4).

  • Linker Addition: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10-20 mM. Add a 10-fold molar excess of the linker solution to the protein solution. The final DMSO concentration should be kept below 10% (v/v) to avoid protein denaturation.[11]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Remove excess, unreacted linker by passing the reaction mixture through a desalting column equilibrated with a suitable buffer for the next step (e.g., 0.1 M MES, 0.15 M NaCl, pH 6.0). The aldehyde-activated protein is now ready for the second conjugation step.

Part 2: Conjugation of Activated Protein with Aminooxy-Peptide

  • Peptide Addition: Add a 5- to 10-fold molar excess of the aminooxy-functionalized peptide to the purified, aldehyde-activated protein solution.

  • Catalyst (Optional): For rate enhancement, aniline can be added to a final concentration of 10-100 mM.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Final Purification: Purify the final protein-peptide conjugate using size-exclusion chromatography to remove excess peptide and any byproducts.

  • Characterization: Characterize the final conjugate using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm successful conjugation and determine the conjugation ratio.

Conclusion

This compound is a powerful and versatile tool for bioconjugation. Its heterobifunctional nature, combined with the beneficial properties of the integrated PEG spacer, enables the controlled and efficient synthesis of complex biomolecular constructs. This guide has provided a detailed examination of its chemical properties, reaction mechanisms, and a practical framework for its application, particularly in the promising field of antibody-drug conjugate development. A thorough understanding of the principles outlined herein will empower researchers to leverage this reagent to its full potential in their scientific endeavors.

References

  • Technology Networks. (2023). Overview of PEG Linkers & Their Applications. Retrieved from [Link]

  • Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

  • Creative Biolabs. (n.d.). What are PEG Linkers?. Retrieved from [Link]

  • Devaraj, N. K., & Weissleder, R. (2011). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 22(3), 377–382. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound ester. Retrieved from [Link]

  • Creative Biolabs. (n.d.). This compound ester (CAT#: ADC-L-523). Retrieved from [Link]

  • AxisPharm. (n.d.). This compound, CAS 1807521-07-8. Retrieved from [Link]

  • AxisPharm. (n.d.). Ald-PEG-NHS ester. Retrieved from [Link]

  • Glyco MindSynth. (n.d.). This compound ester. Retrieved from [Link]

  • Biocompare. (n.d.). This compound ester from Aladdin Scientific. Retrieved from [Link]

  • mRNA-assaydevelopment. (n.d.). Ald-Ph-amido-PEG2-C2-NHS ester. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Aldehyde-PEG-NHS Ester for Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of a crosslinking agent is paramount. Among the diverse array of available reagents, heterobifunctional linkers stand out for their ability to facilitate controlled and specific conjugation between biomolecules. This guide provides a comprehensive technical overview of Aldehyde-PEG-NHS ester, a versatile and widely utilized crosslinker, offering insights into its chemistry, application, and the nuances of its successful implementation.

The Strategic Advantage of Heterobifunctional PEGylated Linkers

At its core, bioconjugation is the science of covalently linking two or more molecules, at least one of which is a biomolecule, to create a new construct with combined or enhanced properties. The Aldehyde-PEG-NHS ester is a prime example of a heterobifunctional crosslinker, meaning it possesses two different reactive groups at either end of a polyethylene glycol (PEG) spacer.[1] This architecture offers a significant advantage over homobifunctional linkers by enabling sequential and site-specific conjugation, thereby minimizing the formation of undesirable homodimers and complex mixtures.

The integrated polyethylene glycol (PEG) chain is not merely a spacer; it imparts several beneficial properties to the resulting conjugate. PEGylation, the process of attaching PEG chains, can enhance the solubility and in vivo circulation time of therapeutic molecules, ultimately improving their pharmacokinetic profiles.[2][3]

The Chemistry of Aldehyde-PEG-NHS Ester: A Tale of Two Reactive Ends

The utility of Aldehyde-PEG-NHS ester lies in the distinct reactivity of its terminal functional groups: the N-hydroxysuccinimide (NHS) ester and the aldehyde.[4]

The Amine-Reactive NHS Ester

The NHS ester is a well-established functional group for targeting primary amines (-NH₂), such as those found on the side chains of lysine residues and the N-terminus of proteins and peptides.[5] The reaction proceeds via a nucleophilic acyl substitution, where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that subsequently collapses, releasing N-hydroxysuccinimide and forming a stable and irreversible amide bond.[6]

Key Reaction Considerations for the NHS Ester:

  • pH Dependence: The reaction of NHS esters with amines is highly pH-dependent.[5][7] An optimal pH range of 7.2 to 8.5 is generally recommended.[8] At lower pH, the primary amines are protonated and thus non-nucleophilic, inhibiting the reaction.[7] Conversely, at higher pH, the rate of hydrolysis of the NHS ester increases significantly, competing with the desired aminolysis and reducing conjugation efficiency.[6][8]

  • Buffer Selection: It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target biomolecule for reaction with the NHS ester.[9][10] Phosphate, carbonate-bicarbonate, HEPES, or borate buffers are suitable alternatives.[8]

  • Stability: NHS esters are moisture-sensitive and prone to hydrolysis.[9][11] They should be stored under dry conditions and reconstituted in an anhydrous water-miscible solvent like DMSO or DMF immediately before use.[9] Aqueous solutions of NHS esters should be used promptly.[5]

The Carbonyl Chemistry of the Aldehyde Group

The aldehyde group (-CHO) at the other terminus of the linker provides a second, distinct reactive handle.[12] It readily reacts with primary amines to form an initial, reversible Schiff base (an imine).[13][14] This intermediate must be stabilized through a process called reductive amination.[15][16]

Reductive Amination: The Key to a Stable Bond

Reductive amination involves the reduction of the Schiff base to a stable secondary amine linkage using a mild reducing agent.[13][17] Sodium cyanoborohydride (NaBH₃CN) is a commonly used reagent for this purpose as it selectively reduces the imine bond without affecting the aldehyde or other functional groups on the biomolecule.[13][16]

Key Reaction Considerations for the Aldehyde Group:

  • pH Optimization: The formation of the Schiff base is fastest near neutral pH.[14] The overall reductive amination process is typically carried out in a pH range of 6 to 9.[16]

  • Reducing Agent: The choice and concentration of the reducing agent are critical for successful conjugation.

  • Versatility: The aldehyde group can also react with other nucleophiles like hydrazides and hydroxylamines, offering alternative conjugation strategies.[12]

Experimental Design and Protocols

A well-designed experimental protocol is the cornerstone of successful bioconjugation. The following sections provide a structured approach to using Aldehyde-PEG-NHS ester.

Quantitative Data for Reaction Optimization

To facilitate experimental design, the following tables summarize critical quantitative data for the two key reactions involved.

Table 1: Stability of NHS Esters as a Function of pH

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[8]
8.6410 minutes[8]

This table highlights the critical impact of pH on the hydrolytic stability of NHS esters. As the pH increases, the rate of hydrolysis accelerates, leading to a shorter half-life for the reactive ester.[6]

Table 2: Recommended Reaction Conditions

ParameterNHS Ester ReactionReductive Amination
pH 7.2 - 8.5[8]6.0 - 9.0[16]
Temperature 4 - 25°C[18]4 - 37°C[19]
Reaction Time 0.5 - 4 hours[8]2 - 24 hours[19]
Buffer Phosphate, Bicarbonate, Borate[8]Borate, Phosphate[19]
Step-by-Step Two-Step Conjugation Protocol

This protocol outlines a general two-step procedure for conjugating two different biomolecules (Molecule A with an amine group and Molecule B with an amine group) using Aldehyde-PEG-NHS ester.

Step 1: Reaction of NHS Ester with Molecule A

  • Preparation of Molecule A: Dissolve Molecule A (e.g., a protein) in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.5).

  • Preparation of Aldehyde-PEG-NHS Ester: Immediately before use, dissolve the Aldehyde-PEG-NHS ester in a small amount of anhydrous DMSO or DMF.[9]

  • Reaction: Add the dissolved Aldehyde-PEG-NHS ester to the solution of Molecule A. A typical molar excess of the linker is 5- to 20-fold over the biomolecule. The reaction can proceed for 1-2 hours at room temperature or overnight at 4°C.[5]

  • Purification: Remove the excess, unreacted linker and the N-hydroxysuccinimide by-product using size-exclusion chromatography (e.g., a desalting column) or dialysis.[5]

Step 2: Reaction of Aldehyde with Molecule B (Reductive Amination)

  • Preparation of Aldehyde-Functionalized Molecule A: Exchange the purified Aldehyde-PEG-Molecule A into a suitable buffer for reductive amination (e.g., 0.1 M MES buffer, pH 6.0).

  • Addition of Molecule B: Add Molecule B (containing a primary amine) to the solution of Aldehyde-PEG-Molecule A.

  • Reductive Amination: Add a fresh solution of a reducing agent (e.g., sodium cyanoborohydride) to the reaction mixture. The reaction is typically incubated for 2-24 hours at room temperature or 37°C.[19]

  • Quenching: Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris) to consume any unreacted aldehyde groups.

  • Final Purification: Purify the final conjugate using an appropriate chromatographic method (e.g., size-exclusion, ion-exchange, or affinity chromatography) to remove unreacted molecules and by-products.

Characterization of the Conjugate

Thorough characterization is essential to confirm the successful synthesis of the desired bioconjugate.

  • SDS-PAGE: A simple and effective method to visualize the increase in molecular weight of the conjugated protein.

  • UV-Vis Spectroscopy: Can be used to determine the concentration of the protein and, if a chromophore is present on the other molecule, the degree of conjugation.

  • Mass Spectrometry (MS): Provides an accurate measurement of the molecular weight of the conjugate, confirming the number of linker molecules attached.[20][21][22]

  • HPLC/FPLC: Techniques like size-exclusion chromatography (SEC) and ion-exchange chromatography (IEX) can be used to assess the purity of the conjugate and separate it from unreacted components.[23]

Visualizing the Workflow: A Logical Approach to Bioconjugation

The following diagrams, rendered in DOT language, illustrate the key chemical transformations and the overall experimental workflow.

NHS_Ester_Reaction reagent Aldehyde-PEG-NHS Ester intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack biomolecule_A Biomolecule A (with -NH2) biomolecule_A->intermediate product Aldehyde-PEG-Amide-Biomolecule A intermediate->product Collapse byproduct N-Hydroxysuccinimide intermediate->byproduct Release

Caption: NHS Ester Reaction with a Primary Amine.

Reductive_Amination aldehyde_conjugate Aldehyde-PEG-Molecule A schiff_base Schiff Base Intermediate aldehyde_conjugate->schiff_base biomolecule_B Biomolecule B (with -NH2) biomolecule_B->schiff_base final_product Molecule B-Amine-PEG-Molecule A schiff_base->final_product Reduction reducing_agent Reducing Agent (e.g., NaBH3CN) reducing_agent->final_product

Caption: Reductive Amination of an Aldehyde with a Primary Amine.

Bioconjugation_Workflow cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Reductive Amination mol_A Molecule A (-NH2) reaction1 Reaction (pH 7.2-8.5) mol_A->reaction1 linker Aldehyde-PEG-NHS linker->reaction1 purification1 Purification 1 (SEC or Dialysis) reaction1->purification1 intermediate_conjugate Aldehyde-PEG-Molecule A purification1->intermediate_conjugate reaction2 Reaction (pH 6.0-9.0) intermediate_conjugate->reaction2 mol_B Molecule B (-NH2) mol_B->reaction2 reducing_agent Reducing Agent reducing_agent->reaction2 purification2 Final Purification (Chromatography) reaction2->purification2 final_conjugate Final Bioconjugate purification2->final_conjugate

Caption: Two-Step Bioconjugation Workflow.

Troubleshooting Common Challenges

Even with optimized protocols, challenges can arise. Here are some common issues and their potential solutions:

  • Low Conjugation Efficiency:

    • NHS Ester Hydrolysis: Ensure the NHS ester is fresh and handled under anhydrous conditions. Prepare solutions immediately before use.[9] Verify the pH of the reaction buffer.

    • Inactive Biomolecule: Confirm the presence and accessibility of primary amines on your target molecule.

    • Suboptimal Molar Ratio: Titrate the molar excess of the linker to find the optimal concentration for your specific application.

  • Precipitation of the Conjugate:

    • Solubility Issues: The PEG linker generally improves solubility, but high degrees of conjugation can sometimes lead to aggregation. Consider using a longer PEG chain.

  • Non-Specific Binding:

    • Purification: Ensure thorough purification after each conjugation step to remove unreacted components.

Conclusion

The Aldehyde-PEG-NHS ester is a powerful tool in the bioconjugation toolbox, enabling the creation of well-defined and functional biomolecular constructs. A thorough understanding of the underlying chemistry of both the NHS ester and aldehyde functionalities, coupled with careful optimization of reaction conditions, is the key to harnessing the full potential of this versatile crosslinker. By following the principles and protocols outlined in this guide, researchers can confidently design and execute successful bioconjugation strategies for a wide range of applications in research, diagnostics, and therapeutics.

References

  • AxisPharm. (n.d.). Ald-PEG-NHS ester. Retrieved from [Link]

  • Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. The Glen Report 32.26. Retrieved from [Link]

  • Wang, Y., et al. (2017).
  • JenKem Technology. (n.d.). Heterobifunctional PEGs. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Caserman, S., et al. (2017).
  • ResearchGate. (n.d.). Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. Retrieved from [Link]

  • Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry.
  • AxisPharm. (n.d.). How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices. Retrieved from [Link]

  • Griesser, E., et al. (2015).
  • Creative Biolabs. (n.d.). Troubleshooting Guides. Retrieved from [Link]

  • Guttman, M., et al. (2016).
  • Chem-Space. (n.d.). N-Hydroxysuccinimide active ester. Retrieved from [Link]

  • Lees, A., et al. (2006). Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination.
  • El-Dakdouki, M. H., et al. (2013). Aldehyde-Amine Chemistry Enables Modulated Biosealants with Tissue-Specific Adhesion. Biomacromolecules.
  • AxisPharm. (2024). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Forstenlehner, I., et al. (2014).
  • Biopharma PEG. (n.d.). NHS-PEG-NHS. Retrieved from [Link]

  • Lees, A., et al. (2006).
  • Thermo Fisher Scientific. (2018, May 3).
  • Jevsevar, S., et al. (2010). Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. Journal of the Serbian Chemical Society.
  • Creative Biolabs. (n.d.). Chemical Conjugation. Retrieved from [Link]

  • Varki, A., et al. (Eds.). (2009). Essentials of Glycobiology.
  • Zhang, L., et al. (2023). Synthesis of Versatile DNA‐Conjugated Aldehydes by Controlled Oxidation of Amines.

Sources

An In-depth Technical Guide on the Role of the PEG2 Spacer in Ald-Ph-PEG2-NHS

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of bioconjugation and targeted therapeutics, the rational design of linker molecules is paramount to achieving optimal efficacy and safety. The heterobifunctional linker, Ald-Ph-PEG2-NHS, provides a versatile platform for covalently linking biomolecules. This guide delves into the specific and critical role of the discrete, two-unit polyethylene glycol (PEG2) spacer within this linker's architecture. We will explore how this seemingly simple component profoundly influences the physicochemical properties, reaction kinetics, and overall performance of the resulting bioconjugate, with a particular focus on its application in antibody-drug conjugates (ADCs).

Deconstructing the this compound Linker: A Trifecta of Functionality

The this compound linker is a sophisticated chemical tool engineered with three key components, each serving a distinct purpose in the bioconjugation workflow.[1][2] Understanding the individual contributions of these moieties is essential to appreciating the synergistic role of the PEG2 spacer.

  • Aldehyde-Phenyl (Ald-Ph) Group: This terminal functional group provides a reactive aldehyde (-CHO) for targeted covalent conjugation. It readily reacts with molecules containing a hydrazine or aminooxy group to form a stable hydrazone or oxime bond, respectively.[3][4] The phenyl group enhances the stability of the resulting hydrazone bond.[5] This chemistry is particularly valuable for site-specific modifications of biomolecules.

  • N-Hydroxysuccinimide (NHS) Ester: The NHS ester is a highly efficient amine-reactive group.[6] It reacts with primary amines (-NH2), such as those found on the side chains of lysine residues and the N-terminus of proteins, to form a stable amide bond.[7][8] This reaction is a cornerstone of bioconjugation due to its reliability and the prevalence of accessible amine groups on the surface of proteins.[8]

  • Polyethylene Glycol (PEG2) Spacer: Nestled between the aldehyde-phenyl and NHS ester functionalities is a short, discrete PEG spacer consisting of two ethylene glycol units. While seemingly a simple connector, this component is critical for modulating the overall properties of the linker and the final conjugate.

The Multifaceted Role of the PEG2 Spacer

The inclusion of a PEG spacer, even a short one like PEG2, is a deliberate design choice aimed at overcoming common challenges in bioconjugation, particularly when dealing with hydrophobic molecules or complex biologics like antibodies.[9][10]

Enhancing Solubility and Preventing Aggregation

A primary function of the PEG2 spacer is to impart hydrophilicity.[9][11] Many cytotoxic payloads used in ADCs are inherently hydrophobic, which can lead to aggregation and insolubility when conjugated to an antibody.[9] The hydrophilic nature of the PEG2 spacer helps to counteract this hydrophobicity, improving the overall water solubility of the drug-linker complex and the final ADC.[9][10] This enhanced solubility is crucial for:

  • Facilitating the conjugation reaction: Maintaining the solubility of all components in the reaction buffer is essential for efficient conjugation.

  • Improving the biophysical properties of the final conjugate: Preventing aggregation is critical for the stability, safety, and efficacy of a therapeutic protein.[12]

  • Enabling higher Drug-to-Antibody Ratios (DARs): By mitigating the aggregation issues associated with hydrophobic drugs, PEG spacers can allow for the attachment of a greater number of drug molecules to a single antibody while maintaining acceptable biophysical characteristics.[9]

Modulating Pharmacokinetics and Biodistribution

The physicochemical properties of an ADC, particularly its hydrophobicity, significantly influence its pharmacokinetic (PK) profile.[9] Highly hydrophobic ADCs are often cleared rapidly from circulation through non-specific uptake by the reticuloendothelial system (RES).[9] The PEG2 spacer, by increasing the overall hydrophilicity of the ADC, can help to:

  • Reduce rapid clearance: This leads to a longer circulation half-life.[9]

  • Increase tumor exposure: A prolonged circulation time allows for greater accumulation of the ADC at the tumor site, potentially enhancing its anti-tumor efficacy.[9][13]

Providing Steric Accessibility and Flexibility

The PEG2 spacer introduces a defined distance and flexibility between the conjugated molecules.[14] This "spacing" effect can be critical for preserving the biological activity of the components. For instance, in an ADC, the spacer can prevent the bulky antibody from sterically hindering the interaction of the cytotoxic drug with its intracellular target.[15] This steric separation ensures that both the antibody's antigen-binding capacity and the drug's potency are maintained.

Minimizing Immunogenicity

PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy for reducing the immunogenicity of therapeutic proteins.[12][16] While the PEG2 spacer is short, it can contribute to shielding the linker and payload from the host immune system, thereby reducing the potential for an undesirable immune response.[16]

Causality in Experimental Design: Why Choose a PEG2 Spacer?

The decision to use a linker containing a PEG2 spacer is driven by a clear understanding of the challenges inherent in a given bioconjugation system.

  • When dealing with hydrophobic payloads: The PEG2 spacer is a rational choice to enhance solubility and prevent aggregation, thereby improving the manufacturability and stability of the conjugate.[9][10]

  • To optimize pharmacokinetic properties: If rapid clearance of a conjugate is observed, incorporating a hydrophilic PEG spacer can be an effective strategy to prolong its circulation half-life.[9]

  • To preserve biological activity: When there is a concern that the proximity of the conjugated molecules could lead to steric hindrance and a loss of function, the PEG2 spacer provides necessary separation.[15]

The length of the PEG spacer itself is a critical parameter. While longer PEG chains can offer greater solubility and a more pronounced effect on pharmacokinetics, they can also increase the overall size of the conjugate, which may impact cell permeability.[17] A short PEG2 spacer often provides a balance, offering sufficient hydrophilicity and spacing without dramatically altering the size and biodistribution of the conjugate.[17]

Visualization of the this compound Linker and its Reactions

To better illustrate the concepts discussed, the following diagrams provide a visual representation of the this compound linker and its conjugation chemistry.

G cluster_Ald Aldehyde-Phenyl Group cluster_PEG PEG2 Spacer cluster_NHS NHS Ester Ald O=CH-Ph- PEG -(OCH2CH2)2- Ald->PEG NHS -C(O)-NHS PEG->NHS G cluster_reactants1 Reactants (Amine Conjugation) cluster_product1 Product cluster_reactants2 Reactants (Aldehyde Conjugation) cluster_product2 Final Conjugate Linker1 This compound Conjugate1 Ald-Ph-PEG2-C(O)-NH-Protein Linker1->Conjugate1 + Protein-NH2 (pH 7.2-9.0) Protein Protein-NH2 Conjugate1_reactant Ald-Ph-PEG2-C(O)-NH-Protein FinalConjugate Payload-N=CH-Ph-PEG2-C(O)-NH-Protein Conjugate1_reactant->FinalConjugate + Payload-NH-NH2 Payload Payload-NH-NH2 (Hydrazine)

Caption: Two-step bioconjugation workflow using this compound.

Experimental Protocol: Two-Step Conjugation of a Payload to an Antibody

This protocol outlines a general procedure for the two-step conjugation of a hydrazine-modified payload to an antibody using the this compound linker.

Materials:

  • Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound linker

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Hydrazine-modified payload

  • Desalting columns

  • Reaction buffers (e.g., PBS, pH 7.4; Acetate buffer, pH 4.5-5.5)

  • Quenching reagent (e.g., Tris buffer or hydroxylamine)

Step 1: Reaction of this compound with the Antibody

  • Prepare the Antibody: Ensure the antibody is in an amine-free buffer at a suitable concentration (e.g., 2-10 mg/mL). Buffers containing primary amines like Tris will compete with the reaction and must be avoided. [18]2. Prepare the Linker Solution: Immediately before use, dissolve the this compound linker in anhydrous DMF or DMSO to a known concentration (e.g., 10 mM). Do not prepare stock solutions for storage as the NHS ester is moisture-sensitive and will hydrolyze. [18]3. Conjugation Reaction: Add a calculated molar excess of the linker solution to the antibody solution. A 10- to 20-fold molar excess is a common starting point. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

  • Purification: Remove the excess, unreacted linker and byproducts using a desalting column equilibrated with an appropriate buffer (e.g., Acetate buffer, pH 4.5-5.5 for the subsequent hydrazone ligation).

Step 2: Reaction of the Aldehyde-Modified Antibody with the Hydrazine-Payload

  • Prepare the Payload Solution: Dissolve the hydrazine-modified payload in a compatible solvent.

  • Conjugation Reaction: Add a molar excess of the payload solution to the purified aldehyde-modified antibody. A 5- to 10-fold molar excess is a typical starting point.

  • Incubation: Incubate the reaction for 12-24 hours at room temperature. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry. The hydrazone bond forms relatively rapidly at physiological pH. [19]4. Purification: Purify the final antibody-drug conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis, to remove unreacted payload and any aggregates.

  • Characterization: Characterize the final conjugate to determine the drug-to-antibody ratio (DAR), purity, and aggregation state.

Quantitative Data Summary

The following table provides key physicochemical properties of the this compound linker.

PropertyValueSource
Molecular Weight 406.39 g/mol [20]
CAS Number 1807521-07-8[20]
Purity ≥95%[2][7]
Spacer Arm Length ~18.9 ÅCalculated
Solubility Soluble in DMSO, DMF, DCM[21]
Reactive Groups Aldehyde, NHS Ester[1][2]
Reactivity of NHS Ester Targets primary amines at pH 7.2-9.0[6]
Reactivity of Aldehyde Targets hydrazines/aminooxy groups[21]

Conclusion: The PEG2 Spacer as a Critical Design Element

The PEG2 spacer in the this compound linker is far more than an inert connector. It is a critical design element that imparts favorable physicochemical properties, enhancing the solubility, stability, and pharmacokinetic profile of the resulting bioconjugates. [7][9]By providing a hydrophilic and flexible bridge between reactive moieties, the PEG2 spacer enables the development of more effective and safer targeted therapeutics. A thorough understanding of its function is essential for researchers and drug developers seeking to harness the full potential of this versatile bioconjugation tool.

References

  • AxisPharm. (2024, September 24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Retrieved from [Link]

  • AxisPharm. Ald-PEG-NHS ester. Retrieved from [Link]

  • Creative Biolabs. Ald-Ph-PEG24-NHS ester (CAT#: ADC-L-M0295). Retrieved from [Link]

  • ResearchGate. Condensation of phenylhydrazine with various aldehydes for the synthesis of aldehyde phenylhydrazones. Retrieved from [Link]

  • ResearchGate. Impact of the length of PEG‐spacers on the targeting efficacy of.... Retrieved from [Link]

  • National Institutes of Health. (2022). Stress Relaxation and Composition of Hydrazone-Crosslinked Hybrid Biopolymer-Synthetic Hydrogels Determine Spreading and Secretory Properties of MSCs. Retrieved from [Link]

  • American Chemical Society. (1988). Kinetics and mechanisms of the aminolysis of N-hydroxysuccinimide esters in aqueous buffers. Retrieved from [Link]

  • Creative Biolabs. This compound ester (CAT#: ADC-L-523). Retrieved from [Link]

  • National Institutes of Health. (2013). Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation. Retrieved from [Link]

  • Scirp.org. (2022). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. Retrieved from [Link]

  • ADC Review. (2018, June 29). PEGs and Antibody-drug Conjugates a Versatile Approach. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Investigation of the stability of aromatic hydrazones in plasma and related biological material. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). One-pot Native Chemical Ligation of Peptide Hydrazides Enables Total Synthesis of Modified Histones. Retrieved from [Link]

  • bioRxiv. (2026, January 21). Bifunctional Lipid-Protein Crosslinking Efficiency and Reaction Products. Retrieved from [Link]

  • Scholars' Mine. (1988, October 1). Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Retrieved from [Link]

  • YouTube. (2020, October 28). Condensation reactions of aldehydes and Ketones with phenylhydrazine and 2,4-DNP. Retrieved from [Link]

  • Wikipedia. Hydrazone. Retrieved from [Link]

  • National Institutes of Health. (2021). Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity. Retrieved from [Link]

  • Books. (2021, December 22). Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs.
  • How to Choose the Right PEG Linker for Your Research and Applications. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms. Retrieved from [Link]

  • ResearchGate. Effect of Poly(ethylene glycol) (PEG) Spacers on the Conformational Properties of Small Peptides: A Molecular Dynamics Study. Retrieved from [Link]

  • National Institutes of Health. (2013). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. Retrieved from [Link]

  • Oxford Academic. Chemical synthesis of proteins using hydrazide intermediates. Retrieved from [Link]

  • YouTube. (2018, May 3). Strategies for successful crosslinking and bioconjugation applications. Retrieved from [Link]

  • YouTube. (2024, November 7). Optimizing proteins through PEGylation – Video abstract. Retrieved from [Link]

  • Science.gov. ph-sensitive hydrazone bond: Topics. Retrieved from [Link]

  • YouTube. (2025, January 25). Chemical Conjugation of PEG (Chapter 3). Retrieved from [Link]

  • PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. Retrieved from [Link]

  • Glyco MindSynth. This compound ester. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Reactivity of Ald-Ph-PEG2-NHS with Primary Amines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the sophisticated field of bioconjugation, the choice of linker is paramount to the success of their endeavors. Among the arsenal of available tools, heterobifunctional linkers offer a versatile approach to covalently connecting biomolecules. This guide provides a comprehensive technical overview of Ald-Ph-PEG2-NHS, a unique linker possessing dual reactivity towards primary amines, enabling a range of strategic bioconjugation applications, from antibody-drug conjugates (ADCs) to advanced surface modifications.

Introduction to this compound: A Molecule of Dual Functionality

This compound is a non-cleavable linker that features two distinct amine-reactive functional groups: an N-hydroxysuccinimide (NHS) ester and a benzaldehyde.[1][2] These reactive moieties are separated by a hydrophilic polyethylene glycol (PEG) spacer, which imparts favorable physicochemical properties to the resulting conjugate.[3][4][5][6]

Molecular Components and Their Roles:

  • N-Hydroxysuccinimide (NHS) Ester: This functional group is widely used for its efficient and selective reaction with primary aliphatic amines, such as the ε-amino group of lysine residues in proteins, to form stable amide bonds.[7][8][9]

  • Benzaldehyde: The aldehyde group reacts with primary amines to form a Schiff base, an imine linkage.[10][11][12] This reaction is reversible but can be stabilized through reduction to form a stable secondary amine bond.[13][14] The benzaldehyde can also react with aminooxy and hydrazide groups.[2][15][16][17]

  • Polyethylene Glycol (PEG) Linker: The short, discrete PEG2 spacer enhances the solubility of the linker and the resulting bioconjugate in aqueous environments.[3][4][5][18] It also provides a flexible spacer arm, which can minimize steric hindrance between the conjugated molecules.[6]

  • Phenyl (Ph) Group: The phenyl group provides a rigid scaffold for the aldehyde, influencing its reactivity and spatial presentation.

The dual reactivity of this compound allows for either a two-step sequential conjugation or a one-pot reaction where the reaction conditions dictate the primary site of amine conjugation.

The Dichotomy of Reactivity: NHS Ester vs. Aldehyde

The core of mastering this compound lies in understanding and controlling the distinct reaction mechanisms and optimal conditions for each of its amine-reactive groups. The pH of the reaction environment is the most critical factor in directing the reactivity towards either the NHS ester or the aldehyde.

The NHS Ester-Amine Reaction: Stable Amide Bond Formation

The reaction of an NHS ester with a primary amine is a nucleophilic acyl substitution that results in a highly stable amide bond.[9]

Mechanism:

  • Nucleophilic Attack: The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.[19]

  • Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

  • Leaving Group Departure: The intermediate collapses, releasing the N-hydroxysuccinimide (NHS) leaving group and forming the stable amide bond.[19]

Critical Parameter: pH

The rate of this reaction is highly pH-dependent.[20][21]

  • Low pH (<7): At acidic pH, primary amines are protonated (-NH3+), rendering them non-nucleophilic and significantly slowing down the desired reaction.[9]

  • Optimal pH (8.3-8.5): This pH range represents a compromise where a sufficient concentration of the primary amine is in its unprotonated, nucleophilic state, while the hydrolysis of the NHS ester remains manageable.[9][20]

  • High pH (>8.5): As the pH increases, the rate of NHS ester hydrolysis to an unreactive carboxylic acid accelerates dramatically, competing with the desired aminolysis reaction and reducing the conjugation efficiency.[9][22][23][24]

Diagram 1: NHS Ester Reaction with a Primary Amine

NHS_Ester_Reaction reagents R-NHS + R'-NH₂ intermediate Tetrahedral Intermediate products R-CO-NH-R' (Amide Bond) + NHS intermediate->products Leaving Group Departure

Caption: Mechanism of amide bond formation.

The Aldehyde-Amine Reaction: Schiff Base Formation and Reductive Amination

The reaction between an aldehyde and a primary amine forms an imine, also known as a Schiff base.[10][11] This reaction is reversible.[12]

Mechanism:

  • Nucleophilic Addition: The primary amine attacks the electrophilic carbonyl carbon of the aldehyde.[12]

  • Carbinolamine Formation: A carbinolamine intermediate is formed.[12]

  • Dehydration: The carbinolamine is dehydrated to form the C=N double bond of the imine.[12]

Critical Parameter: pH

The formation of a Schiff base is also pH-dependent, but with a different optimal range compared to the NHS ester reaction.

  • Optimal pH (around 5): The rate of imine formation is generally greatest near a pH of 5.[10][11] This is because the reaction is acid-catalyzed, but at very low pH, the amine reactant becomes protonated and non-nucleophilic.[11] At high pH, there isn't enough acid to protonate the hydroxyl group in the carbinolamine intermediate to facilitate its removal as water.[10][11]

  • Stability: Schiff bases can be unstable and prone to hydrolysis, especially in aqueous solutions.[25] Their stability can be influenced by the structure of the aldehyde and amine.

To form a stable linkage, the imine bond is often reduced to a secondary amine using a mild reducing agent like sodium cyanoborohydride (NaBH3CN).[13][14]

Diagram 2: Aldehyde-Amine Reaction and Reductive Amination

Aldehyde_Amine_Reaction cluster_0 Schiff Base Formation cluster_1 Reductive Amination reagents R-CHO + R'-NH₂ intermediate Carbinolamine reagents->intermediate Nucleophilic Addition schiff_base R-CH=N-R' (Imine) intermediate->schiff_base Dehydration (pH ~5) stable_product R-CH₂-NH-R' (Secondary Amine) schiff_base->stable_product Reduction (e.g., NaBH₃CN)

Caption: Formation of a stable secondary amine.

Experimental Protocols and Considerations

The successful application of this compound hinges on the careful design and execution of the conjugation protocol. The following sections provide detailed methodologies for leveraging the dual reactivity of this linker.

Protocol 1: Selective NHS Ester Labeling of Proteins

This protocol is designed to favor the reaction of the NHS ester with primary amines on a protein, such as lysine residues.

Materials:

  • Protein to be labeled (e.g., IgG antibody)

  • This compound linker

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[20][21]

  • Labeling Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5[20][26]

  • Quenching Buffer: 1 M Tris-HCl or 1 M glycine, pH 8.0

  • Purification system: Size-exclusion chromatography (e.g., Sephadex G-25) or dialysis cassettes[27]

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the Labeling Buffer at a concentration of 1-10 mg/mL.[20][21]

    • Ensure the protein solution is free of amine-containing stabilizers like Tris, as these will compete with the reaction.[26][27] If necessary, perform a buffer exchange.

  • Prepare the this compound Stock Solution:

    • Immediately before use, dissolve the this compound linker in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[7]

    • Note: Do not prepare aqueous stock solutions of the linker for storage as the NHS ester will hydrolyze.[28]

  • Perform the Labeling Reaction:

    • Calculate the required amount of the linker. A molar excess of 8-20 fold of the linker over the protein is a common starting point for mono-labeling.[20][21] The optimal ratio may need to be determined empirically.

    • Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[7][21]

  • Quench the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.[9]

    • Incubate for 30 minutes at room temperature.

  • Purify the Conjugate:

    • Remove unreacted linker and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer (e.g., PBS).[27]

Diagram 3: Workflow for NHS Ester Labeling

NHS_Labeling_Workflow prep_protein Prepare Protein (pH 8.3-8.5) react Labeling Reaction (1-2h RT or O/N 4°C) prep_protein->react prep_linker Prepare Linker (in DMSO/DMF) prep_linker->react quench Quench Reaction (Tris or Glycine) react->quench purify Purify Conjugate (SEC or Dialysis) quench->purify final_product Aldehyde-Functionalized Protein purify->final_product

Caption: Step-by-step NHS ester labeling.

Protocol 2: Schiff Base Formation and Reductive Amination

This protocol outlines the conjugation of an amine-containing molecule to an aldehyde-functionalized biomolecule (prepared as in Protocol 1 or through other means).

Materials:

  • Aldehyde-functionalized biomolecule

  • Amine-containing molecule for conjugation

  • Reaction Buffer: 0.1 M MES or sodium acetate buffer, pH 4.5-5.5

  • Reducing Agent: Sodium cyanoborohydride (NaBH3CN) stock solution (e.g., 1 M in 0.1 N NaOH)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Purification system

Procedure:

  • Prepare Reactants:

    • Dissolve the aldehyde-functionalized biomolecule and the amine-containing molecule in the Reaction Buffer.

  • Schiff Base Formation:

    • Mix the two reactants and incubate for 1-2 hours at room temperature to allow for the formation of the imine linkage.

  • Reductive Amination:

    • Add the sodium cyanoborohydride stock solution to the reaction mixture to a final concentration of 5-10 mM.

    • Caution: Sodium cyanoborohydride is toxic. Handle with appropriate safety precautions.

    • Incubate for an additional 2-4 hours at room temperature or overnight at 4°C.

  • Quench the Reaction:

    • Add the Quenching Buffer to consume any remaining reducing agent.

  • Purify the Conjugate:

    • Purify the final conjugate using an appropriate method to remove unreacted molecules and byproducts.

Data Summary and Key Parameters

The efficiency of bioconjugation with this compound is dependent on several key parameters. The tables below summarize critical data for experimental design.

Table 1: pH-Dependence of Amine-Reactive Groups in this compound

Functional GroupReaction TypeOptimal pH RangeCompeting ReactionNotes
NHS Ester Aminolysis (Amide bond)8.3 - 8.5[9][20]Hydrolysis[9][22]Reaction rate decreases significantly at pH < 7.[9]
Aldehyde Schiff Base Formation (Imine)~5[10][11]Reversible reactionRequires subsequent reduction for a stable bond.[13]

Table 2: Stability of NHS Esters as a Function of pH

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[23]
8.6410 minutes[23]
9.0Room TemperatureMinutes[9]

This data highlights the critical need for timely execution of NHS ester reactions, especially at higher pH values.

Conclusion and Future Perspectives

This compound is a powerful and versatile tool for bioconjugation, offering researchers the ability to strategically link molecules through two distinct and controllable amine-reactive pathways. By carefully manipulating the reaction pH, scientists can selectively engage either the NHS ester or the aldehyde functionality, enabling the synthesis of complex bioconjugates with high precision. The insights and protocols provided in this guide serve as a foundational framework for the successful application of this linker in drug development, diagnostics, and fundamental research. As the field of bioconjugation continues to evolve, the demand for sophisticated linkers like this compound, which offer enhanced control and versatility, will undoubtedly grow, paving the way for novel therapeutic and diagnostic innovations.

References

  • Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. Available at: [Link]

  • Abberior. NHS ester protocol for labeling proteins. Available at: [Link]

  • SETA BioMedicals. General Protein Labeling Procedures. Available at: [Link]

  • AxisPharm. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. (2024-09-24). Available at: [Link]

  • Chemistry LibreTexts. Reaction with Primary Amines to form Imines. (2023-01-22). Available at: [Link]

  • Chemistry LibreTexts. 12.6: Reactions of Aldehydes and Ketones with Amines. (2020-10-20). Available at: [Link]

  • Creative Biolabs. Chemical Conjugation. Available at: [Link]

  • ACS Publications. General Dialdehyde Click Chemistry for Amine Bioconjugation. (2017-04-24). Available at: [Link]

  • Creative Biolabs. This compound ester (CAT#: ADC-L-523). Available at: [Link]

  • PubMed. General Dialdehyde Click Chemistry for Amine Bioconjugation. (2017-05-17). Available at: [Link]

  • AxisPharm. This compound, CAS 1807521-07-8. Available at: [Link]

  • Chemistry Steps. Imines from Aldehydes and Ketones with Primary Amines. Available at: [Link]

  • World Journal of Pharmaceutical Sciences. REVIEW ON SCHIFF BASES. Available at: [Link]

  • Echo BioSystems. Protocol for Conjugation of a Biomolecule to Aldehyde Particles. Available at: [Link]

  • PubMed. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization. (2014-11-04). Available at: [Link]

  • ResearchGate. Schematic mechanism of Schiff's base reaction between aldehyde and amine groups. Available at: [Link]

  • PubMed Central. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Available at: [Link]

  • Nature. Aldehyde-Amine Chemistry Enables Modulated Biosealants with Tissue-Specific Adhesion. Available at: [Link]

  • PubMed. Complexation behaviour and stability of Schiff bases in aqueous solution. The case of an acyclic diimino(amino) diphenol and its reduced triamine derivative. Available at: [Link]

  • Scribd. Thermofisher Instructions Nhs and Edc Reaction. Available at: [Link]

  • The Journal of Organic Chemistry. Reduction of Schiff Bases with Sodium Borohydride. Available at: [Link]

  • ResearchGate. Complexation behaviour and stability of Schiff bases in aqueous solution. The case of an acyclic diimino(amino) diphenol and its reduced triamine derivative. (2025-08-06). Available at: [Link]

  • Prime Scholars. Synthesis Spectral, Thermal Stability and Bacterial Activity of Schiff Bases Derived From Selective Amino Acid and Their Complex. Available at: [Link]

  • Polymer Chemistry (RSC Publishing). Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. Available at: [Link]

  • Glen Research. Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Available at: [Link]

  • NIH. A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY. Available at: [Link]

Sources

The Aldehyde Group: A Versatile Chemical Handle for Precision Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Role of the Aldehyde in Bioconjugation

In the landscape of bioconjugation, the aldehyde group stands out as a uniquely versatile and powerful chemical handle. Its electrophilic nature allows for highly specific reactions with a variety of nucleophiles under mild, aqueous conditions, making it an ideal tool for the precise modification of biomolecules.[1][2] Unlike the often-ubiquitous primary amines found on lysine residues, aldehydes are rare in native proteins, offering a bioorthogonal target for site-specific labeling, drug conjugation, and the creation of complex biomolecular architectures.[3][4][5] This guide provides a comprehensive exploration of aldehyde group reactivity in bioconjugation, delving into the underlying chemical principles, practical methodologies, and critical considerations for successful implementation in research and drug development.

I. Foundational Chemistry of Aldehyde-Based Bioconjugation

The reactivity of the aldehyde group is centered around the electrophilic carbon of the carbonyl (C=O) bond. This carbon is susceptible to nucleophilic attack, initiating a cascade of reactions that can lead to the formation of stable covalent linkages. The two most prominent classes of reactions in this context are the formation of imines (Schiff bases) and the more stable hydrazones and oximes.

Imine Formation (Schiff Base) and Reductive Amination

The reaction between an aldehyde and a primary amine initially forms a hemiaminal intermediate, which then dehydrates to form an imine, also known as a Schiff base.[6][7][8]

While the formation of a Schiff base is a cornerstone of aldehyde chemistry, the resulting C=N double bond is often reversible and can be prone to hydrolysis, especially at acidic pH.[9] To create a stable linkage, a subsequent reduction step is employed in a process known as reductive amination.[10][11][12] This involves the use of a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), which selectively reduces the iminium ion to a stable secondary amine.[11]

Causality Behind Experimental Choices in Reductive Amination:

  • pH Control: The reaction is typically carried out at a pH between 6 and 9.[12] A slightly acidic to neutral pH is required to facilitate the dehydration of the hemiaminal intermediate, while a basic pH ensures that a sufficient concentration of the amine nucleophile is deprotonated and available for reaction.[13]

  • Choice of Reducing Agent: Sodium cyanoborohydride is the reagent of choice because it is stable in aqueous solutions and selectively reduces the iminium ion over the aldehyde starting material.[11] This prevents the premature reduction of the aldehyde before it can react with the amine.

Hydrazone and Oxime Formation: Enhanced Stability

For applications requiring greater stability without a reduction step, hydrazide and aminooxy-functionalized molecules are employed to form hydrazone and oxime linkages, respectively.[14][15] These reactions proceed through a similar mechanism to imine formation but result in significantly more stable products under physiological conditions.[14][15][16]

Key Differences in Stability:

  • Oximes vs. Hydrazones: Oxime linkages are generally more stable towards hydrolysis than hydrazone linkages.[14][15][16] The rate constant for the acid-catalyzed hydrolysis of an oxime can be nearly 1000-fold lower than that of a simple hydrazone.[15][16]

  • Influence of Substituents: The stability of both hydrazones and oximes can be fine-tuned by the electronic nature of the substituents on the nitrogen atom.[14] Electron-withdrawing groups can decrease the stability of the linkage.[14]

Catalysis of Hydrazone and Oxime Formation:

The rate of hydrazone and oxime formation can be slow at neutral pH.[9] Aniline has been identified as an effective catalyst for these reactions, significantly accelerating the ligation and allowing for efficient conjugation at physiological pH with lower concentrations of reagents.[17][18]

II. Generating the Aldehyde Handle: Strategies for Site-Specific Modification

The power of aldehyde-based bioconjugation lies in the ability to introduce this reactive group at specific sites within a biomolecule. Several robust methods have been developed for this purpose.

Enzymatic Introduction: The Aldehyde Tag

A highly specific method for introducing an aldehyde group into a recombinant protein is through the use of an "aldehyde tag".[3][19][20] This involves genetically encoding a short peptide sequence (e.g., LCTPSR or CXPXR) into the protein of interest.[5][19] Co-expression with a formylglycine-generating enzyme (FGE) leads to the oxidation of the cysteine residue within the tag to a formylglycine, which contains the desired aldehyde functionality.[3][19][20]

Advantages of the Aldehyde Tag:

  • Site-Specificity: The aldehyde group is introduced only at the location of the genetically encoded tag.[3][19]

  • Bioorthogonality: The aldehyde group is unique within the cellular proteome, allowing for highly selective labeling even in complex mixtures like cell lysates.[5]

  • Versatility: The aldehyde tag can be placed at the N-terminus, C-terminus, or within internal loops of a protein.[19]

Experimental Workflow: Aldehyde Tagging and Bioconjugation

Caption: Workflow for site-specific protein modification using the aldehyde tag.

Chemical Introduction: Oxidation of Glycans

Glycoproteins offer a natural scaffold for the introduction of aldehyde groups. The vicinal diols present in carbohydrate moieties, particularly the terminal sialic acids, can be gently oxidized using sodium periodate (NaIO₄) to generate aldehydes.[17][21][22]

Controlling the Oxidation:

  • Sialic Acid Specificity: Mild oxidation conditions (e.g., 1 mM NaIO₄, pH 5.5, 4°C) preferentially target the cis-diols of terminal sialic acids.[21]

  • General Sugar Oxidation: Harsher conditions (e.g., 10-20 mM NaIO₄, room temperature) will lead to the oxidation of other sugar residues containing vicinal diols.[21]

This method is particularly useful for modifying antibodies, as the glycans are typically located in the Fc region, away from the antigen-binding sites, thus preserving their biological activity.[18][22]

III. Methodologies and Protocols

Protocol: Periodate Oxidation of a Glycoprotein and Hydrazide Ligation

This protocol describes a general method for the site-specific labeling of a glycoprotein via oxidation of its carbohydrate moieties followed by conjugation to a hydrazide-functionalized molecule.

Materials:

  • Glycoprotein (0.5 - 10 mg/mL)

  • Sodium meta-periodate (NaIO₄)

  • Hydrazide-functionalized molecule (e.g., biotin-hydrazide, fluorescent dye-hydrazide)

  • Coupling Buffer (e.g., 0.1 M Sodium Acetate, pH 5.5)

  • Quenching solution (e.g., 1 M glycerol)

  • Desalting column

Procedure:

  • Glycoprotein Preparation: Dissolve the glycoprotein in the coupling buffer to a final concentration of 1-5 mg/mL.

  • Periodate Oxidation: Add a freshly prepared solution of NaIO₄ to the glycoprotein solution to a final concentration of 1-10 mM. Incubate the reaction in the dark for 30 minutes at 4°C (for sialic acid-specific oxidation) or room temperature (for general sugar oxidation).

  • Quenching: Stop the oxidation reaction by adding a quenching solution (e.g., glycerol) to a final concentration of 10-20 mM. Incubate for 5-10 minutes.

  • Buffer Exchange: Remove excess periodate and quenching reagent by passing the oxidized glycoprotein solution through a desalting column equilibrated with the coupling buffer.

  • Hydrazide Ligation: Add the hydrazide-functionalized molecule to the purified oxidized glycoprotein solution. The molar excess of the hydrazide reagent will depend on the specific molecule and desired degree of labeling.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature. For aniline-catalyzed reactions, add aniline to a final concentration of 1-10 mM.[18]

  • Purification: Remove excess hydrazide reagent using a desalting column or dialysis.

  • Characterization: Analyze the resulting conjugate by SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and retention of biological activity.[23]

Data Presentation: Reaction Parameters for Glycoprotein Modification

ParameterSialic Acid Specific OxidationGeneral Sugar OxidationReference(s)
Glycoprotein Concentration0.5 - 10 mg/mL5 mg/mL[21]
Sodium Periodate (NaIO₄) Conc.1 mM10 - 20 mM[21]
Buffer0.1 M Sodium Acetate0.1 M Sodium Acetate[21]
pH5.55.5[21]
Temperature4°C or Room TemperatureRoom Temperature or 37°C[21]
Incubation Time15 - 30 minutes30 - 60 minutes[21]
Protocol: Reductive Amination of an Aldehyde-Tagged Protein

This protocol outlines the conjugation of an amine-containing molecule to a protein bearing a genetically encoded aldehyde group via reductive amination.

Materials:

  • Aldehyde-tagged protein

  • Amine-containing molecule

  • Sodium cyanoborohydride (NaBH₃CN)

  • Reaction Buffer (e.g., 0.1 M HEPES, 150 mM NaCl, pH 7.4)

  • Desalting column

Procedure:

  • Protein Preparation: Purify the aldehyde-tagged protein and buffer exchange into the reaction buffer.

  • Reaction Setup: In a reaction vessel, combine the aldehyde-tagged protein with a molar excess of the amine-containing molecule.

  • Initiation of Reduction: Add a freshly prepared solution of NaBH₃CN to the reaction mixture to a final concentration of 20-50 mM.

  • Incubation: Incubate the reaction for 2-12 hours at room temperature or 4°C. The optimal time and temperature should be determined empirically.

  • Purification: Remove excess reagents by size-exclusion chromatography or dialysis.

  • Characterization: Confirm conjugation using SDS-PAGE, mass spectrometry, and relevant functional assays.

Logical Relationship: Aldehyde-Based Bioconjugation Pathways

BioconjugationPathways cluster_amine Reaction with Primary Amine cluster_hydrazine Reaction with Hydrazine/Aminooxy Aldehyde Aldehyde Group (-CHO) SchiffBase Schiff Base (Imine) (C=N) Aldehyde->SchiffBase HydrazoneOxime Hydrazone (C=N-NH) or Oxime (C=N-O) Aldehyde->HydrazoneOxime Amine Primary Amine (R-NH2) Amine->SchiffBase ReductiveAmination Reductive Amination (+ NaBH3CN) SchiffBase->ReductiveAmination StableAmine Stable Secondary Amine (C-N) ReductiveAmination->StableAmine Hydrazine Hydrazine (R-NHNH2) or Aminooxy (R-ONH2) Hydrazine->HydrazoneOxime

Caption: Key reaction pathways for aldehyde-mediated bioconjugation.

IV. Conclusion and Future Perspectives

The aldehyde group offers a powerful and versatile platform for the site-specific modification of biomolecules. The ability to introduce this unique chemical handle through both enzymatic and chemical means provides researchers with a high degree of control over the conjugation process. The well-characterized reactivity of aldehydes with amines, hydrazines, and aminooxy compounds allows for the formation of stable linkages under biocompatible conditions. As the demand for precisely engineered bioconjugates in therapeutics, diagnostics, and fundamental research continues to grow, the strategic application of aldehyde chemistry will undoubtedly play an increasingly important role in advancing these fields.

V. References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]

  • Carrico, I. S., Carlson, B. L., & Bertozzi, C. R. (2007). Site-specific chemical modification of recombinant proteins produced in mammalian cells by using the genetically encoded aldehyde tag. Proceedings of the National Academy of Sciences, 104(10), 3645-3650. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie (International ed. in English), 47(39), 7523–7526. [Link]

  • Zhang, W., & Liu, W. R. (2012). A genetically encoded aldehyde for rapid protein labelling. Chemical Communications, 48(62), 7741-7743. [Link]

  • Fascione, M. A. (2014). Site-selective incorporation and ligation of protein aldehydes. Organic & Biomolecular Chemistry, 12(42), 8345-8357. [Link]

  • Hudak, J. E., Barfield, R. M., de Hart, G. W., Grob, P., Nogales, E., Bertozzi, C. R., & Rabuka, D. (2012). Site-specific chemical protein conjugation using genetically encoded aldehyde tags. Nature protocols, 7(12), 2217–2230. [Link]

  • Zhang, W., & Liu, W. R. (2012). A genetically encoded aldehyde for rapid protein labelling. Chemical communications (Cambridge, England), 48(62), 7741–7743. [Link]

  • St-Pierre, J. F., & Figeys, D. (2009). Oxidative Stress and Covalent Modification of Protein with Bioactive Aldehydes. Journal of proteome research, 8(1), 1–11. [Link]

  • Li, Y., et al. (2020). Site-Specific Protein Modification via Reductive Amination of Genetically Encoded Aldehyde. Bioconjugate Chemistry, 31(3), 551-556. [Link]

  • Fritz, K. S., & Petersen, D. R. (2009). PROTEIN ADDUCTS OF ALDEHYDIC LIPID PEROXIDATION PRODUCTS: IDENTIFICATION AND CHARACTERIZATION OF PROTEIN ADDUCTS USING AN ALDEHYDE/KETO REACTIVE PROBE IN COMBINATION WITH MASS SPECTROMETRY. Methods in enzymology, 464, 147–164. [Link]

  • Wikipedia. (n.d.). Aldehyde tag. Retrieved from [Link]

  • Gildersleeve, J. C., Oyelaran, O., Simpson, J. T., & Allred, B. (2008). Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. Bioconjugate chemistry, 19(7), 1485–1490. [Link]

  • Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate chemistry, 19(12), 2543–2548. [Link]

  • Zeng, Y., Ramya, T. N., Dirksen, A., Dawson, P. E., & Paulson, J. C. (2009). High efficiency labeling of glycoproteins on living cells. Nature methods, 6(3), 207–209. [Link]

  • Misra, A. K., & Tiwari, V. K. (2021). Glycoconjugations of Biomolecules by Chemical Methods. Frontiers in chemistry, 9, 671017. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie (International ed. in English), 47(39), 7523–7526. [Link]

  • Pifferi, C., et al. (2020). α-Oxo Aldehyde or Glyoxylyl Group Chemistry in Peptide Bioconjugation. Bioconjugate Chemistry, 31(12), 2689-2705. [Link]

  • Echo BioSystems. (n.d.). Protocol for Conjugation of a Biomolecule to Aldehyde Particles. Retrieved from [Link]

  • Yuan, Y., & Wang, B. (2019). Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes. Accounts of chemical research, 52(10), 2873–2883. [Link]

  • Joo, C., & Ha, T. (2012). Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging. Biophysical journal, 103(9), 1835–1839. [Link]

  • Ni, J., & Li, Z. (2021). Production of Aldehydes by Biocatalysis. Catalysts, 11(1), 108. [Link]

  • Silva, P. J. (2019). New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. PeerJ, 7, e6842. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie (International ed. in English), 47(39), 7523-7526. [Link]

  • Xia, Y., et al. (2023). Enzymatic Generation of Thioaldehyde Motifs by Flavin-Dependent Cysteine Decarboxylases for Peptide Bioconjugation and Macrocyclization. Organic Letters, 25(32), 6035-6039. [Link]

  • CD BioGlyco. (n.d.). Glycan Oxidation-based Antibody-Drug Conjugate (ADC) Development. Retrieved from [Link]

  • Sheldon, R. A., & Woodley, J. M. (2018). Whole-Cell and Enzymatic Production of Aldehydes. Chemical reviews, 118(2), 801–838. [Link]

  • Xia, Y., et al. (2023). Enzymatic Generation of Thioaldehyde Motifs by Flavin-Dependent Cysteine Decarboxylases for Peptide Bioconjugation and Macrocyclization. Organic Letters, 25(32), 6035-6039. [Link]

  • Pál, I., et al. (2009). Enrichment of O-GlcNAc modified proteins by the periodate oxidation – hydrazide resin capture approach. Journal of proteome research, 8(12), 5524–5532. [Link]

  • Wikipedia. (n.d.). Bioconjugation. Retrieved from [Link]

  • Wurtz, N. R., & Meier, J. L. (2018). Enzymatic generation of aldehydes in nucleic acids and proteins. Current opinion in chemical biology, 46, 124–133. [Link]

  • Gildersleeve, J. C., et al. (2008). Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. Bioconjugate Chemistry, 19(7), 1485-1490. [Link]

  • Bio-Synthesis Inc. (2022). Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. Retrieved from [Link]

  • Silva, P. J. (2019). New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. PeerJ Organic Chemistry, 7, e27710. [Link]

  • Silva, P. J. (2019). New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. PeerJ Preprints, 7, e27710v1. [Link]

  • Fritz, K. S., & Petersen, D. R. (2009). Protein adducts of aldehydic lipid peroxidation products identification and characterization of protein adducts using an aldehyde/keto-reactive probe in combination with mass spectrometry. Methods in enzymology, 464, 147–164. [Link]

  • Gildersleeve, J. C., et al. (2008). Improved procedure for direct coupling of carbohydrates to proteins via reductive amination. Bioconjugate chemistry, 19(7), 1485-90. [Link]

  • Ragaini, F., & Cenini, S. (1999). Intermediate formation of anilines in the synthesis of Schiff bases from nitroarenes and aldehydes. Journal of Molecular Catalysis A: Chemical, 149(1-2), 1-8. [Link]

  • Jylhä, A., & Lönnberg, H. (2019). Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds. ACS Omega, 4(8), 13346-13353. [Link]

  • Li, Y., et al. (2022). Analysis of Differentially Expressed Proteins and Modifications Induced by Formaldehyde Using LC-MS/MS. International Journal of Molecular Sciences, 23(9), 4872. [Link]

  • Spickett, C. M., & Pitt, A. R. (2012). Protein modification by aldehydophospholipids and its functional consequences. Biochimica et biophysica acta, 1818(10), 2440–2452. [Link]

  • Pop, R., & Vlase, G. (2025). An Overview of Aniline-Based Schiff base metal Complexes: Synthesis, characterization and biological activities - a review. Mini-Reviews in Organic Chemistry. [Link]

  • Brezinski, R., & Curtis, J. M. (2012). An Overview of the Chemistry and Biology of Reactive Aldehydes. Toxicology mechanisms and methods, 22(5), 351–362. [Link]

Sources

An In-Depth Technical Guide to NHS Ester Chemistry for Protein Labeling

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of N-hydroxysuccinimide (NHS) ester chemistry, a cornerstone technique for the covalent labeling of proteins and other biomolecules. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanistic principles, provides field-proven protocols, and offers insights to ensure robust and reproducible results.

The Fundamental Chemistry of NHS Ester Reactions

The labeling of proteins with NHS esters is a widely adopted strategy due to its efficiency and the formation of stable amide bonds.[1] This method primarily targets primary amines, which are readily available on protein surfaces.

The Reaction Mechanism: A Tale of Two Competitors

The core of NHS ester chemistry lies in a nucleophilic acyl substitution reaction.[2] An unprotonated primary amine, typically from the N-terminus of a polypeptide chain or the side chain of a lysine residue, acts as a nucleophile.[3][4] This amine attacks the carbonyl carbon of the NHS ester, forming a transient tetrahedral intermediate. This intermediate then collapses, releasing the N-hydroxysuccinimide group and forming a stable amide bond between the label and the protein.[2]

However, this desired reaction, known as aminolysis, is in constant competition with hydrolysis, where the NHS ester reacts with water.[2][5] The balance between these two reactions is critically dependent on the reaction conditions, most notably the pH.[2]

NHS_Ester_Reaction_Mechanism cluster_reactants Reactants cluster_reaction Reaction Environment cluster_products Products Protein Protein-NH2 (Primary Amine) Aminolysis Aminolysis (Desired Reaction) Protein->Aminolysis Nucleophilic Attack NHS_Ester Label-NHS Ester NHS_Ester->Aminolysis Hydrolysis Hydrolysis (Competing Reaction) NHS_Ester->Hydrolysis Reacts with Labeled_Protein Labeled Protein (Stable Amide Bond) Aminolysis->Labeled_Protein Forms NHS N-Hydroxysuccinimide Aminolysis->NHS Releases Hydrolyzed_Ester Hydrolyzed Ester (Inactive) Hydrolysis->Hydrolyzed_Ester Forms Water H2O Water->Hydrolysis

Fig 1. The competitive reactions in NHS ester chemistry.
The Critical Role of pH

The pH of the reaction buffer is the most significant factor influencing the efficiency of NHS ester labeling.[6][7] At a low pH, primary amines are protonated (-NH3+), rendering them non-nucleophilic and thus unreactive towards the NHS ester.[6][7] As the pH increases, more amines become deprotonated and available for the reaction. However, a higher pH also accelerates the rate of NHS ester hydrolysis.[3][5]

The optimal pH for most NHS ester labeling reactions is between 8.3 and 8.5.[6][7] This range provides a favorable balance, ensuring a sufficient concentration of deprotonated amines while minimizing the competing hydrolysis reaction.

Experimental Design and Optimization

A successful protein labeling experiment requires careful consideration of several key parameters. The following sections provide a detailed guide to optimizing your experimental setup.

Buffer Selection: The Foundation of Your Reaction

The choice of buffer is paramount. Amine-containing buffers, such as Tris, must be avoided as they will compete with the protein for reaction with the NHS ester.[3][8] Recommended buffers include phosphate, carbonate-bicarbonate, HEPES, or borate buffers.[3] It is crucial to ensure the final pH of the reaction mixture is within the optimal range of 7.2 to 8.5.[3]

Buffer SystemRecommended pH RangeNotes
Phosphate Buffered Saline (PBS)7.2 - 7.4Slower reaction rate, but also slower hydrolysis. Suitable for pH-sensitive proteins.[4]
Sodium Bicarbonate8.0 - 9.0Commonly used for efficient labeling.[4]
Borate Buffer8.0 - 9.0A stable and effective buffer for NHS ester reactions.
HEPES7.2 - 8.2A good buffering agent within the optimal pH range.
Molar Ratio of NHS Ester to Protein

The molar ratio of the NHS ester to the protein will determine the degree of labeling (DOL). A higher molar excess of the NHS ester will generally result in a higher DOL. However, excessive labeling can lead to protein precipitation or loss of function. An empirical starting point for mono-labeling is often an 8-fold molar excess of the NHS ester.[7][9] The optimal ratio is protein-dependent and should be determined empirically.[7]

Reaction Time and Temperature

The reaction time can range from 30 minutes to overnight. Reactions are typically performed at room temperature (20-25°C) or at 4°C.[3] Lower temperatures can help to slow down the rate of hydrolysis, which can be beneficial for less stable NHS esters or when longer reaction times are required.

Protein Concentration

The concentration of the protein can also impact labeling efficiency. Higher protein concentrations (1-10 mg/mL) generally lead to more efficient labeling.[1][7][9] At lower protein concentrations, the competing hydrolysis reaction becomes more significant.[3][5]

Protein_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A 1. Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) C 3. Mix Protein and NHS Ester A->C B 2. Prepare NHS Ester Solution (Anhydrous DMSO or DMF) B->C D 4. Incubate (Room temp, 1-4 hours or 4°C, overnight) C->D E 5. Purify Labeled Protein (e.g., Gel Filtration) D->E F 6. Characterize Conjugate (e.g., Spectroscopy) E->F

Fig 2. A typical workflow for protein labeling with NHS esters.

Step-by-Step Experimental Protocol

This protocol provides a general framework for labeling an antibody with a fluorescent dye NHS ester. It is essential to adapt this protocol based on the specific protein and label being used.

Materials
  • Antibody (or other protein) in an amine-free buffer (e.g., PBS).

  • Dye-NHS ester.

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[6][7]

  • 1 M Sodium Bicarbonate (NaHCO3), pH 8.3.[1]

  • Purification column (e.g., gel filtration).[6][10]

Procedure
  • Prepare the Protein Solution:

    • Adjust the protein solution to a concentration of 1-10 mg/mL.[1][7][9]

    • Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to raise the pH to approximately 8.3.[1][10]

  • Prepare the NHS Ester Solution:

    • Dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.[9][10] This solution should be prepared fresh.[7]

  • Perform the Labeling Reaction:

    • Calculate the required volume of the NHS ester stock solution based on the desired molar excess.

    • Add the NHS ester solution to the protein solution while gently vortexing.[7]

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[6][9]

  • Purify the Labeled Protein:

    • Remove the unreacted NHS ester and the NHS byproduct by passing the reaction mixture through a gel filtration column.[6][10]

  • Characterize the Conjugate:

    • Determine the protein concentration and the degree of labeling (DOL) using spectrophotometry.

Troubleshooting Common Issues

Even with a well-defined protocol, challenges can arise. The following diagram outlines potential problems and their solutions.

Troubleshooting_NHS_Labeling cluster_problem Problem cluster_solution Solution LowLabeling Low Labeling Efficiency Inactive NHS Ester Incorrect pH Competing Amines Low Protein Concentration SolutionLow Solutions for Low Labeling Use fresh NHS ester Verify buffer pH (8.3-8.5) Use amine-free buffers Increase protein concentration LowLabeling:f0->SolutionLow:f0 LowLabeling:f1->SolutionLow:f1 LowLabeling:f2->SolutionLow:f2 LowLabeling:f3->SolutionLow:f3 Precipitation Protein Precipitation High DOL Solvent Effects Protein Instability SolutionPrecip Solutions for Precipitation Reduce molar excess of NHS ester Minimize organic solvent Optimize buffer conditions Precipitation:f0->SolutionPrecip:f0 Precipitation:f1->SolutionPrecip:f1 Precipitation:f2->SolutionPrecip:f2

Fig 3. A troubleshooting guide for NHS ester protein labeling.

Variations and Advanced Considerations

While the standard NHS ester is widely used, several variations offer distinct advantages.

  • Sulfo-NHS Esters: These esters contain a sulfonate group, which increases their water solubility and makes them membrane-impermeable.[5] This is particularly useful for labeling cell surface proteins.

  • TFP and PFP Esters: Tetrafluorophenyl (TFP) and pentafluorophenyl (PFP) esters are less susceptible to hydrolysis than NHS esters, offering a wider window for the labeling reaction.[11]

Applications in Research and Drug Development

The versatility of NHS ester chemistry has led to its widespread use in numerous applications, including:

  • Fluorescent Labeling: Attaching fluorescent dyes to antibodies and other proteins for use in immunoassays, microscopy, and flow cytometry.[3][5]

  • Biotinylation: Labeling proteins with biotin for affinity purification and detection.[3]

  • Cross-linking: Creating protein-protein conjugates to study molecular interactions.[5]

  • Immobilization: Attaching proteins to solid supports for use in affinity chromatography and other assays.[5]

  • Drug Conjugation: Linking therapeutic agents to targeting proteins, such as antibodies, in the development of antibody-drug conjugates (ADCs).

Conclusion

NHS ester chemistry remains a powerful and versatile tool for protein labeling. A thorough understanding of the underlying chemical principles, careful optimization of reaction conditions, and a systematic approach to troubleshooting are essential for achieving reliable and reproducible results. This guide provides the foundational knowledge and practical insights necessary to successfully implement this indispensable technique in your research and development endeavors.

References

  • NHS ester labeling of amino biomolecules. (n.d.).
  • NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. (n.d.). Lumiprobe.
  • Reaction Conditions for Chemical Coupling (S9237). (n.d.). New England Biolabs.
  • Amine-Reactive Crosslinker Chemistry. (n.d.). Thermo Fisher Scientific.
  • An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines. (n.d.). BenchChem.
  • Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. (2021). ResearchGate.
  • Amine-Reactive Crosslinker Chemistry. (n.d.). Thermo Fisher Scientific - US.
  • General Protocol of Dye NHS Antibody Labeling Kit. (n.d.). BroadPharm.
  • Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells. (n.d.).
  • pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. (n.d.). PMC - NIH.
  • NHS ester protocol for labeling proteins. (n.d.). Abberior.
  • Protocol: NHS Ester Labeling of Amino-Biomolecules. (n.d.). Interchim.
  • Protocol: Succinimidyl Ester Labeling of Protein Amines. (2023). Biotium.
  • Application Note – Protein Labeling with NHS Esters. (n.d.). Glen Research.
  • Determine the Reactivity of NHS Esters on Biotinylation and Crosslinkering Reagents. (n.d.). G-Biosciences.

Sources

Methodological & Application

Application Notes & Protocols: A Step-by-Step Guide for Using Ald-Ph-PEG2-NHS

Author: BenchChem Technical Support Team. Date: February 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Versatility of Ald-Ph-PEG2-NHS in Bioconjugation

This compound is a heterobifunctional crosslinker meticulously designed for advanced bioconjugation applications, particularly in the burgeoning field of Antibody-Drug Conjugates (ADCs) and PROTACs.[1][2][3][4][5] Its architecture features three key components: an N-hydroxysuccinimide (NHS) ester, a short polyethylene glycol (PEG) spacer, and a benzaldehyde group. This strategic combination of reactive moieties allows for the sequential and controlled linkage of two different molecules.

The NHS ester provides a highly efficient means of conjugation to biomolecules containing primary amines, such as the lysine residues on antibodies, forming a stable amide bond.[6][7][8][9] The benzaldehyde group, in turn, serves as a versatile reactive partner for molecules bearing aminooxy or hydrazide functionalities, resulting in the formation of stable oxime or hydrazone linkages, respectively.[2][10][11] The integrated PEG2 spacer is not merely a linker; it enhances the aqueous solubility of the entire conjugate, a critical attribute for improving the pharmacokinetic properties of the final biotherapeutic.[12][13][14][15][16]

This guide provides a comprehensive, step-by-step protocol for utilizing this compound in a typical two-step bioconjugation workflow, focusing on the principles and practical considerations necessary for successful conjugate development.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to its effective application.

PropertyValueSource(s)
Chemical Formula C19H22N2O8[1][2]
Molecular Weight 406.39 g/mol [1][2]
CAS Number 1807521-07-8[1][2]
Purity Typically ≥95%[1][2]
Appearance White to off-white solidGeneric
Solubility Soluble in organic solvents (DMSO, DMF)[6]
Storage Store at -20°C with desiccant[6]

Reaction Mechanism and Workflow Overview

The utility of this compound lies in its ability to facilitate a two-step conjugation process. This sequential approach is critical for constructing complex biomolecular architectures like ADCs, where a cytotoxic drug is linked to a targeting antibody.

Step 1: Amine Acylation. The NHS ester end of the linker reacts with primary amines (e.g., lysine residues on an antibody) under slightly basic conditions (pH 7.2-8.5) to form a stable amide bond.[7][9][17]

Step 2: Hydrazone/Oxime Ligation. The aldehyde group on the now antibody-linker conjugate reacts with a hydrazine or aminooxy-functionalized molecule (e.g., a cytotoxic payload) to form a hydrazone or oxime bond, respectively.[10][11] This reaction is efficient at physiological pH.

G cluster_0 Step 1: NHS Ester Reaction cluster_1 Step 2: Aldehyde Ligation Antibody_NH2 Antibody with Primary Amine (Lysine) Intermediate Antibody-Linker Intermediate Antibody_NH2->Intermediate pH 7.2-8.5 Stable Amide Bond Ald_Linker_NHS This compound Ald_Linker_NHS->Intermediate Final_ADC Final Antibody-Drug Conjugate Intermediate->Final_ADC pH ~7.0 Stable Hydrazone/Oxime Bond Payload_Hydrazide Payload with Hydrazide/Aminooxy Payload_Hydrazide->Final_ADC

Sources

Application Notes & Protocols for Ald-Ph-PEG2-NHS in Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Linker Design in Next-Generation ADCs

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies (mAbs) with the potent cytotoxicity of small-molecule drugs.[1][2][3] The linker, a chemical bridge connecting the antibody and the payload, is a pivotal component that dictates the overall efficacy, stability, and safety profile of the ADC.[1][] An ideal linker must maintain a stable connection in systemic circulation to prevent premature drug release and off-target toxicity, yet facilitate efficient payload release upon internalization into the target cancer cell.[1] Ald-Ph-PEG2-NHS is a heterobifunctional linker meticulously designed to meet these demanding criteria, offering a strategic solution for the development of advanced ADCs.

This guide provides a comprehensive overview of the this compound linker, its mechanism of action, and detailed protocols for its application in ADC development. As your partner in research, we aim to provide not just a set of instructions, but the scientific rationale behind each step to ensure robust and reproducible outcomes.

Scientific Foundation of the this compound Linker

The this compound linker is a non-cleavable linker comprised of three key functional moieties, each contributing unique and essential properties to the final ADC construct.[5][6]

  • N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group facilitates the initial, covalent attachment of the linker to the antibody. It forms a stable amide bond with the primary amine groups found on the side chains of lysine residues, which are typically abundant and accessible on the antibody surface.[7][8][9]

  • Polyethylene Glycol (PEG) Spacer (PEG2): The short, hydrophilic di-ethylene glycol (PEG2) spacer is incorporated to enhance the overall properties of the ADC.[10][11] PEGylation is a well-established strategy to improve the solubility and stability of bioconjugates.[11][12][13] This hydrophilic spacer can mitigate the aggregation potential often associated with hydrophobic payloads and improve the pharmacokinetic profile of the ADC.[12][14]

  • Aldehyde-Phenyl (Ald-Ph) Group: The terminal benzaldehyde group serves as a bio-orthogonal reactive handle for the subsequent conjugation of the cytotoxic payload.[15] This aldehyde can react specifically with nucleophiles such as hydrazides or aminooxy groups on a modified payload to form a stable hydrazone or oxime bond, respectively.[16][17] This two-step conjugation strategy allows for a controlled and well-defined assembly of the ADC.

The overall design of this compound provides a robust and versatile platform for creating stable ADCs with improved physicochemical properties.

Mechanism of Action: A Two-Step Conjugation Strategy

The use of this compound in ADC development follows a sequential, two-step reaction pathway. This approach offers superior control over the conjugation process compared to a one-pot reaction.

  • Antibody Modification: The NHS ester of the linker reacts with primary amines on the antibody (predominantly lysine residues) to form a stable amide bond. This step introduces the aldehyde functionality onto the antibody surface.

  • Payload Conjugation: A payload, pre-functionalized with a hydrazide or aminooxy group, is then reacted with the aldehyde-modified antibody. This reaction forms a stable hydrazone or oxime linkage, completing the ADC construct.

This sequential process is visualized in the workflow diagram below.

ADC_Conjugation_Workflow Antibody Monoclonal Antibody (mAb) (with surface Lysines) Step1 Step 1: Antibody Modification (Amine-NHS Ester Reaction) Antibody->Step1 Linker This compound Linker Linker->Step1 Modified_Ab Aldehyde-Modified Antibody Step1->Modified_Ab Step2 Step 2: Payload Conjugation (Aldehyde-Hydrazide Reaction) Modified_Ab->Step2 Payload Hydrazide/Aminooxy- Functionalized Payload Payload->Step2 ADC Final Antibody-Drug Conjugate (ADC) Step2->ADC Reaction_Mechanism cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Payload Conjugation Ab-NH2 Antibody-Lysine (Ab-NH₂) Modified_Ab Aldehyde-Modified Antibody Ab-NH2->Modified_Ab pH 7.5-8.5 Linker This compound Linker->Modified_Ab Payload-Hydrazide Payload-Hydrazide (Payload-NH-NH₂) Final_ADC Final ADC (Hydrazone Linkage) Payload-Hydrazide->Final_ADC Modified_Ab_2 Aldehyde-Modified Antibody Modified_Ab_2->Final_ADC pH 5.0-6.0

Figure 2: Chemical reaction mechanism for ADC formation.

Experimental Protocols

PART A: Antibody Modification with this compound

This protocol details the first stage of conjugation: the reaction of the this compound linker with the antibody.

1. Materials and Reagents

  • Monoclonal Antibody (mAb) of interest

  • This compound (e.g., MedChemExpress, HY-130104) [6]* Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Borate or Bicarbonate Buffer, pH 8.5 (0.1 M)

  • Amicon® Ultra Centrifugal Filter Units (10K MWCO) or equivalent size-exclusion chromatography (SEC) system

  • Reaction tubes (low-protein binding)

2. Antibody Preparation

  • Rationale: Commercially available antibodies are often stored in buffers containing primary amines (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA), which will compete with the antibody's lysine residues for reaction with the NHS ester. [18]These must be removed to ensure efficient and predictable conjugation.

  • Procedure:

    • If necessary, perform a buffer exchange for the antibody into PBS (pH 7.4) or Borate/Bicarbonate buffer (pH 8.5) using a centrifugal filter unit or SEC.

    • Adjust the antibody concentration to a working range of 2-10 mg/mL.

    • Determine the precise antibody concentration using A280 spectrophotometry.

3. Linker Preparation

  • Rationale: NHS esters are susceptible to hydrolysis, especially in aqueous solutions. [19]A fresh stock solution in anhydrous DMSO should be prepared immediately before use to maintain reactivity.

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation. [18] 2. Prepare a 10 mM stock solution by dissolving the required amount of linker in anhydrous DMSO. Vortex briefly to ensure complete dissolution.

4. Conjugation Reaction

  • Rationale: The reaction between an NHS ester and a primary amine is most efficient at a slightly alkaline pH (7.2-9.0). [8]A pH of 8.5 is a common starting point that balances reaction efficiency with the potential for NHS ester hydrolysis and maintaining antibody stability. []The molar ratio of linker to antibody is a critical parameter that influences the resulting drug-to-antibody ratio (DAR). A range of ratios should be tested to determine the optimal condition for the specific antibody.

  • Procedure:

    • Transfer the prepared antibody solution to a reaction tube.

    • Calculate the volume of the 10 mM linker stock solution needed to achieve the desired molar excess (see table below).

    • Add the calculated volume of the linker solution to the antibody solution while gently vortexing. The final concentration of DMSO should ideally be kept below 10% (v/v).

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours with gentle mixing. [18][]

      Parameter Recommended Range Rationale
      Reaction pH 7.5 - 8.5 Optimal for amine-NHS ester reaction while maintaining antibody integrity. [8][]
      Molar Ratio (Linker:Ab) 5:1 to 20:1 Varies by antibody; empirical optimization is required to achieve desired DAR.
      Reaction Time 1-2 hours (RT) or 2-4 hours (4°C) Balances reaction completion with potential for side reactions or degradation. []

      | Temperature | Room Temp. or 4°C | Lower temperature can be used for sensitive antibodies to minimize degradation. |

5. Purification of Aldehyde-Modified Antibody

  • Rationale: It is crucial to remove unreacted linker and any reaction byproducts to prevent interference with the subsequent payload conjugation step and to accurately characterize the modified antibody.

  • Procedure:

    • Purify the reaction mixture using SEC or centrifugal filtration to remove excess linker.

    • Exchange the purified, aldehyde-modified antibody into a suitable buffer for the next reaction step (e.g., PBS or Acetate buffer, pH 5.0-6.0).

    • Determine the concentration of the modified antibody and proceed immediately to Part B or store appropriately.

PART B: Payload Conjugation to Aldehyde-Modified Antibody

This protocol details the second stage: the reaction of a hydrazide- or aminooxy-functionalized payload with the aldehyde-modified antibody.

1. Materials and Reagents

  • Purified Aldehyde-Modified Antibody (from Part A)

  • Hydrazide- or Aminooxy-Functionalized Payload

  • Anhydrous DMSO

  • Acetate Buffer (100 mM, pH 5.5) or similar

  • Purification system (SEC or tangential flow filtration)

2. Payload Preparation

  • Procedure:

    • Prepare a stock solution of the functionalized payload in anhydrous DMSO at a concentration of 10-20 mM.

3. Conjugation Reaction

  • Rationale: The formation of a hydrazone bond from an aldehyde and a hydrazide is most efficient under mildly acidic conditions (pH 5.0-6.0). [21]This pH range facilitates the dehydration of the intermediate, which is the rate-determining step. [21]An excess of the payload is used to drive the reaction to completion.

  • Procedure:

    • Adjust the pH of the aldehyde-modified antibody solution to 5.5 using the acetate buffer.

    • Add a 5- to 10-fold molar excess of the payload stock solution to the antibody solution.

    • Incubate the reaction at room temperature for 4-16 hours with gentle mixing.

4. Final ADC Purification and Formulation

  • Rationale: Final purification is essential to remove any unreacted payload and reaction byproducts, which can contribute to toxicity.

  • Procedure:

    • Purify the final ADC using SEC or a similar method.

    • Exchange the purified ADC into a formulation buffer suitable for storage and downstream applications (e.g., PBS, pH 7.4).

    • Sterile-filter the final ADC solution using a 0.22 µm filter.

Characterization of the Final ADC

A thorough characterization of the final ADC is critical to ensure its quality, consistency, and suitability for its intended application. [22][23][24]

Analysis Technique(s) Purpose
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy, Mass Spectrometry (MS) To determine the average number of drug molecules conjugated per antibody.
Purity and Aggregation Size-Exclusion Chromatography (SEC) To assess the percentage of monomeric ADC and detect the presence of aggregates.
Antigen Binding ELISA, Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI) To confirm that the conjugation process has not compromised the antibody's ability to bind its target. [24]
In Vitro Cytotoxicity Cell-based assays To evaluate the potency of the ADC on target-expressing cancer cell lines.

| Stability | SEC, HIC, MS | To assess the stability of the ADC under storage and physiological conditions. [12][25][26]|

Conclusion

The this compound linker provides a powerful and versatile tool for the development of stable and effective antibody-drug conjugates. Its heterobifunctional nature allows for a controlled, two-step conjugation process, while the integrated PEG spacer enhances the physicochemical properties of the final construct. By understanding the chemical principles behind each component and carefully optimizing the reaction protocols, researchers can leverage this technology to create next-generation ADCs with improved therapeutic potential.

References

  • Antibody–drug conjugates: Recent advances in linker chemistry - PMC - NIH. (2021-04-06).
  • Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs) - Abzena. (2024-03-05). Retrieved from [Link]

  • Characterization of Antibody–Drug Conjugate Pharmacokinetics and in Vivo Biotransformation Using Quantitative Intact LC-HRMS and Surrogate Analyte LC-MRM - ACS Publications. (2021-04-09). Retrieved from [Link]

  • NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots - NIH. Retrieved from [Link]

  • Affinity-Based Methods for Site-Specific Conjugation of Antibodies | Bioconjugate Chemistry. (2021-08-09). Retrieved from [Link]

  • Reaction rates of phenylhydrazine with a range of carbonyl compounds in... - ResearchGate. Retrieved from [Link]

  • This compound ester (CAT#: ADC-L-523) - Creative Biolabs. Retrieved from [Link]

  • Peptide Modifications: Linkers, spacers and PEGylation. Retrieved from [Link]

  • Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance - Frontiers. (2022-06-16). Retrieved from [Link]

  • Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC - NIH. Retrieved from [Link]

  • Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC - NIH. Retrieved from [Link]

  • Methods for site-specific drug conjugation to antibodies - PMC - NIH. Retrieved from [Link]

  • Kinetics and mechanism for the formation of phenylhydrazone from benzaldehydes, naphthaldehydes, and formyl-1,6-methanoa[2]nnulenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved from [Link]

  • Effect of Carrier Protein Size on Hapten Immunogenicity and Antibody Affinity in Mice | Bioconjugate Chemistry - ACS Publications. (2025-12-12). Retrieved from [Link]

  • The four categories of the site-specific antibody-drug conjugation. - ResearchGate. Retrieved from [Link]

  • Perspectives and Characterization on Antibody–Drug Conjugates | LCGC International. Retrieved from [Link]

  • The High Hydrophilicity of ADC Linker Has Become the Main Trend in Modification. (2024-05-20). Retrieved from [Link]

  • Degree of substitution - conjugation of amioacids/proteins from its amino groups with NHS?. (2017-04-22). Retrieved from [Link]

  • Stability of ADC linker payloads in sub-cellular fractions - Sterling Pharma Solutions. (2025-03-25). Retrieved from [Link]

  • Chemical Lysine Modification at a single site. (2018-12-20). Retrieved from [Link]

  • Reaction of aldehydes (1a–s) with phenylhydrazine (2) and malononitrile... - ResearchGate. Retrieved from [Link]

  • (PDF) Current ADC linker chemistry - ResearchGate. (2025-08-09). Retrieved from [Link]

  • Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. (2025-09-30). Retrieved from [Link]

  • Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. (2025-07-11). Retrieved from [Link]

  • Aldehydes & Ketones Nucleophilic Addition reactions-4- Addition with Phenyl Hydrazine. (2013-10-01). Retrieved from [Link]

  • This protocol outlines antibody conjugation by NHS-esters. - Fürth lab. Retrieved from [Link]

  • This compound, CAS 1807521-07-8 | AxisPharm. Retrieved from [Link]

  • Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. Retrieved from [Link]

  • Effect of polyethylene glycol, alkyl, and oligonucleotide spacers on the binding, secondary structure, and self-assembly of fractalkine binding FKN-S2 aptamer-amphiphiles - PubMed. (2014-07-01). Retrieved from [Link]

  • PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm. (2024-09-24). Retrieved from [Link]

  • Site-specific conjugation of native antibody - Oxford Academic. Retrieved from [Link]

  • 1050 Comprehensive characterization of antibody drug conjugates for screening and manufacturing | Journal for ImmunoTherapy of Cancer. (2024-11-05). Retrieved from [Link]

  • Using Site-Specific Conjugation for Homogenous Bioconjugates | BioPharm International. (2016-04-01). Retrieved from [Link]

  • The ABCs of ADC characterisation - YouTube. (2021-07-06). Retrieved from [Link]

  • Ald-PEG-NHS ester - AxisPharm. Retrieved from [Link]

Sources

Optimizing Bioconjugation: A Detailed Guide to Buffer Selection for Ald-Ph-PEG2-NHS Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Buffer Systems in Heterobifunctional Crosslinking

The Ald-Ph-PEG2-NHS ester is a heterobifunctional crosslinker designed for the sequential conjugation of two distinct biomolecules.[1][2][3] This linker incorporates two key reactive groups: an N-hydroxysuccinimide (NHS) ester for targeting primary amines (-NH2) and a benzaldehyde (-CHO) group for reacting with hydrazides or aminooxy moieties.[3][4][5] The polyethylene glycol (PEG) spacer enhances water solubility and provides spatial separation between the conjugated molecules.[6][7] The success of a two-step conjugation strategy using this linker is fundamentally dependent on the precise control of reaction conditions at each step, with buffer selection being the most critical parameter. This guide provides a comprehensive framework for choosing the optimal buffer systems to maximize conjugation efficiency and yield while minimizing undesirable side reactions.

The core principle of this sequential conjugation lies in the differential pH requirements of the NHS ester and aldehyde reactions. The NHS ester reacts efficiently with primary amines at a slightly alkaline pH, while the aldehyde forms a stable hydrazone or oxime bond under slightly acidic to neutral conditions.[8][9][10] Exploiting this pH-dependent reactivity allows for a controlled, stepwise conjugation process.

Part 1: The Initial Amine Conjugation via NHS Ester Chemistry

The first step in the conjugation workflow involves the reaction of the this compound ester with a biomolecule containing primary amines, such as the lysine residues and the N-terminus of a protein.[8] This reaction, a nucleophilic acyl substitution, results in the formation of a stable amide bond.[11]

The Chemistry of NHS Ester Aminolysis and Competing Hydrolysis

The primary amine, in its unprotonated state, acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This is followed by the release of N-hydroxysuccinimide (NHS).[11] However, a significant competing reaction is the hydrolysis of the NHS ester by water, which also increases with pH and can reduce the efficiency of the conjugation.[8] Therefore, the selection of the appropriate buffer pH is a delicate balance between maximizing the rate of the desired aminolysis reaction and minimizing the rate of hydrolysis.[11]

Optimal pH Range for NHS Ester Conjugation

The optimal pH range for the reaction of NHS esters with primary amines is typically between 7.2 and 8.5.[8][] At a pH below 7, a significant portion of the primary amines will be protonated (-NH3+), rendering them non-nucleophilic and drastically slowing down the reaction.[11][13] Conversely, at a pH above 8.5, the rate of NHS ester hydrolysis becomes excessively rapid, leading to a significant reduction in the yield of the desired conjugate.[8][11][13] For most applications, a pH of 8.3-8.5 is recommended as the optimal condition for labeling.[13][14]

Recommended Buffer Systems for NHS Ester Reactions

It is crucial to use amine-free buffers during the conjugation step, as primary amines in the buffer will compete with the target molecule for reaction with the NHS ester.[8][15]

Buffer SystemUseful pH RangeConcentration (mM)Notes
Phosphate-Buffered Saline (PBS)7.2 - 7.450 - 100Widely used and compatible with many proteins.
Borate Buffer8.0 - 9.050 - 100A good choice for maintaining a stable alkaline pH.[8][16]
Carbonate-Bicarbonate Buffer8.0 - 9.050 - 100Effective for NHS ester reactions, often used for antibody labeling.[8][]
HEPES Buffer7.2 - 8.050 - 100A non-coordinating buffer that is often a good choice for protein stability.[8]

Note: Tris-based buffers should be avoided as they contain primary amines that will directly compete with the target molecule.[8]

Protocol 1: NHS Ester Conjugation to a Primary Amine-Containing Protein

This protocol outlines a general procedure for the initial conjugation step. The molar excess of the this compound linker may need to be optimized for specific applications.

Materials:

  • Protein solution (in a suitable amine-free buffer)

  • This compound ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[13][17]

  • Conjugation Buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5 or 0.1 M Sodium Bicarbonate, pH 8.3)[13][18]

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)[8][15]

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation: Prepare the protein solution in the chosen conjugation buffer at a concentration of 1-10 mg/mL.[16] If the protein is in an incompatible buffer, perform a buffer exchange.

  • Linker Preparation: Immediately before use, dissolve the this compound ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[13]

  • Conjugation Reaction: Add the calculated amount of the linker stock solution to the protein solution. A molar excess of 5-20 fold of the linker over the protein is a common starting point.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C.[15][19]

  • Quenching: To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.[15] Incubate for an additional 15-30 minutes at room temperature.[15]

  • Purification: Remove the excess linker and reaction byproducts by size exclusion chromatography (desalting column) or dialysis against a suitable buffer for the next step.

NHS_Ester_Conjugation_Workflow cluster_step1 Step 1: NHS Ester Conjugation Protein Protein with Primary Amines (e.g., Lysine, N-terminus) Reaction Conjugation (pH 7.2-8.5) Protein->Reaction Linker This compound Linker->Reaction Intermediate Protein-PEG-Ph-Ald Reaction->Intermediate Stable Amide Bond Formation Aldehyde_Conjugation_Workflow cluster_step2 Step 2: Aldehyde Conjugation Intermediate Protein-PEG-Ph-Ald Reaction2 Conjugation (pH 4.5-7.0) Intermediate->Reaction2 Second_Molecule Molecule with Hydrazide or Aminooxy Group Second_Molecule->Reaction2 Final_Conjugate Final Bioconjugate Reaction2->Final_Conjugate Stable Hydrazone/Oxime Bond Formation

Sources

Application Note: pH Optimization Strategies for Bioconjugation with Ald-Ph-PEG2-NHS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Ald-Ph-PEG2-NHS ester is a heterobifunctional crosslinker designed for the covalent conjugation of biomolecules.[1][2] It features two distinct reactive moieties at opposite ends of a polyethylene glycol (PEG) spacer: an N-hydroxysuccinimide (NHS) ester and a benzaldehyde (Ald). The NHS ester facilitates the formation of stable amide bonds with primary amines, such as the ε-amino group of lysine residues and the N-termini of proteins.[3][4] The aldehyde group reacts with primary amines to form a Schiff base, or with other nucleophiles like hydrazides and aminooxy groups to form hydrazones and oximes, respectively.[5][6]

The central challenge in utilizing this linker lies in the divergent pH optima for its two reactive ends. The NHS ester reaction is most efficient in a slightly alkaline environment, whereas the aldehyde-amine condensation is typically favored under mildly acidic conditions. This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on understanding and navigating this pH dichotomy to achieve successful and efficient bioconjugation. We will explore the underlying chemical principles, present strategic approaches, and provide detailed protocols for pH optimization.

Section 1: The Dichotomy of pH – Understanding the Reaction Mechanisms

Effective control over any conjugation reaction begins with a firm grasp of the kinetics and competing side reactions, both of which are profoundly influenced by pH.

NHS Ester: The Race Between Aminolysis and Hydrolysis

The conjugation of an NHS ester to a primary amine is a classic nucleophilic acyl substitution.[7] The reaction's success hinges on the availability of an unprotonated primary amine (-NH₂) to act as a nucleophile.

  • Low pH (<7): At acidic pH, primary amines are predominantly in their protonated, non-nucleophilic ammonium form (-NH₃⁺), which dramatically slows or prevents the desired reaction.[4][8][9]

  • High pH (>9): As the pH increases, the concentration of the deprotonated, reactive amine increases, accelerating the conjugation (aminolysis). However, the competing reaction—hydrolysis of the NHS ester by hydroxide ions—also accelerates significantly.[3][4][7] This unwanted side reaction converts the NHS ester into an unreactive carboxylate, reducing the overall yield.[4]

The optimal pH for NHS ester reactions is therefore a carefully struck balance, aiming to maximize amine reactivity while keeping the rate of hydrolysis manageable. The most commonly recommended pH range for efficient labeling is pH 8.3 to 8.5 .[7][8][10][11]

Table 1: Hydrolytic Stability of NHS Esters as a Function of pH

pHTemperature (°C)Approximate Half-life of NHS EsterSource(s)
7.044-5 hours[3]
8.04~1 hour[7]
8.5Room Temperature125-180 minutes[12][13]
8.6410 minutes[3][7]
9.0Room TemperatureMinutes[7][13]
Aldehyde Chemistry: Schiff Base, Oxime, and Hydrazone Formation

The aldehyde group offers versatile conjugation options. The most common reaction with biomolecules is the formation of a Schiff base (imine) with a primary amine. This reaction proceeds via a two-step mechanism: nucleophilic attack by the amine to form a carbinolamine intermediate, followed by the acid-catalyzed dehydration of this intermediate to form the C=N double bond.[5][6]

The pH dependency is critical:

  • Low pH (<4): The amine nucleophile becomes fully protonated and unreactive.[5][6][14]

  • High pH (>6): The concentration of available amine is high, but there is insufficient acid to effectively catalyze the rate-limiting dehydration step.[5][15]

Consequently, the formation of Schiff bases is generally most efficient in a mildly acidic buffer, typically around pH 4.0-5.5 .[5][16][17] For many proteins that are sensitive to such acidic conditions, a compromise pH of 6.0-7.0 can be used, though the reaction will be slower. The resulting imine bond is reversible via hydrolysis and is often stabilized by reduction with an agent like sodium cyanoborohydride (NaBH₃CN) to form a stable secondary amine.

Alternatively, aldehydes react readily with aminooxy groups to form highly stable oxime linkages and with hydrazide groups to form hydrazones. These reactions can proceed efficiently at a less acidic pH range (pH 5-7), offering a more protein-friendly alternative to Schiff base formation.

Visualizing the pH Conundrum

The conflicting pH requirements of the this compound linker are the primary obstacle to a simple, one-pot reaction. The diagram below illustrates the optimal reactivity ranges for each functional group, highlighting the minimal overlap.

G Figure 1: pH-Dependent Reactivity of this compound cluster_pH Reaction pH Scale 4 4 5 5 6 6 7 7 8 8 9 9 10 10 Ald_Optimal Optimal Ald_Compromise Compromise NHS_Optimal Optimal NHS_Compromise Compromise

Caption: Figure 1: pH-Dependent Reactivity of this compound.

Section 2: Strategic Approaches to pH Optimization

Given the divergent pH optima, a sequential conjugation strategy is strongly recommended to maximize control, efficiency, and product homogeneity. A one-pot approach at a compromise pH is simpler but carries significant risks of low yield and complex product mixtures.

Strategy A: Sequential Conjugation (Recommended)

This involves a two-step process where one functional group is reacted under its optimal conditions, followed by purification or buffer exchange, and then the reaction of the second group at its respective optimal pH. This isolates the two reactions, preventing cross-reactivity and ensuring high efficiency for each step.

  • NHS-First Approach: The protein of interest (Protein-NH₂) is first reacted with the NHS ester end of the linker at pH 8.3. The resulting aldehyde-functionalized protein is then purified and reacted with a second molecule containing a primary amine, hydrazide, or aminooxy group at the appropriate pH.

  • Aldehyde-First Approach: The linker's aldehyde group is first reacted with a small molecule containing a hydrazide or aminooxy group (Molecule-NH-NH₂ / Molecule-O-NH₂) at pH 5-7. The resulting NHS-functionalized molecule is then purified and reacted with the target protein at pH 8.3. This approach is ideal when the primary target is a large protein, as it avoids exposing the protein to potentially suboptimal pH conditions in the first step.

Strategy B: One-Pot, Compromise pH

This strategy involves finding a single pH where both reactions can proceed, albeit sub-optimally. A pH range of 7.0 - 7.5 is a logical starting point for screening. At this pH, a small fraction of primary amines will be deprotonated and reactive towards the NHS ester, while still providing enough acidic character to slowly drive the Schiff base dehydration. This approach is experimentally simpler but suffers from:

  • Significantly slower reaction rates for both conjugations.

  • Increased potential for NHS ester hydrolysis due to extended reaction times.

  • Lower overall yield and a more heterogeneous product mixture.

Section 3: Experimental Protocols

The following protocols provide a framework for systematic pH optimization. All buffers should be prepared fresh and filtered. Buffers containing primary amines (e.g., Tris, Glycine) must be avoided as they will compete in the reaction.[3][18]

Recommended Buffer Systems

Table 2: Amine-Free Buffers for Bioconjugation

pH RangeBuffer (0.1 M)Notes
4.5 - 5.5Sodium AcetateIdeal for Schiff base/hydrazone formation.
5.5 - 6.7MES (2-(N-morpholino)ethanesulfonic acid)Good choice for protein-friendly aldehyde reactions.
6.5 - 7.8PBS (Phosphate-Buffered Saline)Commonly used for compromise pH screens.
8.0 - 9.0Sodium Bicarbonate or Sodium BorateOptimal for NHS ester reactions.[3][10][11]
Protocol 1: Sequential Conjugation Workflow (NHS-First)

This protocol describes the conjugation of Molecule A (containing a primary amine) to Molecule B (containing a primary amine) using the this compound linker.

G cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Purification cluster_step3 Step 3: Aldehyde Reaction A1 Dissolve Molecule A-NH2 in pH 8.3 Bicarbonate Buffer A2 Add this compound (10-fold molar excess) A1->A2 A3 Incubate 1-2 hours at RT A2->A3 A4 Intermediate Product: Ald-Linker-Molecule A A3->A4 B1 Purify via Desalting Column (e.g., Sephadex G-25) A4->B1 B2 Elute into pH 6.5 MES Buffer B1->B2 C1 Add Molecule B-NH2 (10-fold molar excess) B2->C1 C2 Incubate 4-6 hours at RT C1->C2 C3 Optional: Add NaBH3CN to stabilize Schiff base C2->C3 C4 Final Conjugate: B-Linker-A C3->C4

Caption: Figure 2: Workflow for Sequential (NHS-First) Conjugation.

Methodology:

  • Step 1: NHS Ester Reaction

    • Dissolve your primary amine-containing molecule (Molecule A, e.g., a protein) in 0.1 M Sodium Bicarbonate buffer, pH 8.3, to a final concentration of 1-5 mg/mL.

    • Immediately before use, dissolve the this compound linker in anhydrous DMSO or DMF to a 10 mM stock solution.[4]

    • Add a 5 to 20-fold molar excess of the linker stock solution to the protein solution while gently stirring.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[3][10]

  • Step 2: Purification and Buffer Exchange

    • Remove excess, unreacted linker and exchange the buffer by passing the reaction mixture through a desalting column (e.g., G-25) pre-equilibrated with 0.1 M MES buffer, pH 6.5, containing 150 mM NaCl.

    • Collect the protein-containing fractions.

  • Step 3: Aldehyde Reaction (Schiff Base Formation)

    • To the purified, aldehyde-functionalized Molecule A, add a 10 to 50-fold molar excess of your second amine-containing molecule (Molecule B).

    • Incubate for 4-12 hours at room temperature.

    • (Optional but Recommended) For a stable, non-reversible bond, add sodium cyanoborohydride (NaBH₃CN) to a final concentration of 20 mM and incubate for an additional 2 hours to reduce the Schiff base to a secondary amine.

    • Purify the final conjugate using an appropriate method (e.g., size exclusion chromatography, ion-exchange chromatography) to remove excess Molecule B and reducing agent.

Protocol 2: pH Screening for a One-Pot Reaction
  • Set up a series of parallel reactions in microcentrifuge tubes. To each tube, add your protein (e.g., an antibody) to a final concentration of 1-2 mg/mL.

  • Use a different buffer for each reaction to span a range of pH values, for example:

    • Tube 1: 0.1 M MES, pH 6.5

    • Tube 2: 0.1 M PBS, pH 7.0

    • Tube 3: 0.1 M PBS, pH 7.4

    • Tube 4: 0.1 M Borate Buffer, pH 8.0

  • To each tube, add the second molecule that will react with the aldehyde.

  • Initiate the reactions by adding a 10-fold molar excess of this compound (from a fresh DMSO stock).

  • Incubate all tubes for the same amount of time (e.g., 4 hours) at room temperature with gentle agitation.

  • Quench the reaction by adding a small amount of Tris or glycine buffer to scavenge unreacted NHS esters.

  • Analyze the products from each pH condition.

Analytical Validation
  • SDS-PAGE: A simple and effective way to visualize the formation of higher molecular weight conjugates. The appearance of new, higher-mass bands and the depletion of the starting material indicate a successful reaction.

  • HPLC (Size Exclusion or Reverse Phase): Provides quantitative data on the conversion of starting materials to products. By comparing peak areas, the efficiency of the reaction at each pH can be determined.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Confirms the precise mass of the conjugate, verifying that the desired modification has occurred.

Section 4: Data Interpretation and Troubleshooting

Table 3: Troubleshooting Guide

ObservationPossible CauseSuggested Solution
Low NHS ester reactivity (SDS-PAGE shows mostly starting material)pH is too low; NHS ester has hydrolyzed.Confirm buffer pH is 8.0-8.5. Use freshly prepared linker stock solution.
Low aldehyde reactivity (Intermediate product is stable but no final conjugate forms)pH is not optimal for Schiff base formation; Steric hindrance.For sequential protocol, use a buffer between pH 5.5-7.0. Increase reaction time. Consider using a hydrazide or aminooxy-functionalized molecule.
Broad, smeared bands on SDS-PAGE Over-labeling of the protein.Reduce the molar excess of the linker in the NHS ester reaction step.
Low overall yield in one-pot reaction Competing hydrolysis and slow reaction rates at compromise pH.Switch to the recommended sequential conjugation protocol for higher efficiency.

Section 5: Summary and Recommendations

The dual reactivity of the this compound linker presents a unique challenge that can be overcome with a rational, pH-focused approach.

  • Conflicting Optima: The NHS ester requires a basic pH (8.3-8.5) for efficient aminolysis, while the aldehyde group favors a mildly acidic pH (4.0-5.5) for Schiff base formation.

  • Sequential Strategy is Superior: For the highest yield, purity, and control, a two-step sequential conjugation is the authoritative recommendation. This involves reacting one end of the linker, purifying the intermediate, and then reacting the second end under its own distinct optimal pH.

  • Analyze and Validate: Always use appropriate analytical techniques like SDS-PAGE or HPLC to validate the outcome of your optimization experiments and confirm the formation of the desired conjugate.

By carefully selecting the conjugation strategy and meticulously controlling the pH at each step, researchers can successfully leverage the versatility of the this compound linker for a wide range of applications in drug development and biological research.

References

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules.
  • APExBIO. (n.d.). NHS ester labeling of amino biomolecules.
  • Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
  • New England Biolabs. (n.d.). Reaction Conditions for Chemical Coupling (S9237).
  • Bio-Synthesis Inc. (2022). Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules.
  • Wang, D., et al. (2016). Kinetics of hydrolysis of porphyrin-NHS esters in carbonate buffer/10% DMSO.
  • BenchChem. (2025). An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines.
  • Lindsey, J. S., et al. (2015). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. New Journal of Chemistry, 39(11), 8639-8653.
  • Wang, A., & Walfield, J. (2006). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry.
  • Thermo Fisher Scientific. (n.d.).
  • BenchChem. (2025).
  • Kalkhof, S., et al. (2021). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. ACS Measurement Science Au, 1(1), 20-27.
  • Wikipedia. (2023).
  • BenchChem. (2025).
  • Walia, R., & Gill, M. (2014).
  • Kalkhof, S., et al. (2021).
  • LibreTexts Chemistry. (2021). 12.7: Reactions of Aldehydes and Ketones with Amines.
  • Walia, R., & Gill, M. (2014).
  • ChemComplete. (2022).
  • LibreTexts Chemistry. (2023). Reaction with Primary Amines to form Imines.
  • Person, E., et al. (2019). pH Impacts the Orientation of Antibody Adsorbed onto Gold Nanoparticles.
  • NanoComposix. (2020).
  • Chemistry Stack Exchange. (2018).
  • kbDNA. (2022). Bioconjugation Chemistry: Challenges and Solutions.
  • BenchChem. (2025).
  • ResearchGate. (2015).
  • BIOZOL. (n.d.).
  • ResearchGate. (2014).
  • ResearchGate. (2024).
  • ResearchGate. (2009).
  • JoVE. (2023).
  • AxisPharm. (n.d.). Ald-PEG-NHS ester.
  • Bencini, A., et al. (2004). Complexation behaviour and stability of Schiff bases in aqueous solution. The case of an acyclic diimino(amino) diphenol and its reduced triamine derivative. Dalton Transactions, (11), 1664-1671.
  • Pasut, G., & Veronese, F. M. (2013).
  • Bio-Synthesis Inc. (n.d.).
  • LibreTexts Chemistry. (2022). 7.6: Acid-base properties of nitrogen-containing functional groups.
  • Master Organic Chemistry. (2017).
  • ResearchGate. (n.d.). (A) Optimal pH for reductive amination; (B)
  • Creative Biolabs. (n.d.).
  • Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
  • BroadPharm. (n.d.). This compound ester, 1807521-07-8.
  • BenchChem. (2025).
  • ResearchGate. (2019).
  • BOC Sciences. (n.d.). Antibody Conjugation Protocols: A Complete Step-by-Step Guide.
  • Pace, C. N., et al. (2009). A summary of the measured pK values of the ionizable groups in folded proteins. Protein Science, 18(11), 2459-2466.

Sources

Application Notes and Protocols for Ald-Ph-PEG2-NHS in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Engineering Precision in Targeted Therapeutics

The paradigm of targeted drug delivery, particularly in oncology, has shifted towards maximizing therapeutic efficacy while minimizing off-target toxicity. Antibody-Drug Conjugates (ADCs) epitomize this approach by wedding the exquisite specificity of a monoclonal antibody (mAb) to the potent cytotoxicity of a small-molecule drug. The linchpin of this conjugate is the linker, a component whose chemical properties dictate the stability, pharmacokinetics, and ultimate success of the ADC.[1] This guide focuses on the application of Ald-Ph-PEG2-NHS , a heterobifunctional linker designed for the precise, covalent attachment of payloads to targeting moieties, enabling the creation of next-generation targeted therapeutics.

This compound is a non-cleavable linker featuring two distinct reactive functionalities: an N-hydroxysuccinimide (NHS) ester and a benzaldehyde group, separated by a hydrophilic polyethylene glycol (PEG) spacer.[2][3] The NHS ester facilitates covalent bond formation with primary amines, such as those on the side chains of lysine residues or the N-terminus of a payload molecule. The benzaldehyde group serves as a reactive handle for conjugation to hydrazide or aminooxy-functionalized targeting proteins, forming a stable hydrazone or oxime bond, respectively.[4] This dual reactivity allows for a controlled, two-step conjugation process, which is fundamental to achieving a homogenous drug product with a defined drug-to-antibody ratio (DAR).[5][6]

A critical innovation in the field of ADCs is the move towards site-specific conjugation, which yields a uniform population of ADC molecules, in contrast to the heterogeneous mixtures produced by traditional methods like lysine conjugation.[7][8] The "aldehyde tag" technology is a powerful chemoenzymatic method for introducing a bioorthogonal aldehyde group at a specific, predetermined site on an antibody.[9][] This is achieved by genetically encoding a short recognition sequence (e.g., CXPXR) into the antibody backbone.[9] The formylglycine-generating enzyme (FGE) recognizes this sequence and oxidizes the cysteine residue to a Cα-formylglycine (fGly), which contains the reactive aldehyde.[11] This site-specifically introduced aldehyde is then the ideal reaction partner for a hydrazide- or aminooxy-modified targeting protein, enabling precise control over the location and stoichiometry of drug attachment.[12]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in targeted drug delivery. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols for the synthesis of drug-linker constructs and their subsequent conjugation to aldehyde-tagged antibodies, and discuss methods for the characterization of the final ADC.

Chemical Properties and Reaction Mechanism

The utility of this compound in bioconjugation stems from its orthogonal reactivity and the properties of its constituent parts.

FeatureChemical GroupReactivityKey Considerations
Payload Conjugation N-Hydroxysuccinimide (NHS) EsterReacts with primary amines (-NH2) to form a stable amide bond.Reaction is pH-dependent, optimal at pH 8.3-8.5.[1] Susceptible to hydrolysis in aqueous solutions.
Hydrophilic Spacer Polyethylene Glycol (PEG)Increases the solubility and circulation time of the conjugate.[3]Can mitigate aggregation caused by hydrophobic payloads.
Targeting Moiety Conjugation Benzaldehyde (-CHO)Reacts with hydrazides to form a hydrazone bond or with aminooxy groups to form an oxime bond.[4]Hydrazone bonds can be pH-sensitive, offering a potential cleavage mechanism in the acidic environment of endosomes and lysosomes.[7] Aromatic aldehydes, like the benzaldehyde in this linker, form more stable hydrazones compared to aliphatic aldehydes.[6]
Reaction Schemas

The overall strategy for creating an ADC using this compound and an aldehyde-tagged antibody involves two main stages:

  • Synthesis of the Drug-Linker Construct: The NHS ester of this compound is reacted with an amine-containing payload to form a stable amide bond.

  • Conjugation to the Aldehyde-Tagged Antibody: The aldehyde group of the drug-linker construct is then reacted with a hydrazide- or aminooxy-modified antibody. For site-specific conjugation, this would be an aldehyde-tagged antibody reacting with a hydrazide- or aminooxy-functionalized payload-linker construct.

Experimental Protocols

Protocol 1: Generation of an Aldehyde-Tagged Antibody

This protocol describes the generation of a site-specific aldehyde handle on a monoclonal antibody using formylglycine-generating enzyme (FGE) technology.

Principle: A specific peptide sequence (e.g., LCTPSR) recognized by FGE is genetically engineered into the desired location on the antibody's heavy or light chain.[12] When the antibody is expressed in a cell line co-expressing FGE, the cysteine residue within this tag is converted to a formylglycine (fGly), which contains a reactive aldehyde group.[9]

Materials:

  • Expression vector containing the antibody gene with an engineered FGE recognition sequence.

  • Mammalian expression system (e.g., CHO cells) engineered to overexpress FGE.

  • Cell culture media and supplements.

  • Protein A affinity chromatography resin.

  • Purification buffers (e.g., PBS, pH 7.4; elution buffer such as 0.1 M glycine, pH 2.7; neutralization buffer such as 1 M Tris, pH 8.0).

Procedure:

  • Transfection and Expression: Co-transfect the mammalian host cells with the expression vectors for the tagged antibody and FGE.

  • Cell Culture: Culture the cells under conditions that promote high-level expression of the antibody.

  • Harvesting: Harvest the cell culture supernatant containing the secreted antibody.

  • Purification:

    • Clarify the supernatant by centrifugation and filtration.

    • Load the clarified supernatant onto a Protein A affinity column.

    • Wash the column extensively with PBS to remove unbound proteins.

    • Elute the antibody using a low pH elution buffer.

    • Immediately neutralize the eluted antibody fractions with a neutralization buffer.

  • Buffer Exchange: Perform buffer exchange into a suitable storage buffer (e.g., PBS, pH 7.4) using dialysis or diafiltration.

  • Characterization:

    • Determine the protein concentration using a spectrophotometer at 280 nm.

    • Assess the purity of the antibody by SDS-PAGE and size-exclusion chromatography (SEC).

    • Confirm the conversion of the cysteine to formylglycine using mass spectrometry.

Workflow for Aldehyde-Tagged Antibody Generation:

Aldehyde_Tag_Generation cluster_0 Molecular Biology & Cell Culture cluster_1 Downstream Processing Gene Engineered Antibody Gene (with FGE tag) Transfection Co-transfection Gene->Transfection FGE_Gene FGE Gene FGE_Gene->Transfection CHO_Cells CHO Host Cells CHO_Cells->Transfection Expression Protein Expression Transfection->Expression Harvest Harvest Supernatant Expression->Harvest Purification Protein A Purification Harvest->Purification Characterization Characterization (MS, SEC) Purification->Characterization Final_Product Aldehyde-Tagged Antibody Characterization->Final_Product

Caption: Workflow for generating an aldehyde-tagged antibody.

Protocol 2: Synthesis of the Drug-Linker Construct (Payload-PEG-Aldehyde)

This protocol details the reaction of an amine-containing payload with this compound.

Principle: The NHS ester of the linker reacts with a primary amine on the payload molecule to form a stable amide bond. The reaction is typically carried out in an anhydrous organic solvent to prevent hydrolysis of the NHS ester.

Materials:

  • Amine-containing payload (e.g., a cytotoxic drug with a primary amine).

  • This compound.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Tertiary amine base (e.g., diisopropylethylamine - DIPEA).

  • Reaction vessel (e.g., glass vial with a magnetic stir bar).

  • Analytical and preparative HPLC for purification and analysis.

  • Mass spectrometer for product characterization.

Procedure:

  • Preparation:

    • Ensure all glassware is dry.

    • Dissolve the amine-containing payload in anhydrous DMF or DMSO.

    • In a separate vial, dissolve this compound in anhydrous DMF or DMSO. A slight molar excess (1.1-1.5 equivalents) of the linker is typically used.

  • Reaction:

    • Add the this compound solution to the payload solution.

    • Add DIPEA (2-3 equivalents) to the reaction mixture to act as a base.

    • Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Purification:

    • Purify the drug-linker construct by preparative reverse-phase HPLC.

    • Collect the fractions containing the desired product.

    • Lyophilize the purified fractions to obtain the drug-linker construct as a solid.

  • Characterization:

    • Confirm the identity and purity of the product by analytical HPLC and mass spectrometry.

Protocol 3: Conjugation of the Drug-Linker to the Aldehyde-Tagged Antibody

This protocol describes the final step of ADC synthesis: the ligation of the aldehyde-containing drug-linker to the hydrazide-modified (or aldehyde-tagged) antibody.

Principle: This protocol assumes the use of a hydrazide-modified payload-linker reacting with an aldehyde-tagged antibody. The hydrazide group on the payload-linker nucleophilically attacks the aldehyde on the antibody, forming a hydrazone bond. This reaction is most efficient at a slightly acidic pH (pH 5-6).

Materials:

  • Aldehyde-tagged antibody (from Protocol 1).

  • Hydrazide-functionalized drug-linker (a variation of the product from Protocol 2 where the payload is first attached to a hydrazide-PEG-NHS linker). Alternatively, if the payload is modified to have a hydrazide, it can react with the aldehyde on the linker-antibody construct. For this protocol, we will assume a hydrazide-modified payload-linker reacting with the aldehyde-tagged antibody.

  • Conjugation buffer (e.g., 50 mM sodium acetate, 150 mM NaCl, pH 5.5).

  • Quenching solution (e.g., an excess of a small molecule aldehyde or glycine).

  • Purification system (e.g., size-exclusion chromatography or hydrophobic interaction chromatography).

Procedure:

  • Preparation:

    • Prepare the aldehyde-tagged antibody in the conjugation buffer at a concentration of 5-10 mg/mL.

    • Dissolve the hydrazide-functionalized drug-linker in a compatible solvent (e.g., DMSO) at a known concentration.

  • Conjugation Reaction:

    • Add the drug-linker solution to the antibody solution. A molar excess of the drug-linker (e.g., 5-10 fold) is typically used to drive the reaction to completion. The final concentration of the organic solvent should be kept low (e.g., <10% v/v) to avoid denaturation of the antibody.

    • Incubate the reaction mixture at room temperature or 37°C for 4-16 hours with gentle mixing.

  • Quenching (Optional):

    • Add a quenching reagent to react with any remaining unreacted drug-linker.

  • Purification:

    • Remove the excess drug-linker and other small molecules by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

    • If necessary, further purify the ADC to separate species with different DARs using hydrophobic interaction chromatography (HIC).

  • Characterization of the Final ADC:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using HIC-UV or mass spectrometry.[13]

    • Purity and Aggregation: Assess the purity and the presence of aggregates by SEC.

    • Antigen Binding: Confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen using an ELISA-based assay.

    • In Vitro Cytotoxicity: Evaluate the potency of the ADC in a cell-based cytotoxicity assay using a relevant cancer cell line.

Overall ADC Synthesis Workflow:

ADC_Synthesis_Workflow cluster_0 Component Preparation cluster_1 Conjugation & Purification cluster_2 Characterization Aldehyde_Ab Aldehyde-Tagged Antibody (from Protocol 1) Conjugation Hydrazone Ligation (pH 5-6) Aldehyde_Ab->Conjugation Drug_Linker Hydrazide-Payload-Linker Drug_Linker->Conjugation Purification_ADC Purification (SEC / HIC) Conjugation->Purification_ADC DAR_Analysis DAR Analysis (HIC, MS) Purification_ADC->DAR_Analysis Purity_Analysis Purity & Aggregation (SEC) Purification_ADC->Purity_Analysis Binding_Assay Antigen Binding (ELISA) Purification_ADC->Binding_Assay Cytotoxicity_Assay In Vitro Cytotoxicity Purification_ADC->Cytotoxicity_Assay Final_ADC Homogeneous ADC DAR_Analysis->Final_ADC Purity_Analysis->Final_ADC Binding_Assay->Final_ADC Cytotoxicity_Assay->Final_ADC

Caption: A comprehensive workflow for ADC synthesis and characterization.

Troubleshooting and Considerations

  • Low Conjugation Efficiency:

    • NHS Ester Reaction: Ensure the use of anhydrous solvents and fresh reagents to prevent hydrolysis of the NHS ester. Optimize the molar excess of the linker.

    • Hydrazone Ligation: Verify the pH of the conjugation buffer. Ensure the absence of primary amines in the buffer, which could compete with the hydrazide.

  • Antibody Aggregation:

    • Hydrophobic payloads can induce aggregation. The PEG spacer in the linker helps to mitigate this, but further optimization of the DAR may be necessary. A lower DAR often reduces aggregation.[5]

  • Heterogeneity of the Final Product:

    • If using traditional lysine conjugation, heterogeneity is expected. For site-specific methods, incomplete conversion of the cysteine to fGly or inefficient ligation can lead to a mixed product. Thorough characterization is crucial to understand the composition of the final ADC.

Conclusion

The this compound linker, in conjunction with site-specific aldehyde tag technology, provides a robust platform for the development of homogenous and well-defined targeted drug delivery systems. The orthogonal reactivity of the NHS ester and aldehyde functionalities allows for a controlled, sequential conjugation process, leading to ADCs with a precise drug-to-antibody ratio. This level of control is paramount for optimizing the therapeutic index of these powerful drugs, ultimately paving the way for safer and more effective treatments. The protocols and considerations outlined in this guide provide a solid foundation for researchers to harness the potential of this versatile linker in their drug development endeavors.

References

  • Site-selective modification strategies in antibody–drug conjugates. Chemical Society Reviews.

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. National Institutes of Health.

  • Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific.

  • Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. Veranova.

  • Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using PEG4 Linkers. Benchchem.

  • Methods for site-specific drug conjugation to antibodies. National Institutes of Health.

  • the effect of substitutes at the hydrazone linkage on the ph stability of PEG-PE conjugates. PubMed.

  • This compound ester (CAT#: ADC-L-523). Creative Biolabs.

  • ADC Exam Part 2 preparation guide. Winspert.

  • Leveraging Formylglycine-Generating Enzyme for Production of Site-Specifically Modified Bioconjugates. PubMed.

  • Aldehyde Tag Coupled with HIPS Chemistry Enables the Production of ADCs Conjugated Site-Specifically to Different Antibody Regions with Distinct in Vivo Efficacy and PK Outcomes. ACS Publications.

  • Analytical methods for physicochemical characterization of antibody drug conjugates. National Institutes of Health.

  • Formylglycine-generating enzyme binds substrate directly at a mononuclear Cu(I) center to initiate O2 activation. PNAS.

  • Current ADC Linker Chemistry. National Institutes of Health.

  • How to start your ADC Practical Journey. YouTube.

  • Ald-PEG-NHS ester. AxisPharm.

  • (PDF) Assessment of Physical Stability of an Antibody Drug Conjugate by Higher Order Structure Analysis: Impact of Thiol- Maleimide Chemistry. ResearchGate.

  • Key assays and analytical techniques for the development of antibody drug conjugates. Drug Target Review.

  • Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2. PLOS ONE.

  • Purification, characterization and cloning of aldehyde dehydrogenase from Rhodococcus erythropolis UPV-1. PubMed.

  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. MDPI.

  • Site-specific conjugation of native antibody. National Institutes of Health.

  • An overview of site-specific methods for achieving antibody drug conjugates with homogenous drug to antibody ratio. Taylor & Francis Online.

  • Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. MDPI.

  • High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. National Institutes of Health.

  • Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2. PubMed Central.

  • Recent Advances in ADCs. NJ Bio, Inc..

  • Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging. PubMed Central.

  • ADC Chemical Stability Analysis Service. Creative Biolabs.

  • Enzyme-Based Labeling Strategies for Antibody–Drug Conjugates and Antibody Mimetics. MDPI.

  • Design, Synthesis, and Evaluation of Camptothecin-Based Antibody–Drug Conjugates with High Hydrophilicity and Structural Stability. MDPI.

  • 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts.

  • GUIDE TO ANTIBODY LABELING AND DETECTION METHODS. Cedarlane Labs.

  • Antibody Conjugation Protocols: A Complete Step-by-Step Guide. BOC Sciences.

  • One-Step Conversion of NHS Esters to Reagents for Site-Directed Labeling of IgG Antibodies. PubMed.

  • Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. Veranova.

  • Antibody Purification Illustrated Assay. Novus Biologicals.

  • Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs. RSC Publishing.

  • Analytical methods for physicochemical characterization of antibody drug conjugates. National Institutes of Health.

  • Ald-Ph-amido-PEG2-C2-NHS ester. MedchemExpress.

  • Site-Specific Conjugation. BOC Sciences.

  • ChemInform Abstract: Synthesis of Azines in Solid State: Reactivity of Solid Hydrazine with Aldehydes and Ketones. ResearchGate.

  • Scheme of an antibody modification with the fromylglycine-generating... ResearchGate.

  • Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery. National Institutes of Health.

  • ADC Plasma Stability Analysis Service. Creative Biolabs.

  • Formylglycine-generating enzymes for site-specific bioconjugation. PubMed.

  • Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. National Institutes of Health.

Sources

Application Notes and Protocols for Surface Immobilization of Peptides using Ald-Ph-PEG2-NHS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to Peptide Immobilization

In the realms of biosensor development, proteomics, and targeted drug delivery, the precise and stable immobilization of peptides onto surfaces is a cornerstone technology. The choice of crosslinker is paramount to achieving desired peptide orientation, density, and bioactivity. This guide provides an in-depth technical overview and detailed protocols for utilizing Ald-Ph-PEG2-NHS, a heterobifunctional crosslinker designed for the covalent conjugation of peptides to amine-functionalized surfaces.

This compound offers a strategic advantage through its distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a benzaldehyde group. The NHS ester facilitates efficient and stable amide bond formation with primary amines present on a functionalized surface.[1][2] The benzaldehyde group, in turn, provides a specific reaction site for the N-terminal amine or other primary amines of a peptide, forming a Schiff base that can be stabilized through reductive amination.[3][4] This dual-reactivity allows for a controlled, two-step immobilization process.

The molecule's architecture, incorporating a short polyethylene glycol (PEG) spacer (PEG2), enhances water solubility and provides a flexible linkage that can improve the accessibility of the immobilized peptide.[5][6][7] The phenyl group contributes to the structural rigidity of the linker. This comprehensive guide will elucidate the underlying chemistry, provide step-by-step protocols for immobilization and characterization, and offer insights into optimizing your surface modification strategy.

The Chemistry of this compound Mediated Immobilization

The immobilization process using this compound is a sequential reaction that leverages the differential reactivity of its functional groups.

  • Surface Activation: The process begins with an amine-functionalized substrate. The NHS ester of the this compound linker reacts with the surface primary amines (-NH₂) in a nucleophilic acyl substitution reaction. This reaction is most efficient at a slightly alkaline pH (7.2-8.5) and results in the formation of a stable amide bond, covalently attaching the linker to the surface and exposing the terminal aldehyde group.[8] It is crucial to use amine-free buffers, such as phosphate-buffered saline (PBS) or borate buffer, to prevent competition with the surface amines.

  • Peptide Conjugation: The peptide of interest, containing a primary amine (typically the N-terminus), is then introduced. The peptide's amine group reacts with the surface-bound aldehyde to form an imine bond (Schiff base).[3][4] This reaction is reversible and is favored under slightly acidic to neutral conditions (pH ~5-7.4).[4]

  • Reductive Amination (Stabilization): To create a stable, irreversible bond, the intermediate Schiff base is reduced to a secondary amine using a mild reducing agent like sodium cyanoborohydride (NaCNBH₃).[3] This "reductive amination" step ensures the long-term stability of the immobilized peptide.

Visualizing the Immobilization Workflow

The following diagram illustrates the sequential steps involved in immobilizing a peptide onto an amine-functionalized surface using the this compound crosslinker.

G cluster_0 Step 1: Surface Activation cluster_1 Step 2: Peptide Conjugation cluster_2 Step 3: Stabilization Surface Amine-Functionalized Surface (-NH2) Linker This compound Surface->Linker NHS Ester Reaction (pH 7.2-8.5) ActivatedSurface Aldehyde-Functionalized Surface (-CHO) Linker->ActivatedSurface Peptide Peptide with Primary Amine (H2N-Peptide) ActivatedSurface->Peptide Imine Formation (pH ~6.5-7.4) SchiffBase Surface-Peptide Complex (Schiff Base) Peptide->SchiffBase ReducingAgent Sodium Cyanoborohydride (NaCNBH3) SchiffBase->ReducingAgent Reductive Amination FinalSurface Stable Peptide-Immobilized Surface ReducingAgent->FinalSurface

Caption: Workflow for two-step peptide immobilization.

Detailed Experimental Protocols

This section provides a comprehensive, step-by-step protocol for the immobilization of a model peptide onto an amine-functionalized glass slide.

PART A: Preparation of Reagents and Substrates
  • Required Materials:

    • Amine-functionalized glass slides

    • This compound crosslinker

    • Peptide of interest (with at least one primary amine)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Phosphate-Buffered Saline (PBS), 100 mM, pH 7.4

    • Borate Buffer, 50 mM, pH 8.5

    • Sodium Cyanoborohydride (NaCNBH₃)

    • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine

    • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

    • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

    • Deionized (DI) water

  • Reagent Preparation:

    • This compound Solution (10 mM): Immediately before use, dissolve the required amount of this compound in anhydrous DMSO to make a 10 mM stock solution. Note: NHS esters are moisture-sensitive; handle accordingly.

    • Peptide Solution (1 mg/mL): Prepare a 1 mg/mL solution of the peptide in PBS (pH 7.4). The optimal concentration may vary depending on the peptide's properties.

    • NaCNBH₃ Solution (50 mM): Prepare a 50 mM solution of Sodium Cyanoborohydride in DI water. Caution: NaCNBH₃ is toxic and should be handled in a fume hood.

PART B: Immobilization Procedure
  • Surface Activation with this compound:

    • Clean the amine-functionalized glass slides by sonicating in ethanol and then DI water for 15 minutes each. Dry the slides under a stream of nitrogen.

    • Dilute the 10 mM this compound stock solution in 50 mM Borate Buffer (pH 8.5) to a final concentration of 1 mM.

    • Immerse the cleaned slides in the this compound solution and incubate for 1-2 hours at room temperature with gentle agitation.

    • Wash the slides thoroughly with DI water and dry under nitrogen. The surface is now functionalized with aldehyde groups.

  • Peptide Conjugation:

    • Immerse the aldehyde-functionalized slides in the 1 mg/mL peptide solution.

    • Add the 50 mM NaCNBH₃ solution to the peptide solution to a final concentration of 5 mM.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching and Blocking:

    • Remove the slides from the peptide solution and wash them three times with PBST.

    • To quench any unreacted aldehyde groups, immerse the slides in a quenching buffer (e.g., 50 mM Tris-HCl, pH 7.5) for 30 minutes at room temperature.

    • Wash the slides again three times with PBST.

    • To prevent non-specific binding in subsequent applications, immerse the slides in Blocking Buffer (1% BSA in PBS) for 1 hour at room temperature.

    • Wash the slides a final time with DI water and dry under nitrogen. Store the peptide-immobilized slides in a desiccator at 4°C.

Validation and Characterization of Immobilized Surfaces

Successful peptide immobilization should be validated using appropriate surface characterization techniques.

Surface Wettability: Contact Angle Measurements

Contact angle goniometry is a sensitive technique to detect changes in surface hydrophobicity, which is expected to change upon successful modification.[9][10]

SurfaceExpected Water Contact Angle (°)Rationale
Bare Glass< 20°Highly hydrophilic due to hydroxyl groups.
Amine-Functionalized Glass30° - 50°Introduction of amine groups increases hydrophobicity.
Aldehyde-Functionalized Surface50° - 70°The phenyl and PEG components of the linker increase hydrophobicity.
Peptide-Immobilized SurfaceVaries (typically a decrease)The final contact angle will depend on the peptide's amino acid composition. A hydrophilic peptide will decrease the contact angle.[9]
Surface Elemental Composition: X-ray Photoelectron Spectroscopy (XPS)

XPS provides quantitative information about the elemental composition of the top few nanometers of the surface, confirming the presence of the peptide.[11][12][13]

SurfaceKey Elemental Signatures (Binding Energy)Expected Atomic Concentration Changes
Amine-Functionalized GlassC 1s, O 1s, Si 2p, N 1s (~400 eV)Presence of Nitrogen (N 1s) confirms amination.
Aldehyde-Functionalized SurfaceC 1s, O 1s, Si 2p, N 1sIncrease in C 1s and O 1s relative to N 1s due to the linker.
Peptide-Immobilized SurfaceC 1s, O 1s, Si 2p, N 1sSignificant increase in the N 1s signal due to the amide bonds in the peptide backbone.[12][14] The C 1s spectrum will show a component at ~288 eV corresponding to the amide carbon.[12][14]
Quantification of Immobilized Peptides: Fluorescence Microscopy

If the peptide is fluorescently labeled (e.g., with FITC), fluorescence microscopy can be used to visualize and quantify the surface coverage.[15][16][17]

  • Protocol:

    • Immobilize a fluorescently labeled peptide using the protocol in PART B.

    • After the final wash, mount the slide with an appropriate mounting medium.

    • Image the slide using a fluorescence microscope with the appropriate filter sets.

    • Quantify the fluorescence intensity using image analysis software (e.g., ImageJ) to determine the relative surface density of the peptide.[15][18]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Peptide Immobilization 1. Inactive NHS ester due to hydrolysis. 2. Competing amines in the buffer. 3. Inefficient Schiff base formation or reduction.1. Use fresh, anhydrous DMSO for the NHS ester stock. Prepare the working solution immediately before use. 2. Ensure all buffers for the NHS ester reaction (e.g., Borate, PBS) are amine-free.[2] 3. Optimize the pH of the peptide conjugation step (pH 6.5-7.4). Ensure the NaCNBH₃ is fresh and active.
High Non-Specific Binding 1. Incomplete quenching of reactive groups. 2. Insufficient blocking.1. Increase the quenching time or the concentration of the quenching agent (Tris or glycine). 2. Increase the BSA concentration in the blocking buffer to 2-3% or extend the blocking time.
Inconsistent Results 1. Variability in surface functionalization. 2. Inconsistent reaction conditions.1. Ensure the amine-functionalized substrates are of high quality and have a consistent density of amine groups. 2. Precisely control reaction times, temperatures, and reagent concentrations for all steps.

Conclusion

The this compound crosslinker provides a robust and versatile platform for the covalent immobilization of peptides onto amine-functionalized surfaces. Its heterobifunctional nature allows for a controlled, sequential conjugation process, minimizing undesirable side reactions. By following the detailed protocols and validation methods outlined in this guide, researchers can achieve reproducible and well-characterized peptide-modified surfaces, advancing their applications in basic research and drug development.

References

  • Fischer, M. J. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology, 627, 55-73. [Link]

  • Shimomura, T., Han, X., Hata, A., Niidome, T., Mori, T., & Katayama, Y. (2011). Optimization of peptide density on microarray surface for quantitative phosphoproteomics. Analytical Sciences, 27(1), 13-17. [Link]

  • Hilpert, K., Wessolowski, A., & Hancock, R. E. (2009). Immobilization reduces the activity of surface-bound cationic antimicrobial peptides with no influence upon the activity spectrum. Antimicrobial Agents and Chemotherapy, 53(5), 2170-2179. [Link]

  • Jain, S., & Batra, D. (2021). PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets. Pharmaceutics, 13(10), 1599. [Link]

  • Varasteh, Z., Mitran, B., Rosenström, U., Eriksson, O., & Tolmachev, V. (2015). The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin. Molecules, 20(8), 14389-14405. [Link]

  • BenchChem. (n.d.). Introduction to NHS Ester Amine Coupling Chemistry.
  • Huang, R., & Su, R. (2007). Modification of Hydrophilic and Hydrophobic Surfaces Using an Ionic-Complementary Peptide. Journal of the American Chemical Society, 129(51), 16189-16196. [Link]

  • Corn, R. M., & Jordan, C. E. (2002). Characterization and Optimization of Peptide Arrays for the Study of Epitope–Antibody Interactions Using Surface Plasmon Resonance Imaging. Analytical Chemistry, 74(23), 5964-5970.
  • Castner, D. G., & Grainger, D. W. (2006). XPS and ToF-SIMS Investigation of α-Helical and β-Strand Peptide Adsorption onto SAMs. Langmuir, 22(4), 1671-1681.
  • Addisu, K. D., & El-Giar, E. E. (2018). Electric fields control the orientation of peptides irreversibly immobilized on radical-functionalized surfaces. Nature Communications, 9(1), 336. [Link]

  • Wang, Y., & Liu, G. (2014). Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. Analytical Biochemistry, 466, 43-45.
  • Varasteh, Z., Åberg, O., Velikyan, I., Lindeberg, G., Sörensen, J., & Larhed, M. (2013). PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists.
  • Ding, Y., Cui, P., & Li, H. (2016). New Views on the Reaction of Primary Amine and Aldehyde from DFT Study. The Journal of Physical Chemistry A, 120(1), 125-133.
  • Seo, H. S., Ko, Y. M., Shim, J., & Kim, B. H. (2010). Characterization of bioactive RGD peptide immobilized onto poly(acrylic acid) thin films by plasma polymerization. Journal of Biomedical Materials Research Part A, 95A(3), 856-864.
  • Fall, Z., & Tirella, A. (2020). Concentration of amine and aldehyde reactants as a function of reaction time in the (A) surface and (B) bulk compartments of simulation 1. Reaction Chemistry & Engineering, 5(3), 517-526.
  • Jain, S., & Batra, D. (2021). PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets. Pharmaceutics, 13(10), 1599.
  • Gissot, A., & Bolbach, G. (2018). How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides. Methods in Molecular Biology, 1683, 205-224. [Link]

  • Wilson, A. J., & Van Houten, L. J. (2014). Analytical Chemistry Cumulative Exam: X-ray Photoelectron Spectroscopy (XPS).
  • Jones, A. T. (2012). Quantification of Cell Penetrating Peptide Uptake By Fluorescent Techniques. University of Manchester.
  • Collier, J. H., & Kiick, K. L. (2018). A Multifunctional Peptide Linker Stably Anchors to Silica Spicules and Enables MMP-Responsive Release of Diverse Bioactive Cargos. Marine Drugs, 16(11), 441. [Link]

  • Layer, K. (2004). A Summary of the Reactions of Aldehydes with Amines. Chemical Reviews, 104(12), 6013-6034.
  • Forch, R., & Schönherr, H. (2011). Development and Validation of a Fluorescence Method to Follow the Build-up of Short Peptide Sequences on Solid 2D Surfaces.
  • LibreTexts Chemistry. (2014). 12.7: Reactions of Aldehydes and Ketones with Amines.
  • Agilent Technologies. (n.d.).
  • Liu, X. Y., & Fan, J. (2012). Peptide immobilization on polyethylene terephthalate surfaces to study specific endothelial cell adhesion, spreading and migration. Acta Biomaterialia, 8(10), 3677-3686. [Link]

  • De Haan, D. O., & Hawkins, L. N. (2022). Kinetics, Products, and Brown Carbon Formation by Aqueous-Phase Reactions of Glycolaldehyde with Atmospheric Amines and Ammonium Sulfate. The Journal of Physical Chemistry A, 126(32), 5415-5428.
  • Gunda, P., & Singh, S. (2022). Coordination Chemistry of Uranyl Ions with Surface-Immobilized Peptides: An XPS Study. Inorganics, 10(12), 241.
  • De Sancho, D., & Best, R. B. (2014). On the relationship between peptide adsorption resistance and surface contact angle: a combined experimental and simulation single-molecule study. Langmuir, 30(28), 8394-8402. [Link]

  • Thermo Fisher Scientific. (n.d.). Cross-Linking Reagents.
  • Leggett, G. J., & Scurr, D. J. (2014). Quantitative analysis of complex amino acids and RGD peptides by X-ray photoelectron spectroscopy (XPS). Surface and Interface Analysis, 46(S1), 18-21.
  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
  • Coman, C., & Dreisewerd, K. (2015). Combining a NHS ester and glutaraldehyde improves crosslinking prior to MALDI MS analysis of intact protein complexes. Journal of the American Society for Mass Spectrometry, 26(10), 1675-1685.
  • Precise PEG. (n.d.).
  • PurePEG. (2025). PEG Crosslinker Chemistry Explained: Types, Mechanisms & Use Cases.
  • Woods, A. S., & Henzel, W. J. (2000). Quantitative Determination of the Peptide Retention of Polymeric Substrates Using Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 11(1), 62-68.
  • AxisPharm. (2024).
  • ChemPep. (n.d.). Overview of PEG Linkers.
  • Wang, H., & Li, Z. (2024). Recent progress in quantitative analysis of self-assembled peptides. Aggregate, e466. [Link]

  • ResearchGate. (n.d.). An outline of surface functionalization with the chemical linkers silane and PEG, examining an individual molecule. Step 1.
  • Gaub, H. E., & Netz, R. R. (2011). Peptide adsorption on a hydrophobic surface results from an interplay of solvation, surface, and intrapeptide forces. Proceedings of the National Academy of Sciences, 108(4), 1331-1336.
  • Vogel, V., & Smith, A. M. (2010). Competitive Specific Anchorage of Molecules onto Surfaces: Quantitative Control of Grafting Densities and Contamination by Free Anchors. Langmuir, 26(23), 18147-18155. [Link]

  • BroadPharm. (n.d.). PEG Aldehyde, Aldehyde Linkers.
  • Thermo Fisher Scientific. (n.d.). Crosslinking Technology.

Sources

Application Note: A Comprehensive Guide to the Purification of Ald-Ph-PEG2-NHS Conjugated Proteins

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge and Necessity of Purity in Bioconjugation

The covalent modification of proteins to create novel therapeutics, diagnostics, and research tools is a cornerstone of modern biotechnology. This process, known as bioconjugation, relies on chemical linkers to attach payloads—such as drugs, fluorescent dyes, or other proteins—to a target biomolecule.[1] The Ald-Ph-PEG2-NHS ester is a heterobifunctional linker designed for this purpose, featuring two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester for reaction with primary amines and a benzaldehyde group for subsequent, specific conjugation to hydrazide or aminooxy-functionalized molecules.[2][3]

This linker is particularly valuable in constructing complex bioconjugates like antibody-drug conjugates (ADCs) where precise control over linker attachment and payload stoichiometry is critical. However, the conjugation reaction itself yields a complex and heterogeneous mixture containing the desired product alongside unreacted starting materials, reaction byproducts, and undesired isoforms.[][5] The presence of these impurities can compromise the efficacy, safety, and reproducibility of the final product.

Therefore, a robust, multi-step purification strategy is not merely a recommendation but an absolute requirement. This guide provides a deep, technically-grounded framework for developing and executing an effective purification workflow for proteins conjugated with the this compound linker, moving from theoretical principles to actionable laboratory protocols.

Principle of the Two-Step Conjugation Process

Understanding the chemistry of the conjugation is fundamental to designing a logical purification strategy. The this compound linker facilitates a sequential, two-step reaction.

2.1 Step 1: Amine-Reactive Conjugation via NHS Ester The process begins with the reaction of the NHS ester moiety with primary amines on the protein surface.[6] These amines are predominantly found at the N-terminus of the polypeptide chain and on the ε-amino group of lysine residues.[1] The reaction is a nucleophilic acyl substitution that forms a stable, covalent amide bond.[7]

Critical Reaction Parameters:

  • pH: The reaction is highly pH-dependent. The target primary amines must be deprotonated to be nucleophilic, which favors alkaline conditions. However, the NHS ester is susceptible to hydrolysis, a competing reaction with water that also accelerates at higher pH.[8][9] A compromise is essential, with an optimal pH range typically between 7.2 and 8.5.[6]

  • Buffers: Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete with the protein for reaction with the linker.[10] Amine-free buffers like phosphate, borate, or HEPES are required.[6]

The primary challenge at this stage is the competition between the desired aminolysis and the undesired hydrolysis of the NHS ester, which yields an inactive carboxylate.[7][11]

2.2 Step 2: Aldehyde-Reactive Conjugation (Huisgen Cycloaddition) Once the protein is functionalized with the linker, the terminal benzaldehyde group becomes the target for the second conjugation step. This aldehyde reacts specifically with nucleophiles like hydrazides or alkoxyamines (aminooxy groups) to form stable hydrazone or oxime linkages, respectively.[12][13] This reaction is often most efficient under slightly acidic conditions (pH 5-7).[12] This high specificity allows for the controlled attachment of a second molecule (the "payload") with minimal side reactions.

Conjugation_Workflow cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Aldehyde Reaction Protein Protein (-NH₂) ActivatedProtein Protein-Linker (Aldehyde-Functionalized) Protein->ActivatedProtein Aminolysis (pH 7.2-8.5) ReactionMix Crude Reaction Mixture Protein->ReactionMix Unreacted Linker This compound Linker->ActivatedProtein HydrolyzedLinker Hydrolyzed Linker (Inactive) Linker->HydrolyzedLinker Hydrolysis FinalConjugate Final Conjugate (Protein-Linker-Payload) ActivatedProtein->FinalConjugate Oxime/Hydrazone Formation (pH 5-7) ActivatedProtein->ReactionMix HydrolyzedLinker->ReactionMix Byproduct Payload Payload (-ONH₂ or -NHNH₂) Payload->FinalConjugate Payload->ReactionMix Excess FinalConjugate->ReactionMix

Figure 1: Two-step conjugation workflow using this compound ester.

The Post-Conjugation Purification Challenge

After the final reaction step, the crude mixture is heterogeneous. Effective purification requires separating the desired final conjugate from a variety of contaminants. The physical and chemical properties of these species dictate the most effective separation techniques.

ComponentRelative Size (Hydrodynamic Radius)Relative Surface ChargeRelative HydrophobicitySeparation Rationale
Desired Conjugate LargestAltered (Shielded)IncreasedThe target molecule to be isolated.
Unreacted ProteinLargeNativeNativeMust be removed to ensure product efficacy.
Aldehyde-ProteinLargeAltered (Shielded)IncreasedAn intermediate; must be removed.
Excess/Hydrolyzed LinkerSmallestNegative (Carboxylate)ModerateEasily removed by size-based methods.
Excess PayloadSmallVariesVariesEasily removed by size-based methods.
AggregatesVery LargeVariesVery HighMust be removed to ensure safety and stability.

A Multi-Modal Purification Strategy

No single chromatographic technique can typically resolve such a complex mixture. A multi-modal approach, leveraging orthogonal separation principles (size, charge, and hydrophobicity), is the most robust strategy. The optimal workflow generally involves an initial capture/cleanup step followed by one or more high-resolution polishing steps.

Purification_Strategy cluster_1 Step 1: Bulk Separation cluster_2 Step 2: High-Resolution Polishing (Choose one or both) start Crude Reaction Mixture sec Size-Exclusion Chromatography (SEC) start->sec Objective: Remove small molecules sec_out Protein Pool (Conjugates + Unreacted Protein) sec->sec_out small_mol Small Molecules Removed (Linker, Payload, Salts) sec->small_mol iex Ion-Exchange Chromatography (IEX) sec_out->iex Separation by Charge hic Hydrophobic Interaction Chromatography (HIC) sec_out->hic Separation by Hydrophobicity final_product Pure Conjugated Protein iex->final_product hic->final_product

Sources

Characterization of Ald-Ph-PEG2-NHS Conjugates: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architecture of a Heterobifunctional Linker

In the landscape of bioconjugation, precision and control are paramount. The Ald-Ph-PEG2-NHS ester is a heterobifunctional crosslinker engineered to provide such precision. Its molecular architecture is a triad of carefully selected functional moieties, each with a distinct role in the sequential conjugation of biomolecules. This guide provides a comprehensive overview of the essential analytical techniques and protocols for the robust characterization of this versatile linker, ensuring its integrity and performance in drug development and research applications.

At its core, the this compound ester is comprised of three key components:

  • An N-Hydroxysuccinimide (NHS) ester : This amine-reactive group allows for the covalent attachment to proteins, antibodies, or other molecules bearing primary amines through the formation of a stable amide bond.[1][2]

  • A Phenyl-Aldehyde (Ald-Ph) group : This carbonyl moiety serves as a second point of conjugation, reacting specifically with hydrazide or aminooxy-functionalized molecules to form hydrazone or oxime linkages, respectively.[3][4]

  • A discrete Polyethylene Glycol (dPEG®) spacer (PEG2) : The two-unit PEG spacer enhances the solubility of the conjugate and provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.[1][5]

The strategic design of this linker allows for a controlled, two-step conjugation process, making it an invaluable tool in the construction of complex bioconjugates such as antibody-drug conjugates (ADCs).[5]

Diagrammatic Representation of this compound Structure

Ald-Ph-PEG2-NHS_Structure cluster_NHS NHS Ester cluster_PEG PEG Spacer cluster_Ald Aldehyde Group NHS NHS Ester (Amine-Reactive) PEG PEG2 Spacer (Solubility & Spacing) NHS->PEG Ald Phenyl-Aldehyde (Hydrazide/Aminooxy Reactive) PEG->Ald

Caption: Molecular components of the this compound ester.

Part 1: Physicochemical and Structural Characterization

A thorough characterization of the this compound linker is the foundation for its successful implementation in conjugation workflows. This involves verifying its identity, purity, and the integrity of its reactive functional groups.

Mass Spectrometry: Verifying Molecular Identity

Mass spectrometry (MS) is the definitive technique for confirming the molecular weight of the this compound ester.[6] High-resolution mass spectrometry, such as Electrospray Ionization Time-of-Flight (ESI-TOF), provides accurate mass determination, confirming the elemental composition of the molecule.[7]

Protocol: ESI-MS Analysis

  • Sample Preparation : Dissolve the this compound ester in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL. Further dilute with the mobile phase to a final concentration of 1-10 µg/mL.

  • Instrumentation : Utilize a high-resolution ESI-TOF mass spectrometer.

  • Infusion : Infuse the sample directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Data Acquisition : Acquire data in positive ion mode. The expected [M+H]⁺ or [M+Na]⁺ ions should be observed.

  • Data Analysis : Compare the experimentally observed mass-to-charge ratio (m/z) with the theoretically calculated value. The high mass accuracy of the instrument should allow for confirmation of the elemental formula.

Table 1: Expected Mass Spectrometry Data for this compound

ParameterExpected Value
Molecular FormulaC₁₉H₂₂N₂O₈
Molecular Weight406.39 g/mol
Monoisotopic Mass406.1376 Da
Expected Ion [M+H]⁺407.1454 m/z
Expected Ion [M+Na]⁺429.1273 m/z
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of the this compound ester.[8][9] It provides information about the chemical environment of the hydrogen atoms, allowing for the verification of all key structural components.

Protocol: ¹H NMR Analysis

  • Sample Preparation : Dissolve 5-10 mg of the this compound ester in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation : Utilize a 400 MHz or higher NMR spectrometer.

  • Data Acquisition : Acquire the ¹H NMR spectrum.

  • Data Analysis : Integrate the signals and assign the peaks to the corresponding protons in the structure. Key signals to identify include the aldehyde proton, the aromatic protons of the phenyl group, the characteristic signals of the PEG chain, and the protons of the NHS ring.[8]

Table 2: Typical ¹H NMR Signal Assignments for this compound

Chemical Shift (δ, ppm)MultiplicityAssignment
~10.0SingletAldehyde proton (-CHO)
~7.5 - 7.9MultipletAromatic protons
~4.2 - 4.5MultipletMethylene protons adjacent to ester/ether
~3.6 - 3.8MultipletPEG ethylene glycol units
~2.8SingletNHS ester protons
High-Performance Liquid Chromatography (HPLC): Purity Assessment

HPLC is essential for determining the purity of the this compound ester and for identifying any potential impurities or degradation products.[10][11] Due to the lack of a strong UV chromophore in the PEG component, detectors such as Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are often preferred over UV detection for PEGylated compounds.[12][13]

Protocol: Reversed-Phase HPLC (RP-HPLC) for Purity Analysis

  • Sample Preparation : Dissolve the this compound ester in the mobile phase to a concentration of 1 mg/mL.[11]

  • Instrumentation : An HPLC system equipped with a C18 column and a suitable detector (UV, ELSD, or CAD).

  • Mobile Phase : A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is commonly used.

  • Gradient Elution : A typical gradient might run from 10% to 90% acetonitrile over 20-30 minutes.

  • Detection : Monitor the elution profile. The purity is calculated based on the area of the main peak relative to the total peak area.

Part 2: Functional Characterization

Verifying the reactivity of the terminal functional groups is critical to ensure the linker's performance in conjugation.

Reactivity of the NHS Ester

The NHS ester moiety is susceptible to hydrolysis, a reaction that competes with the desired amidation.[2][14] The rate of hydrolysis is highly dependent on pH and temperature.[15][16] Therefore, it is crucial to confirm the reactivity of the NHS ester.

Protocol: NHS Ester Reactivity Assay

  • Reaction Setup : React the this compound ester with a model primary amine (e.g., benzylamine or a short peptide) in a suitable buffer (e.g., phosphate or borate buffer) at pH 8.0-8.5.[17]

  • Monitoring the Reaction : Monitor the reaction progress over time using RP-HPLC. The consumption of the starting material and the formation of the amide-linked product can be tracked.

  • Confirmation : The product can be collected and its identity confirmed by mass spectrometry, which will show the expected mass shift corresponding to the addition of the amine-containing molecule.[6]

Diagram: NHS Ester Reaction and Hydrolysis

NHS_Ester_Reactivity cluster_reactants Reactants cluster_products Products Linker_NHS This compound Amide_Product Stable Amide Conjugate Linker_NHS->Amide_Product Amidation (pH 7.2-9.0) Hydrolyzed_Product Inactive Carboxylate Linker_NHS->Hydrolyzed_Product Hydrolysis Primary_Amine R-NH₂ Primary_Amine->Amide_Product Water H₂O (Hydrolysis) Water->Hydrolyzed_Product

Caption: Competing reactions of the NHS ester moiety.

Reactivity of the Aldehyde Group

The aldehyde group provides a bioorthogonal handle for the second conjugation step.[18] Its reactivity with hydrazides or aminooxy compounds should be validated.

Protocol: Aldehyde Reactivity Assay

  • Reaction Setup : React the this compound ester (or its amine-conjugated product) with a model hydrazide (e.g., biotin hydrazide) or an aminooxy-functionalized molecule. The reaction is typically carried out at a slightly acidic to neutral pH (pH 5-7).[19][20]

  • Reaction Mechanism : The reaction proceeds via nucleophilic addition to the carbonyl, followed by dehydration to form a stable hydrazone or oxime bond.[21][22]

  • Monitoring and Confirmation : The reaction can be monitored by RP-HPLC. The final product should be analyzed by mass spectrometry to confirm the covalent bond formation, evidenced by the corresponding mass increase.[23]

Diagram: Aldehyde Conjugation Workflow

Aldehyde_Conjugation Start Ald-Ph-PEG2-Conjugate Hydrazone_Product Stable Hydrazone/Oxime Conjugate Start->Hydrazone_Product Hydrazone/Oxime Formation (pH 5-7) Hydrazide Hydrazide/Aminooxy Reagent (R'-NH-NH₂ / R'-O-NH₂) Hydrazide->Hydrazone_Product

Caption: Conjugation via the aldehyde functional group.

Conclusion

The comprehensive characterization of the this compound ester is a non-negotiable step in the development of robust and reliable bioconjugates. By employing a suite of analytical techniques including mass spectrometry, NMR, and HPLC, researchers can ensure the identity, purity, and functional integrity of this versatile linker. The protocols outlined in this guide provide a framework for a self-validating system, empowering scientists to proceed with their conjugation strategies with the highest degree of confidence. Adherence to these principles of rigorous characterization is fundamental to the scientific integrity and ultimate success of advanced biopharmaceutical development.

References

  • Schuster, R. J., et al. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia, LLC.
  • Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
  • (2011, December 27). Analytical Measurement of PEGylated Molecules.
  • AxisPharm. (n.d.). Ald-PEG-NHS ester.
  • Crafts, C., Bailey, B., Plante, M., & Acworth, I. (n.d.). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Thermo Fisher Scientific.
  • Agarwal, P., et al. (2014, June 13). Aldehyde Tag Coupled with HIPS Chemistry Enables the Production of ADCs Conjugated Site-Specifically to Different Antibody Regions with Distinct in Vivo Efficacy and PK Outcomes. ACS Publications.
  • Benchchem. (n.d.). A Comparative Guide to HPLC Methods for Purity Assessment of m-PEG12-acid.
  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
  • SCIEX. (n.d.). Intact Mass Analysis of PEGylated Therapeutic Proteins using TripleTOF system.
  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC - NIH.
  • Lumiprobe. (n.d.). What is hydrolysis rates for NHS ester functionalized dyes?. Lumiprobe help center.
  • Thermo Fisher Scientific. (n.d.). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals.
  • Tirella, A., et al. (2023, January 18). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega.
  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
  • LibreTexts. (2025, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
  • ResearchGate. (n.d.). Examples of aldehyde-tag conjugation conditions.
  • MedchemExpress.com. (n.d.). NHS-PEG-Aldehyde (MW 2000).
  • Tirella, A., et al. (2023, January 18). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization.
  • Siwawannapong, K., et al. (2025, July 22). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. New Journal of Chemistry.
  • ResearchGate. (2025, August 6). Chemical synthesis of proteins using hydrazide intermediates.
  • Creative Biolabs. (n.d.). This compound ester (CAT#: ADC-L-523).
  • (n.d.). Analytical Methods to Characterize and Quantify PEG and PEGylated Biopharmaceuticals.
  • Peñaloza-Amion, M., et al. (2020). From Synthesis to Characterization of Site-Selective PEGylated Proteins. PMC - NIH.
  • Liu, C. (2012). Chemical synthesis of proteins using hydrazide intermediates. Oxford Academic.
  • Agilent Technologies, Inc. (2011). High Resolution Analysis of Polyethylene Glycol using HPLC with ELSD.
  • (2025, August 6). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. ResearchGate.
  • AxisPharm. (n.d.). This compound, CAS 1807521-07-8.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Ald-Ph-PEG2-NHS Conjugation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the Ald-Ph-PEG2-NHS linker. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conjugation yields. This guide provides in-depth technical information, troubleshooting advice in a direct question-and-answer format, and detailed protocols to ensure the success of your bioconjugation experiments.

Understanding the Chemistry of this compound

The this compound is a heterobifunctional linker featuring two distinct reactive groups separated by a hydrophilic polyethylene glycol (PEG) spacer.[1][2][3][4] A comprehensive understanding of its components is crucial for successful conjugation:

  • N-hydroxysuccinimide (NHS) Ester: This group reacts with primary amines (e.g., the ε-amino group of lysine residues or the N-terminus of a protein) to form a stable amide bond.[5][][7] This reaction is highly efficient in a slightly basic pH range.[5][8][9][10]

  • Benzaldehyde (Ald-Ph): This aromatic aldehyde group reacts with primary amines, hydrazide, or aminooxy groups to form an imine (Schiff base), hydrazone, or oxime linkage, respectively.[1][2][4] The resulting oxime bond is significantly more stable than hydrazone and imine bonds.[11]

  • PEG2 Spacer: The short polyethylene glycol chain enhances the water solubility of the linker.[1]

The dual reactivity of this linker allows for a two-step conjugation strategy, which is beneficial for creating complex bioconjugates like antibody-drug conjugates (ADCs).

Visualizing the Conjugation Workflow

This compound Conjugation Workflow cluster_0 Step 1: NHS Ester Reaction cluster_1 Step 2: Aldehyde Reaction Protein_A Protein A (with primary amines, e.g., Lysine) Intermediate Protein A-PEG2-Ph-Ald Protein_A->Intermediate pH 7.2-8.5 (Amine-free buffer) Linker This compound Linker->Intermediate Final_Conjugate Protein A-Linker-Protein B Intermediate->Final_Conjugate pH ~5-7 Protein_B Protein B or Molecule (with aminooxy, hydrazide, or amine) Protein_B->Final_Conjugate

Caption: A two-step conjugation workflow using this compound.

Troubleshooting Guide & FAQs

This section addresses common questions and problems encountered during conjugation reactions with this compound.

Part A: Issues with the NHS Ester Reaction

Q1: My conjugation yield is extremely low after the first step. What are the primary factors I should investigate?

Low conjugation efficiency in the NHS ester step can often be traced to four key areas: reaction conditions, reagent quality, buffer composition, or the properties of your target molecule.[12]

Q2: What is the optimal pH for the NHS ester reaction, and why is it so critical?

The optimal pH for reacting NHS esters with primary amines is typically between 7.2 and 8.5.[5][8][13][14] This pH range is a delicate balance. Below pH 7.2, the primary amines on your protein are mostly protonated (-NH3+), rendering them non-nucleophilic and thus unreactive.[14] Above pH 8.5, the rate of NHS ester hydrolysis increases dramatically, which competes with your desired reaction and can significantly lower your yield.[5][13][14][15]

pH LevelEffect on Primary AminesEffect on NHS EsterOutcome
< 7.2 Mostly protonated (-NH₃⁺), not nucleophilicRelatively stableLow to no reaction
7.2 - 8.5 Sufficiently deprotonated (-NH₂) and nucleophilicModerate hydrolysisOptimal for conjugation
> 8.5 Highly nucleophilicRapid hydrolysisLow yield due to reagent loss

Q3: Which buffers are compatible with NHS ester reactions, and which should I avoid?

Choosing the right buffer is crucial for a successful conjugation.

  • Recommended Buffers: Phosphate, carbonate-bicarbonate, HEPES, and borate buffers are commonly used for NHS ester reactions.[5][8][14]

  • Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible.[5][12] These buffer molecules will compete with your target molecule for reaction with the NHS ester, leading to significantly reduced or no yield of your desired conjugate.[12]

Q4: I suspect my this compound reagent has degraded. How can I check its activity?

NHS esters are moisture-sensitive and can hydrolyze over time, losing their activity.[16] You can perform a simple qualitative test to check the activity of your NHS ester. The principle is that hydrolysis of the ester releases N-hydroxysuccinimide (NHS), which absorbs light around 260 nm.[5][12] By intentionally hydrolyzing the ester with a base and measuring the increase in absorbance, you can confirm its reactivity.[12]

Q5: Can the solvent I use to dissolve the this compound affect the reaction?

Absolutely. Since this compound is not freely soluble in water, it must first be dissolved in a minimal amount of a dry, water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being added to the aqueous reaction buffer.[7][12][17]

  • Use Anhydrous Grade Solvents: The solvent must be high-purity and anhydrous. Water contamination will hydrolyze the NHS ester before it's even added to the reaction.[12]

  • Beware of Degraded DMF: Over time, DMF can degrade to form dimethylamine, which has a fishy odor.[12][17] This primary amine will react with your NHS ester, consuming it and reducing your yield.[12]

  • Prepare Fresh Solutions: Always dissolve the NHS ester immediately before use. Do not store NHS esters in solution.[12][18]

Part B: Issues with the Aldehyde Reaction

Q6: I have successfully conjugated my first protein but am getting low yield in the second step with the aldehyde. What could be the problem?

Low yield in the aldehyde conjugation step is often related to pH, the nucleophile used, or steric hindrance.

Q7: What is the optimal pH for the aldehyde reaction?

The optimal pH for the reaction of aldehydes with amines to form imines is typically weakly acidic, around pH 5.[19][20][21] At a higher pH, there isn't enough acid to protonate the hydroxyl group in the intermediate to facilitate its removal as water.[19][20] At a very low pH, the amine reactant becomes protonated and is no longer nucleophilic.[19][20] For reactions with aminooxy groups to form a more stable oxime bond, a pH range of 6.5-7.5 is often efficient.[11]

pH_Effect_on_Aldehyde_Reaction Optimal_pH Optimal pH (~5 for imine, ~6.5-7.5 for oxime) High_Yield High Yield Optimal_pH->High_Yield Low_pH Low pH (<4) Amine is protonated (non-nucleophilic) Low_Yield_1 Low Yield Low_pH->Low_Yield_1 High_pH High pH (>8) Intermediate's OH group is not easily removed Low_Yield_2 Low Yield High_pH->Low_Yield_2

Caption: The effect of pH on aldehyde conjugation yield.

Q8: Are there any catalysts that can improve the efficiency of the aldehyde reaction?

Yes, aniline and its derivatives are often used as catalysts to accelerate the rate of oxime and hydrazone formation, especially at neutral pH.[22]

Experimental Protocols

Protocol 1: Two-Step Protein-Protein Conjugation

This protocol outlines a general procedure for conjugating two proteins (Protein A and Protein B) using this compound.

Materials:

  • This compound

  • Protein A (containing primary amines)

  • Protein B (containing an aminooxy or hydrazide group for higher stability)

  • NHS Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5

  • Aldehyde Reaction Buffer: 0.1 M sodium acetate, pH 5.5 (for hydrazide) or PBS, pH 7.2 (for aminooxy)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Desalting columns

Procedure:

Step 1: NHS Ester Conjugation to Protein A

  • Prepare Protein A: Dissolve Protein A in the NHS Reaction Buffer to a final concentration of 2-5 mg/mL.

  • Prepare Linker Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation: Add a 10-20 fold molar excess of the linker solution to the Protein A solution. The volume of DMSO should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Purification: Remove excess, unreacted linker using a desalting column equilibrated with the Aldehyde Reaction Buffer. This yields the intermediate: Protein A-PEG2-Ph-Ald.

Step 2: Aldehyde Conjugation to Protein B

  • Prepare Protein B: Dissolve Protein B in the appropriate Aldehyde Reaction Buffer.

  • Conjugation: Mix the purified Protein A-PEG2-Ph-Ald with Protein B at a desired molar ratio (e.g., 1:1 or 1:1.5).

  • Incubation: Incubate for 2-4 hours at room temperature. For less stable imine formation, a subsequent reduction step with sodium cyanoborohydride may be necessary.

  • Quenching (Optional): Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction.

  • Final Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable chromatographic method to separate the final product from unreacted proteins.

Protocol 2: Quantification of Conjugation Efficiency

Determining the yield at each step is crucial for troubleshooting.

1. Quantifying Free Amines (for NHS reaction efficiency):

The 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) assay can be used to quantify the number of primary amines on Protein A before and after conjugation. A decrease in the number of free amines indicates successful conjugation.

2. Spectrophotometric Analysis (for overall yield):

If one of the proteins or a label has a unique absorbance wavelength, the conjugation efficiency can be estimated using UV-Vis spectrophotometry.

3. Characterization of the Final Conjugate:

  • SDS-PAGE: A simple way to visualize the formation of the higher molecular weight conjugate.

  • Mass Spectrometry (MS): Provides the most accurate characterization of the PEGylated protein, confirming the mass of the final conjugate and the degree of PEGylation.[23][24][25][26]

  • HPLC/SEC: High-performance liquid chromatography or size-exclusion chromatography can be used to separate and quantify the final conjugate from the starting materials.[25][26]

References

  • Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Modern Chemistry & Applications, 2(128). Retrieved from [Link]

  • Veronese, F. M., & Mero, A. (2008). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Journal of Drug Delivery Science and Technology, 18(6), 387-393. Retrieved from [Link]

  • Liu, Y., et al. (2018). Quantitation and Stability of Protein Conjugation on Liposomes for Controlled Density of Surface Epitopes. Bioconjugate Chemistry, 29(4), 1185-1194. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, September 4). 12.7: Reactions of Aldehydes and Ketones with Amines. Retrieved from [Link]

  • Stack Exchange. (2012, April 24). Side reactions of N-hydroxysuccinimide esters with nucleophiles. Chemistry Stack Exchange. Retrieved from [Link]

  • American Chemical Society. (2023, August 5). Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells. ACS Chemical Biology. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation. Chemical Science. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, March 17). 20.04: Review: Reactions of Aldehydes and Ketones with Amines. Retrieved from [Link]

  • ResearchGate. (2021, May 5). Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. Retrieved from [Link]

  • Allen. (n.d.). Why is it necessary to control the pH during the reaction of aldehydes and ketones with ammonia derivatives? Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of hydrolysis of porphyrin-NHS esters in carbonate buffer/10% DMSO. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, December 8). Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS. Retrieved from [Link]

  • AxisPharm. (n.d.). This compound, CAS 1807521-07-8. Retrieved from [Link]

  • G-Biosciences. (n.d.). Determine the Reactivity of NHS Esters on Biotinylation and Crosslinkering Reagents. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound ester. Retrieved from [Link]

  • Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

  • Creative Biolabs. (n.d.). This compound ester. Retrieved from [Link]

  • Nature. (2024, April 24). Quantification of absolute labeling efficiency at the single-protein level. Retrieved from [Link]

  • National Institutes of Health. (2015, July 1). Quantification of particle-conjugated or -encapsulated peptides on interfering reagent backgrounds. Retrieved from [Link]

  • Siyaku. (n.d.). N-Hydroxysuccinimide active ester. Retrieved from [Link]

  • Biocompare. (n.d.). This compound ester from Aladdin Scientific. Retrieved from [Link]

  • ResearchGate. (2015, February 15). What is the influence of the pH on imine formation in a water solution? Retrieved from [Link]

  • National Institutes of Health. (2019, September 18). Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, June 30). Site-selective incorporation and ligation of protein aldehydes. Retrieved from [Link]

  • American Chemical Society. (2019, August 7). Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds. Retrieved from [Link]

  • YouTube. (2020, January 28). Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification. Retrieved from [Link]

  • YouTube. (2022, April 5). Aldehydes and Ketones - Enamine Formation. Retrieved from [Link]

Sources

Technical Support Center: Ald-Ph-PEG2-NHS Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing and Troubleshooting Aggregation in Bioconjugation

Welcome to the technical support center for Ald-Ph-PEG2-NHS reactions. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this versatile bifunctional linker in their bioconjugation experiments. Aggregation of proteins or other biomolecules during conjugation is a common hurdle that can significantly impact yield, purity, and the biological activity of the final conjugate.

As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive field experience to help you navigate the complexities of this compound chemistry and achieve successful, aggregation-free conjugations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise when working with this compound and similar bifunctional linkers.

Q1: What are the reactive groups of this compound and what do they target?

The this compound molecule possesses two distinct reactive functionalities:

  • N-Hydroxysuccinimide (NHS) ester: This group reacts with primary amines (-NH2), such as those found on the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[1][2]

  • Aldehyde (Ald): This group reacts with primary amines to form an initial imine bond (Schiff base), which can then be stabilized through reductive amination to a more stable secondary amine linkage.[3][4]

Q2: At what pH should I perform the NHS ester reaction?

The optimal pH for NHS ester reactions with primary amines is between 7.2 and 8.5.[1] At lower pH, the amine groups are protonated and less nucleophilic, slowing down the reaction.[5] Conversely, at a pH higher than 8.5, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the efficiency of the conjugation.[1][5] The half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6.[1][6][7]

Q3: What type of buffer should I use for the conjugation?

It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester. Recommended buffers include phosphate, borate, HEPES, or carbonate-bicarbonate buffers.[1] Buffers containing Tris (tris(hydroxymethyl)aminomethane) should be avoided during the reaction itself.[1]

Q4: My protein is precipitating as soon as I add the this compound linker. What is the likely cause?

Sudden precipitation upon addition of the linker is often due to a combination of factors, including:

  • High Protein Concentration: Many proteins are prone to aggregation at high concentrations.[8] The conjugation process can further destabilize the protein, leading to precipitation.

  • Solvent Effects: this compound is often dissolved in an organic solvent like DMSO or DMF before being added to the aqueous reaction mixture.[5] The introduction of an organic solvent can cause conformational changes in the protein, exposing hydrophobic patches and promoting aggregation.[9]

  • Inherent Instability of the Protein: The protein itself may be inherently unstable under the chosen reaction conditions (pH, temperature, buffer composition).

Part 2: Troubleshooting Guide: A Deeper Dive into Aggregation

This section provides a systematic approach to troubleshooting aggregation issues during your this compound reactions.

Issue 1: Aggregation Observed During the NHS Ester Reaction Step

If you observe aggregation immediately after adding the this compound linker to your protein solution, consider the following troubleshooting steps.

Underlying Cause: The primary cause is often the destabilization of the protein due to the reaction conditions or the physical addition of the linker solution.

Troubleshooting Workflow: NHS Ester Reaction Aggregation

G start Aggregation during NHS Ester Reaction protein_conc Is Protein Concentration > 2 mg/mL? start->protein_conc reduce_conc Reduce Protein Concentration to 1-2 mg/mL protein_conc->reduce_conc Yes organic_solvent Is Organic Solvent Concentration > 5%? protein_conc->organic_solvent No reduce_conc->organic_solvent reduce_solvent Decrease Organic Solvent Concentration to < 5% organic_solvent->reduce_solvent Yes buffer_opt Is the Buffer Optimized for Protein Stability? organic_solvent->buffer_opt No reduce_solvent->buffer_opt screen_buffers Screen Buffers (pH, Additives) buffer_opt->screen_buffers No temp_control Is the Reaction at Room Temperature? buffer_opt->temp_control Yes screen_buffers->temp_control lower_temp Perform Reaction at 4°C temp_control->lower_temp Yes success Aggregation Resolved temp_control->success No lower_temp->success

Caption: Troubleshooting workflow for aggregation during the NHS ester reaction step.

Experimental Protocols:

Protocol 1: Optimizing Protein Concentration

  • Objective: To determine the optimal protein concentration that minimizes aggregation while maintaining a reasonable reaction rate.

  • Procedure:

    • Prepare a series of protein solutions at different concentrations (e.g., 1 mg/mL, 2 mg/mL, 5 mg/mL, and 10 mg/mL) in your chosen reaction buffer.

    • Add the this compound linker (dissolved in a minimal amount of organic solvent) to each solution.

    • Visually inspect for turbidity or precipitation immediately and after 1 hour.

    • For a more quantitative analysis, measure the absorbance at 340 nm (a common wavelength to detect light scattering due to aggregation) of each sample.

    • Choose the highest protein concentration that does not show significant aggregation.

Protocol 2: Screening for Stabilizing Additives

  • Objective: To identify additives that can enhance protein stability and prevent aggregation during the conjugation reaction.

  • Procedure:

    • Prepare your protein solution at the optimal concentration determined in Protocol 1.

    • Aliquot the protein solution into separate tubes.

    • To each tube, add a different stabilizing agent from the table below.

    • Incubate the protein with the additive for 30 minutes at the reaction temperature.

    • Add the this compound linker and monitor for aggregation as described in Protocol 1.

AdditiveRecommended ConcentrationMechanism of Action
L-Arginine50-100 mMSuppresses aggregation by binding to hydrophobic patches.[10]
Sucrose0.25 MIncreases the stability of the native protein structure.
Glycerol5-20% (v/v)Acts as a cryoprotectant and can stabilize proteins.[8]
Non-ionic Detergents (e.g., Tween-20)0.01-0.1% (v/v)Can help to solubilize proteins and prevent hydrophobic interactions.[8]
Issue 2: Aggregation Observed During the Aldehyde Reaction (Reductive Amination) Step

If the NHS ester reaction proceeds without issue, but you observe aggregation during the subsequent reaction of the aldehyde with a primary amine, consider the following.

Underlying Cause: The change in reaction conditions for the aldehyde-amine coupling, such as a shift in pH or the addition of a reducing agent, can lead to protein instability. The formation of the initial imine bond can also alter the protein's properties.

Troubleshooting Workflow: Aldehyde Reaction Aggregation

G start Aggregation during Aldehyde Reaction ph_check Is the pH Optimized for Imine Formation (pH 6-7.5)? start->ph_check adjust_ph Adjust pH to the Optimal Range ph_check->adjust_ph No reducing_agent Is the Reducing Agent Causing Precipitation? ph_check->reducing_agent Yes adjust_ph->reducing_agent change_reducer Switch to a Milder Reducing Agent (e.g., NaBH3CN) reducing_agent->change_reducer Yes two_step Consider a Two-Step Reductive Amination reducing_agent->two_step No change_reducer->two_step perform_two_step 1. Form Imine 2. Add Reducing Agent two_step->perform_two_step Yes success Aggregation Resolved two_step->success No perform_two_step->success

Caption: Troubleshooting workflow for aggregation during the aldehyde reaction step.

Experimental Protocols:

Protocol 3: Optimizing pH for Imine Formation

  • Objective: To find the optimal pH for the imine formation step that balances reaction efficiency with protein stability.

  • Background: The formation of an imine (Schiff base) from an aldehyde and a primary amine is pH-dependent. The reaction is often most efficient at a slightly acidic to neutral pH (around 6-7.5).[11][12]

  • Procedure:

    • After the NHS ester reaction, exchange the buffer of your protein-PEG conjugate to a series of buffers with different pH values (e.g., pH 6.0, 6.5, 7.0, 7.5).

    • Add the amine-containing molecule to each reaction.

    • Monitor for aggregation.

    • Analyze the reaction efficiency at each pH using an appropriate method (e.g., SDS-PAGE, HPLC).

Protocol 4: Two-Step Reductive Amination

  • Objective: To minimize protein exposure to the reducing agent by separating the imine formation and reduction steps.

  • Procedure:

    • Perform the imine formation reaction at the optimal pH determined in Protocol 3 for 1-2 hours.

    • After the initial incubation, introduce the reducing agent (e.g., sodium cyanoborohydride, NaBH3CN).[13] This milder reducing agent is often less harsh on proteins than sodium borohydride (NaBH4).

    • Allow the reduction to proceed for an additional 1-2 hours or overnight at 4°C.

    • Monitor for aggregation throughout the process.

Part 3: Understanding the Chemistry of Aggregation

Aggregation during bioconjugation is a complex phenomenon driven by a variety of factors. A fundamental understanding of the underlying chemical and physical principles is key to preventing it.

The Role of Hydrophobic Interactions: Proteins maintain their native conformation in aqueous environments by burying hydrophobic amino acid residues in their core and exposing hydrophilic residues to the solvent. Any process that disrupts this delicate balance can lead to the exposure of hydrophobic patches, which can then interact with exposed hydrophobic regions on other protein molecules, leading to aggregation.[14]

Conformational Changes: The covalent modification of a protein with a linker like this compound can induce conformational changes. The addition of the PEG chain can alter the protein's hydrodynamic radius and surface properties.[15] These changes can sometimes be destabilizing, leading to aggregation.

Chemical Pathways in this compound Reactions

G cluster_0 NHS Ester Reaction cluster_1 Aldehyde Reaction This compound This compound Protein-PEG-Ald Protein-PEG-Ald (Desired Intermediate) This compound->Protein-PEG-Ald + Protein-NH2 (pH 7.2-8.5) Hydrolyzed NHS Hydrolyzed NHS Ester (Inactive) This compound->Hydrolyzed NHS + H2O (pH > 8.5) Protein-NH2 Protein-NH2 Imine Intermediate Imine Intermediate (Schiff Base) Protein-PEG-Ald->Imine Intermediate + R'-NH2 (pH 6-7.5) Amine-Molecule R'-NH2 Final Conjugate Final Conjugate (Stable) Imine Intermediate->Final Conjugate + Reducing Agent (e.g., NaBH3CN)

Caption: Reaction scheme for the two-step conjugation using this compound.

References

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved from [Link]

  • G-Biosciences. (2019, January 29). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. Retrieved from [Link]

  • Langmuir. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. ACS Publications. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, September 4). 12.7: Reactions of Aldehydes and Ketones with Amines. Retrieved from [Link]

  • PMC - NIH. (n.d.). Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity. Retrieved from [Link]

  • ResearchGate. (2002). Influence of substrate temperature on atomic layer growth and properties of HfO2 thin films. Retrieved from [Link]

  • Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]

  • Hindawi. (2022, July 14). Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity. Retrieved from [Link]

  • MDPI. (2023, September 15). Temperature-Dependent Growth Mechanisms and Optical Properties of MgF2 Thin Films Synthesized by Plasma-Enhanced Atomic Layer Deposition. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

  • ResearchGate. (2016, May 10). How to prevent antibody aggregation when using organic solvent and linker?. Retrieved from [Link]

  • ResearchGate. (2018, August 7). (PDF) Effect of temperature and gas velocity on growth per cycle during Al2O3 and ZnO atomic layer deposition at atmospheric pressure. Retrieved from [Link]

  • New Journal of Chemistry. (2023, July 22). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. Royal Society of Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Bioconjugate Chemistry. (2018, September 28). Suppression of Aggregation of Therapeutic Monoclonal Antibodies during Storage by Removal of Aggregation Precursors Using a Specific Adsorbent of Non-Native IgG Conformers. ACS Publications. Retrieved from [Link]

  • Biozentrum. (n.d.). Preventing Protein Aggregation. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Aldehyde-Amine Chemistry Enables Modulated Biosealants with Tissue-Specific Adhesion. Retrieved from [Link]

  • PMC. (n.d.). Factors affecting the physical stability (aggregation) of peptide therapeutics. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of primary amines by one-pot reductive amination of aldehydes. Retrieved from [Link]

  • ResearchGate. (2017, November 21). Why do we have to use MES buffer when using EDC/NHS for Antibody conjugation to NPs?. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Tackling Aggregation Challenges in ADC Production. Retrieved from [Link]

  • AxisPharm. (n.d.). Ald-PEG-NHS ester. Retrieved from [Link]

  • Glyco MindSynth. (n.d.). This compound ester. Retrieved from [Link]

  • YouTube. (2020, September 8). Conjugate Addition of an Amine. Retrieved from [Link]

  • YouTube. (2018, May 3). Strategies for successful crosslinking and bioconjugation applications. Retrieved from [Link]

Sources

Technical Support Center: Ald-Ph-PEG2-NHS Stability in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Ald-Ph-PEG2-NHS. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound in aqueous buffers. As Senior Application Scientists, we understand that successful bioconjugation hinges on the stability and reactivity of your crosslinker. This guide will help you navigate common challenges and ensure the integrity of your experiments.

Introduction to this compound Chemistry

This compound is a heterobifunctional crosslinker containing an N-hydroxysuccinimide (NHS) ester and an aldehyde group. The NHS ester is reactive towards primary amines, such as the side chain of lysine residues in proteins, forming a stable amide bond.[1][2][3] The aldehyde group can react with hydrazides or other amine-containing moieties. The core challenge addressed in this guide is the inherent instability of the NHS ester moiety in aqueous environments, where it is susceptible to hydrolysis.[4][5][6] This hydrolysis competes directly with the desired conjugation reaction (aminolysis), and understanding how to manage this is critical for successful outcomes.[7][8][9]

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My conjugation efficiency with this compound is very low. What could be the primary cause?

Answer:

Low conjugation efficiency with NHS esters is most commonly due to the hydrolysis of the NHS ester before it has a chance to react with the primary amine on your target molecule.[4][8][9] The NHS ester is highly susceptible to hydrolysis in aqueous buffers, a reaction that cleaves the ester and renders the crosslinker inactive for amine conjugation.[6][10]

Several factors can accelerate this hydrolysis:

  • pH of the Reaction Buffer: This is the most critical factor. The rate of NHS ester hydrolysis increases significantly with increasing pH.[1][8][11] While the aminolysis reaction is also pH-dependent and generally favored at a slightly basic pH (to ensure the amine is deprotonated and nucleophilic), a pH above 8.5 can lead to rapid hydrolysis of the NHS ester.[11]

  • Presence of Water: NHS esters are moisture-sensitive.[10] Improper storage or handling of the solid reagent can lead to premature hydrolysis. Aqueous solutions of NHS esters should be prepared immediately before use and not stored.[10][11]

  • Buffer Composition: The presence of primary amines in your buffer (e.g., Tris or glycine) will compete with your target molecule for reaction with the NHS ester, thereby reducing your conjugation efficiency.[8][10]

To troubleshoot low conjugation efficiency, we recommend a systematic review of your experimental setup, starting with the buffer composition and pH.

Question 2: What is the optimal pH for my reaction with this compound?

Answer:

The optimal pH for a reaction involving an NHS ester is a trade-off between maximizing the nucleophilicity of the primary amine on your target molecule and minimizing the rate of NHS ester hydrolysis. For most applications, a pH range of 7.2 to 8.5 is recommended.[1][8]

Here's a breakdown of the considerations:

  • Below pH 7.2: The primary amines on your protein or peptide will be largely protonated (-NH3+), making them poor nucleophiles and significantly slowing down the desired aminolysis reaction.[11]

  • Between pH 7.2 and 8.5: This range provides a good balance. The primary amines are sufficiently deprotonated to be reactive, and the NHS ester has a reasonable half-life, allowing for efficient conjugation.[1][8]

  • Above pH 8.5: The rate of hydrolysis of the NHS ester becomes very rapid, significantly reducing the amount of active crosslinker available to react with your target molecule.[8][11] The half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 9.[4][5]

The following table summarizes the effect of pH on the stability of NHS esters:

pHNHS Ester Half-life (approximate)Recommendation
< 7.0Several hoursSuboptimal for amine reaction due to protonation.
7.2 - 8.030 minutes - 4 hoursGood starting range for most applications.
8.0 - 8.510 - 60 minutesOptimal for many reactions, but requires prompt use of the NHS ester.[8][11]
> 8.6A few minutesNot recommended due to rapid hydrolysis.[4][8][9]
Question 3: Which buffers are compatible with this compound?

Answer:

The choice of buffer is critical for a successful conjugation reaction. The primary rule is to avoid buffers containing primary amines .[8][10]

Here is a table of recommended and non-recommended buffers:

Recommended BuffersWhy they are suitable
Phosphate-Buffered Saline (PBS)Inert towards NHS esters and maintains physiological pH.[8][10]
HEPESGood buffering capacity in the recommended pH range.[8]
BorateEffective buffer for slightly alkaline conditions.[8]
Carbonate/BicarbonateUseful for maintaining pH in the 8.0-8.5 range.[8]
Non-Recommended BuffersWhy they should be avoided
Tris (e.g., TBS)Contains primary amines that compete with the reaction.[8][10]
GlycineContains a primary amine and is often used to quench reactions.[8][10]
Buffers with other primary amine-containing componentsThese will directly interfere with the desired conjugation.

If your protein is in an incompatible buffer, it is essential to perform a buffer exchange via dialysis or desalting columns before initiating the conjugation reaction.[10]

Question 4: How should I store and handle this compound?

Answer:

Proper storage and handling are crucial to maintain the reactivity of this compound. As NHS esters are moisture-sensitive, the following practices are mandatory:[4][5][10]

  • Storage: Store the solid reagent at -20°C in a desiccator .[10] This minimizes exposure to moisture and slows down any potential degradation.

  • Handling: Before opening the vial, allow it to equilibrate to room temperature .[4][5][10] This prevents atmospheric moisture from condensing on the cold powder, which would lead to rapid hydrolysis.

  • Solution Preparation: Aqueous solutions of this compound are not stable and must be prepared immediately before use .[10][11] Do not prepare stock solutions in aqueous buffers for storage.[10] If a stock solution is necessary, dissolve the reagent in an anhydrous organic solvent like DMSO or DMF and store it at -20°C with a desiccant.[10][11] Be aware that DMF can degrade to form amines over time, so use high-purity, fresh DMF.[11][12]

Visualizing the Chemistry: Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired aminolysis pathway versus the undesirable hydrolysis pathway.

G cluster_aminolysis Desired Aminolysis Pathway cluster_hydrolysis Competing Hydrolysis Pathway A This compound C Stable Amide Bond (Ald-Ph-PEG2-NH-Protein) A->C pH 7.2 - 8.5 B Protein-NH₂ (Primary Amine) B->C D N-Hydroxysuccinimide (Leaving Group) C->D releases E This compound G Inactive Carboxylic Acid (Ald-Ph-PEG2-COOH) E->G competes with aminolysis F H₂O / OH⁻ (Water/Hydroxide) F->G H N-Hydroxysuccinimide (Leaving Group) G->H releases

Caption: Competing reaction pathways for this compound.

Experimental Protocol: General Conjugation Workflow

This protocol provides a general workflow for conjugating this compound to a protein. It is essential to optimize the molar ratio of the crosslinker to your protein for your specific application.

G start Start prep_protein 1. Prepare Protein Buffer exchange into amine-free buffer (e.g., PBS, pH 7.4). start->prep_protein prep_crosslinker 2. Prepare Crosslinker Equilibrate this compound to RT. Dissolve in anhydrous DMSO/DMF immediately before use. prep_protein->prep_crosslinker reaction 3. Conjugation Reaction Add crosslinker solution to protein. Incubate for 30-60 min at RT or 2 hours at 4°C. prep_crosslinker->reaction quench 4. Quench Reaction (Optional) Add Tris or glycine buffer to a final concentration of 20-50 mM. reaction->quench purify 5. Purify Conjugate Remove excess crosslinker and byproducts via dialysis or size-exclusion chromatography. quench->purify end End purify->end

Caption: General workflow for protein conjugation with this compound.

Step-by-Step Methodology:
  • Protein Preparation:

    • Ensure your protein is in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.0).[10] If not, perform a buffer exchange using a desalting column or dialysis.

    • Adjust the protein concentration, typically to 1-10 mg/mL.[10]

  • Crosslinker Preparation:

    • Bring the vial of this compound to room temperature before opening.[4][5][10]

    • Immediately before use, dissolve the required amount of the crosslinker in a small amount of anhydrous DMSO or DMF.[10][11] The volume of the organic solvent should not exceed 10% of the final reaction volume.[10]

  • Conjugation Reaction:

    • Add the calculated amount of the dissolved this compound to the protein solution while gently vortexing. A 20-fold molar excess of the crosslinker over the protein is a common starting point, but this should be optimized.[10]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[10][11] Lower temperatures can help to slow the rate of hydrolysis.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.[8] Incubate for 15 minutes.

  • Purification:

    • Remove unreacted crosslinker and the N-hydroxysuccinimide byproduct by dialysis or size-exclusion chromatography (e.g., a desalting column).[10][11]

  • Storage of the Conjugate:

    • Store the purified conjugate under conditions that are optimal for the stability of your protein.

By carefully controlling the experimental conditions, particularly pH, buffer composition, and reagent handling, you can significantly improve the stability of this compound and achieve higher conjugation efficiencies.

References
  • Langmuir. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. ACS Publications. Retrieved from [Link]

  • G-Biosciences. (2015, October 22). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. G-Biosciences. Retrieved from [Link]

  • AxisPharm. (2024, September 23). Protocol for PEG NHS Reagents. AxisPharm. Retrieved from [Link]

  • ResearchGate. (2021, May 5). Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. ResearchGate. Retrieved from [Link]

Sources

Navigating Aldehyde-PEG-NHS Bioconjugation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for aldehyde-PEG-NHS ester linkers. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the power of these versatile heterobifunctional linkers in their work. Here, we will move beyond standard protocols to address the nuanced challenges and common pitfalls encountered during bioconjugation experiments. Our goal is to provide you with the in-depth knowledge and troubleshooting strategies necessary to ensure the success and reproducibility of your work.

The Duality of Reactivity: Understanding the Core Chemistry

Aldehyde-PEG-NHS esters are powerful tools for covalently linking molecules.[1] They possess two distinct reactive termini, enabling a sequential, controlled conjugation strategy. The N-hydroxysuccinimide (NHS) ester readily reacts with primary amines (like those on lysine residues of proteins) to form stable amide bonds.[1] The aldehyde group, on the other hand, forms a reversible Schiff base with an amine, which can then be stabilized through reductive amination to a secondary amine.[2][3] This dual reactivity is the cornerstone of their utility, but also a source of potential complications if not properly managed.

dot graph "Aldehyde_PEG_NHS_Linker_Reactivity" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Linker [label="Aldehyde-PEG-NHS Ester", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Amine1 [label="Primary Amine (Molecule 1)", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Amine2 [label="Primary Amine (Molecule 2)", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Intermediate [label="Aldehyde-PEG-Molecule 1", style=filled, fillcolor="#FBBC05"]; Final_Product [label="Molecule 1-PEG-Molecule 2\n(Stable Conjugate)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Amine1 -> Linker [label="NHS Ester Reaction\n(pH 7.2-8.5)", color="#4285F4"]; Linker -> Intermediate [label="Forms Stable Amide Bond", color="#4285F4"]; Amine2 -> Intermediate [label="Schiff Base Formation\n(pH ~5-7)", color="#EA4335"]; Intermediate -> Final_Product [label="Reductive Amination\n(e.g., NaBH3CN)", color="#EA4335"]; } caption: "Sequential conjugation using an Aldehyde-PEG-NHS linker."

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the specific issues you may encounter.

Issue 1: Low or No Conjugation Efficiency at the NHS Ester Terminus

Question: I'm seeing very low yield after reacting my protein (or other amine-containing molecule) with the NHS ester end of the linker. What could be going wrong?

Answer: This is a frequent challenge, often stemming from the inherent instability of the NHS ester, particularly in aqueous environments.

Causality and Troubleshooting Steps:

  • NHS Ester Hydrolysis: The primary culprit is often the hydrolysis of the NHS ester, which renders it unreactive towards amines.[4] The rate of hydrolysis is highly pH-dependent, increasing significantly as the pH rises.[5][6]

    • Self-Validation: Before your experiment, you can measure the extent of NHS-ester hydrolysis in your buffer by monitoring the increase in absorbance at 260-280 nm, as the NHS byproduct absorbs in this range.[4]

    • Protocol:

      • Prepare your reaction buffer at the intended pH.

      • Dissolve a small, known concentration of the Aldehyde-PEG-NHS linker in the buffer.

      • Immediately measure the absorbance at 260 nm and continue to take readings at set time intervals (e.g., every 10 minutes).

      • A rapid increase in absorbance indicates significant hydrolysis.

  • Incorrect Buffer pH: The reaction of NHS esters with primary amines is a delicate balance. While a slightly alkaline pH (7.2-8.5) is required to ensure the amine is deprotonated and nucleophilic, a pH that is too high will accelerate hydrolysis to the point where it outcompetes the desired conjugation reaction.[4][7] The optimal pH is typically between 8.3-8.5.[7]

  • Presence of Primary Amines in the Buffer: Buffers containing primary amines, such as Tris or glycine, are incompatible with NHS ester chemistry as they will compete with your target molecule for reaction with the linker.[8][9]

    • Solution: Always use non-amine-containing buffers like phosphate-buffered saline (PBS), HEPES, or borate buffers.[4] If your protein is in a Tris-based buffer, it must be exchanged into a suitable buffer via dialysis or desalting column before initiating the conjugation.[8]

  • Improper Reagent Handling and Storage: Aldehyde-PEG-NHS linkers are moisture-sensitive.[9][10] Exposure to humidity can lead to premature hydrolysis of the NHS ester even before it is used in the reaction.

    • Best Practices:

      • Store the linker at -20°C with a desiccant.[8][9]

      • Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[8][9]

      • Prepare stock solutions in a dry, water-miscible organic solvent like DMSO or DMF immediately before use.[8][11] Do not store stock solutions for extended periods.[8][9]

ParameterRecommended ConditionRationale
Reaction pH 7.2 - 8.5 (Optimal: 8.3-8.5)Balances amine reactivity and NHS ester stability.[4][7]
Buffer Type PBS, HEPES, BorateAvoids competing primary amines.[4][8]
Reagent Storage -20°C with desiccantPrevents moisture-induced hydrolysis.[8][9]
Stock Solution Prepare fresh in dry DMSO/DMFThe NHS-ester moiety readily hydrolyzes.[8][9]
Issue 2: Inefficient Schiff Base Formation or Reductive Amination

Question: After successfully conjugating my first molecule to the NHS ester, I'm struggling with the second conjugation step involving the aldehyde. What are the common failure points here?

Answer: The aldehyde-amine reaction is a two-step process, and issues can arise in either the initial Schiff base formation or the subsequent reduction.

Causality and Troubleshooting Steps:

  • Suboptimal pH for Schiff Base Formation: The formation of the imine (Schiff base) is acid-catalyzed and reversible.[2] The reaction rate is typically maximal around a pH of 5.[2] If the pH is too high, there isn't enough acid to protonate the intermediate hydroxyl group for elimination as water.[2] Conversely, if the pH is too low, the amine reactant becomes protonated and non-nucleophilic.[2]

  • Ineffective Reducing Agent: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH3CN) is a popular choice because it is mild enough to selectively reduce the imine in the presence of the aldehyde, preventing unwanted side reactions.[3] Other reagents like sodium borohydride (NaBH4) can also be used, but may be less selective.[3]

  • Dialkylation Side Reaction: In some cases, particularly with primary amines, a side reaction where the newly formed secondary amine reacts with another aldehyde-PEG molecule can occur, leading to dialkylation.[12]

    • Mitigation: This can sometimes be suppressed by using a slight molar excess of the primary amine.[12]

Experimental Protocol: Two-Step Reductive Amination

  • Schiff Base Formation:

    • Dissolve the Aldehyde-PEG-Molecule 1 conjugate in a suitable buffer at a pH of approximately 6.0-7.0.

    • Add the amine-containing Molecule 2.

    • Allow the reaction to proceed for 1-2 hours at room temperature.

  • Reduction:

    • Add a fresh solution of a mild reducing agent like sodium cyanoborohydride (NaBH3CN).

    • Continue the reaction for another 2-4 hours at room temperature or overnight at 4°C.

    • Quench the reaction by adding an amine-containing buffer like Tris to consume any unreacted aldehyde groups.

dot graph "Reductive_Amination_Workflow" { layout=neato; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Aldehyde-PEG-Molecule 1 +\nAmine-Molecule 2", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Schiff_Base [label="Schiff Base Formation\n(pH ~6-7)", style=filled, fillcolor="#FBBC05"]; Reduction [label="Add Reducing Agent\n(e.g., NaBH3CN)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final_Product [label="Stable Conjugate", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Schiff_Base [label="Incubate 1-2h RT", color="#EA4335"]; Schiff_Base -> Reduction [label="Stable but Reversible", color="#EA4335"]; Reduction -> Final_Product [label="Incubate 2-4h RT", color="#4285F4"]; } caption: "Workflow for the reductive amination step."

Issue 3: Poor Solubility and Aggregation of the Conjugate

Question: My final conjugate is precipitating out of solution or showing signs of aggregation. Why is this happening and how can I prevent it?

Answer: While the PEG component of the linker is designed to enhance solubility and reduce aggregation, certain factors can counteract this benefit.[13][14]

Causality and Troubleshooting Steps:

  • Insufficient PEG Chain Length: The length of the PEG spacer plays a crucial role in the physicochemical properties of the final conjugate.[15] A linker that is too short may not provide enough of a hydrophilic shield to prevent aggregation, especially if the conjugated molecules are hydrophobic.[15]

  • High Degree of Conjugation: Attaching too many linker-molecule constructs to a protein can alter its surface properties, leading to aggregation. This is particularly relevant when targeting lysine residues, as there can be many available sites.

  • Steric Hindrance: The PEG chain, while beneficial for solubility, can also cause steric hindrance, potentially masking the active sites of proteins or antibodies if the conjugation site is not carefully considered.[]

Optimization Strategies:

  • Vary PEG Linker Length: Experiment with linkers of different PEG chain lengths to find the optimal balance between solubility and functional activity.

  • Control Molar Ratios: Carefully control the molar excess of the linker during the NHS ester reaction to manage the degree of labeling. Start with a 20-fold molar excess and adjust as needed.[11][17]

  • Purification: Ensure that all unreacted reagents are thoroughly removed after each conjugation step, as they can contribute to instability. Dialysis or size-exclusion chromatography are effective methods.[11][17]

Concluding Remarks

The successful application of aldehyde-PEG-NHS linkers hinges on a solid understanding of the underlying chemistry and a proactive approach to troubleshooting. By carefully controlling reaction conditions, particularly pH, and adhering to best practices for reagent handling, researchers can overcome common obstacles and achieve reliable, reproducible results. This guide serves as a starting point for navigating the complexities of bioconjugation, empowering you to optimize your protocols and advance your scientific endeavors.

References

  • ResearchGate. (2021). Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. Available at: [Link]

  • AxisPharm. Ald-PEG-NHS ester. Available at: [Link]

  • AxisPharm. Aldehyde Linkers | PEG-CHO. Available at: [Link]

  • AxisPharm. (2024). Protocol for PEG NHS Reagents. Available at: [Link]

  • Biopharma PEG. (2022). PEG Linkers & Their Applications. Available at: [Link]

  • Chemistry LibreTexts. (2020). 12.6: Reactions of Aldehydes and Ketones with Amines. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • JenKem Technology. (2022). PEG Storage and Handling Conditions. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • ResearchGate. (2015). What are the conditions used for schiff base reaction?. Available at: [Link]

  • Wikipedia. Reductive amination. Available at: [Link]

  • Creative Biolabs. Aldehyde-PEG24-NHS ester. Available at: [Link]

  • Xi'an Confluore Biological Technology Co., Ltd. PEG NHS Ester Protocol. Available at: [Link]

  • Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Available at: [Link]

  • ACS Publications. (2017). Reaction of Amines with Aldehydes and Ketones Revisited: Access To a Class of Non-Scorpionate Tris(pyrazolyl)methane and Related Ligands. Available at: [Link]

  • ACS Publications. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. Available at: [Link]

  • Chemistry Steps. Reactions of Aldehydes and Ketones with Amines-Practice Problems. Available at: [Link]

  • Chemistry Steps. Aldehydes and Ketones to Amines. Available at: [Link]

Sources

Technical Support Center: Effective Quenching Strategies for Ald-Ph-PEG-NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on effectively quenching reactions involving Ald-Ph-PEG-NHS ester reagents. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested advice to help you navigate the nuances of your conjugation experiments and achieve reliable, reproducible results.

Introduction: The Challenge of Quenching a Heterobifunctional Reagent

The Ald-Ph-PEG-NHS ester is a powerful heterobifunctional crosslinker, featuring an N-hydroxysuccinimide (NHS) ester for reaction with primary amines and a benzaldehyde group for subsequent conjugation, for instance with aminooxy-functionalized molecules. While this dual functionality opens up a wide range of applications in bioconjugation and drug delivery, it also introduces a critical challenge: how to selectively and effectively quench the highly reactive NHS ester without unintentionally consuming the aldehyde group.

This guide will walk you through the mechanism of the quenching reaction, provide detailed protocols for various quenching agents, and offer troubleshooting advice for common issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: Why is quenching the Ald-Ph-PEG-NHS reaction a critical step?

Quenching is essential to stop the reaction at a specific time point and prevent unwanted side reactions.[1] If left unquenched, the excess, highly reactive NHS ester can continue to react with your target molecule or other components in your reaction mixture, leading to over-labeling, cross-linking, or modification of unintended sites.[2] This can result in a heterogeneous product with reduced biological activity and can complicate downstream purification and analysis.

Q2: What is the chemical basis for quenching an NHS ester reaction?

The quenching of an NHS ester reaction is a nucleophilic acyl substitution.[1] Small molecules containing a primary amine, such as Tris or glycine, are added in excess to the reaction mixture.[1][3] The primary amine of the quenching agent acts as a nucleophile, attacking the carbonyl carbon of the unreacted NHS ester. This displaces the N-hydroxysuccinimide (NHS) leaving group and forms a stable, inert amide bond with the PEG reagent, effectively capping it.[1][4]

Q3: Can the quenching agent react with the aldehyde group on my Ald-Ph-PEG-NHS reagent?

Yes, this is a crucial consideration. The common quenching agents are primary amines, which can react with aldehydes to form a carbinolamine intermediate that can then dehydrate to form an imine (Schiff base).[5][6] This reaction is generally reversible and pH-dependent. The key to successful quenching of the Ald-Ph-PEG-NHS reagent is to favor the rapid and irreversible reaction of the primary amine with the NHS ester over the slower, and often reversible, reaction with the benzaldehyde. This is typically achieved by carefully controlling the reaction time and quenching conditions.

Q4: What is the role of pH in the quenching process?

The pH plays a dual role. The primary reaction between the NHS ester and the target amine is most efficient at a pH of 7.2 to 8.5.[1][7] However, the competing hydrolysis of the NHS ester also increases with pH; the half-life of an NHS ester can decrease from hours at pH 7 to just minutes at pH 8.6.[7][8] For quenching, a pH around 8.0 is often recommended to ensure the primary amine of the quenching agent is sufficiently nucleophilic to react efficiently with the remaining NHS esters.[1]

Troubleshooting Guide

Issue 1: Incomplete Quenching Leading to Product Heterogeneity

Symptoms:

  • Broad peaks during chromatographic analysis (e.g., SEC, IEX).

  • Unexpected bands on SDS-PAGE.

  • Variability in biological assay results.

Possible Causes & Solutions:

  • Insufficient Quenching Agent: The concentration of the quenching agent may be too low to effectively scavenge all unreacted NHS esters.

    • Solution: Ensure you are using a final concentration of the quenching agent in the recommended range of 20-100 mM.[1][3] It's often beneficial to start at the higher end of this range (e.g., 50-100 mM) to ensure a sufficient molar excess.

  • Inadequate Incubation Time: The quenching reaction may not have been allowed to proceed for a long enough duration.

    • Solution: A standard quenching time is 15-30 minutes at room temperature.[1][3] If you suspect incomplete quenching, you can extend this time to 60 minutes.

  • Poor Reagent Quality: The quenching agent may have degraded over time.

    • Solution: Always use high-purity quenching reagents and prepare fresh solutions before each experiment.

Issue 2: Loss of Aldehyde Functionality After Quenching

Symptoms:

  • Reduced or no signal in a subsequent reaction that targets the aldehyde group (e.g., reaction with an aminooxy-containing probe).

Possible Causes & Solutions:

  • Reaction with Quenching Agent: As discussed, the primary amine in the quenching agent can react with the benzaldehyde.

    • Solution 1: Minimize Quenching Time: Stick to the shorter end of the recommended incubation time (e.g., 15 minutes) to minimize the extent of the side reaction with the aldehyde. The reaction with the NHS ester is generally much faster than with the benzaldehyde.

    • Solution 2: Optimize Quenching Agent: While Tris and glycine are common, you could explore other primary amine-containing molecules. However, for most applications, Tris or glycine with a controlled incubation time is effective.

    • Solution 3: Immediate Purification: After the quenching step, proceed immediately to a purification step like dialysis or size-exclusion chromatography to remove the excess quenching agent.[2][9] This will prevent further reaction with the aldehyde.

Issue 3: Low Yield of the Desired Conjugate

Symptoms:

  • Low final product concentration after purification.

Possible Causes & Solutions:

  • Hydrolysis of the NHS Ester: This is a major competing reaction.

    • Solution: Ensure your reaction buffer is within the optimal pH range of 7.2-8.5.[1][7] Prepare your Ald-Ph-PEG-NHS reagent solution in a dry, water-miscible organic solvent like DMF or DMSO immediately before adding it to your aqueous reaction buffer.[3][10] Avoid storing the reagent in solution.[10]

  • Use of Incompatible Buffers: The initial reaction buffer must not contain primary amines.

    • Solution: Use buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer.[7] Buffers like Tris or glycine must only be used for the final quenching step.[7][10]

  • Degraded Solvent for Reagent Dissolution: The solvent used to dissolve the Ald-Ph-PEG-NHS reagent can be a source of contamination.

    • Solution: Use anhydrous grade DMF or DMSO.[11] Be aware that DMF can degrade over time to form dimethylamine, which has a "fishy" odor and will consume your NHS ester.[11] If you notice this smell, discard the solvent.

Experimental Protocols & Data

Summary of Common Quenching Agents
Quenching AgentFinal ConcentrationIncubation TimeTemperatureKey Considerations
Tris-HCl 20-100 mM15-30 minutesRoom TemperatureA very common and effective quenching agent. Ensure the final pH of the reaction mixture after adding Tris is around 8.0.[1][3]
Glycine 20-100 mM15-30 minutesRoom TemperatureAnother widely used and efficient quenching reagent.[1][3]
Lysine 20-50 mM15 minutesRoom TemperatureProvides a primary amine for quenching and is another effective option.[3]
Ethanolamine 20-100 mM15-30 minutesRoom TemperatureA small, highly reactive primary amine that can be used for quenching.[3]
Step-by-Step Protocol for Quenching the Ald-Ph-PEG-NHS Reaction

This protocol provides a general framework. Optimization may be required for your specific application.

  • Perform the Conjugation Reaction:

    • Dissolve your target molecule containing a primary amine in a suitable amine-free buffer (e.g., PBS, HEPES) at a pH of 7.2-8.5.

    • Immediately before use, dissolve the Ald-Ph-PEG-NHS reagent in a small volume of anhydrous DMSO or DMF.

    • Add the desired molar excess of the Ald-Ph-PEG-NHS solution to your target molecule solution.

    • Incubate the reaction for the desired time (typically 30-60 minutes at room temperature or 2 hours on ice).

  • Prepare the Quenching Buffer:

    • Prepare a stock solution of your chosen quenching agent (e.g., 1 M Tris-HCl, pH 8.0).

  • Execute the Quenching Step:

    • Add the quenching buffer to your reaction mixture to achieve the desired final concentration (e.g., for a final concentration of 50 mM Tris, add 1/20th volume of a 1 M Tris stock solution).[1]

    • Gently mix the solution.

    • Incubate for 15 minutes at room temperature. This is a crucial step to minimize the reaction with the aldehyde.

  • Proceed to Purification:

    • Immediately after quenching, purify your conjugate to remove the quenched PEG reagent and excess quenching agent. Suitable methods include:

      • Size-Exclusion Chromatography (SEC)

      • Dialysis

      • Tangential Flow Filtration (TFF)

Visualizing the Reaction and Quenching Workflow

Quenching_Workflow cluster_reaction Step 1: Conjugation Reaction cluster_quenching Step 2: Quenching Target Target Molecule (with -NH2) Conjugate Desired Conjugate (Ald-Ph-PEG-Target) Target->Conjugate Reacts with NHS ester PEG_Reagent Ald-Ph-PEG-NHS PEG_Reagent->Conjugate Purification Step 3: Purification Conjugate->Purification To Purification Excess_PEG Excess Ald-Ph-PEG-NHS Quenched_PEG Quenched PEG (Inert Amide) Excess_PEG->Quenched_PEG Fast, Irreversible Side_Product Potential Side Product (Imine/Schiff Base) Excess_PEG->Side_Product Slow, Reversible Quencher Quenching Agent (e.g., Tris, Glycine) (with -NH2) Quencher->Quenched_PEG Quencher->Side_Product Quenched_PEG->Purification Side_Product->Purification

Caption: Workflow for Ald-Ph-PEG-NHS reaction and quenching.

References

  • Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. National Institutes of Health. [Link]

  • Protocol for PEG NHS Reagents. AxisPharm. [Link]

  • New Views on the Reaction of Primary Amine and Aldehyde from DFT Study. ResearchGate. [Link]

  • Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. PubMed. [Link]

  • Aldehyde-PEG24-NHS ester. Creative Biolabs. [Link]

  • Reactions of Amines with Ketones and Aldehydes: Imine Formation and Related Condensations. YouTube. [Link]

  • Conditions for coupling to an N-hydroxysuccinimide ester. Reddit. [Link]

Sources

Technical Support Center: Post-Conjugation Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies for Removing Unreacted Ald-Ph-PEG2-NHS and Related Byproducts

Last Updated: January 22, 2026

Welcome to the technical support guide for post-conjugation purification. This document provides in-depth guidance, troubleshooting, and validated protocols for effectively removing unreacted this compound linkers and their byproducts from your biomolecule conjugate.

Understanding the Challenge: The Reactants and Byproducts

The this compound linker is a heterobifunctional reagent designed for bioconjugation.[1][2] It contains two key reactive groups: an N-hydroxysuccinimide (NHS) ester for coupling with primary amines (e.g., lysine residues on a protein) and a benzaldehyde group for reacting with hydrazides or aminooxy groups.[1]

After your conjugation reaction, the solution contains not just your desired product, but also a mixture of unwanted components:

  • Unreacted this compound: Excess linker that did not react with your biomolecule.

  • Hydrolyzed NHS Ester: The NHS ester is highly susceptible to hydrolysis in aqueous buffers, creating a non-reactive carboxylate version of the linker.[3][4] This is a major, non-reactive impurity.

  • N-hydroxysuccinimide (NHS): The leaving group from both the successful conjugation and the hydrolysis of the NHS ester.[5]

Failure to remove these small-molecule impurities can lead to inaccurate characterization, reduced conjugate stability, and potential interference in downstream applications.

Core Principle: A Two-Step Approach to Purity

A robust purification strategy is built on a simple, two-step principle: Quench then Separate.

  • Quench: First, you must deactivate any remaining reactive NHS esters. This prevents unintended reactions during the purification process and ensures the impurity profile is stable.

  • Separate: Next, you physically separate the large, conjugated biomolecule from the small, quenched linkers and byproducts.

Caption: High-level workflow for post-conjugation purification.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction buffer cloudy or showing a precipitate after adding the linker?

  • Answer: This is often due to the low aqueous solubility of the N-hydroxysuccinimide (NHS) byproduct or the hydrolyzed linker.[6] While the PEG spacer on the this compound linker enhances solubility, the parent molecule and its byproducts may have limitations.[1][7] Ensure the volume of organic solvent (like DMSO or DMF) used to dissolve the linker does not exceed 10% of the total reaction volume.[8]

Q2: I see a new peak in my SEC analysis post-purification that is smaller than my protein. What is it?

  • Answer: If you skipped the quenching step, it's possible the unreacted NHS ester reacted with an amine-containing buffer or even the stationary phase of the SEC column, creating a new adduct. If quenching was performed, it could be an aggregate of the quenched linker or a fragment of your protein.

Q3: Can I just use dialysis?

  • Answer: Yes, dialysis is a valid and widely used method.[3][8] However, it can be slow. For faster and more efficient removal, especially for larger volumes, consider methods like Tangential Flow Filtration (TFF) or Size-Exclusion Chromatography (SEC).[9][10][11]

Q4: My biomolecule is small (~10 kDa). What is the best purification method?

  • Answer: For smaller biomolecules, the size difference between your product and the unreacted linker (MW: 406.39 g/mol ) is smaller, making separation more challenging.[12] High-resolution Size-Exclusion Chromatography (SEC) is the preferred method here.[13] Dialysis can also work, but you must select a membrane with a tight Molecular Weight Cut-Off (MWCO), such as 2-3 kDa, to ensure retention of your product while allowing the small molecules to pass.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low Purity / Significant Unreacted Linker After Purification 1. Inefficient Quenching: Not all reactive NHS esters were deactivated before purification. 2. Incorrect Purification Method: The chosen method (e.g., dialysis MWCO too large) is not adequately separating the small molecules. 3. Column Overload (SEC): Too much sample was loaded onto the SEC column, leading to poor resolution.1. Optimize Quenching: Ensure a sufficient molar excess of the quenching agent (e.g., 50-100 fold molar excess of Tris or Glycine) is used. Allow adequate time for the reaction (30-60 minutes). 2. Re-evaluate Method: For SEC, use a column with a smaller pore size appropriate for your protein's size. For dialysis/TFF, select a membrane with an MWCO that is at least 3-5 times smaller than your biomolecule's molecular weight. 3. Reduce Sample Load: Follow the manufacturer's guidelines for your SEC column's loading capacity (typically 1-2% of the total column volume).
Loss of Conjugate Activity Post-Purification 1. Harsh Purification Conditions: The pH of the purification buffer is outside the stability range of your biomolecule. 2. Shear Stress (TFF): The pump speed used for Tangential Flow Filtration may be too high, causing denaturation.[9] 3. Adsorption to Membrane/Resin: The conjugate is non-specifically binding to the purification materials.1. Buffer Matching: Use a purification buffer that is known to be compatible with your biomolecule's stability and activity. 2. Optimize TFF Parameters: Consult the membrane manufacturer's guidelines to optimize the flow rate and minimize shear stress. 3. Pre-condition and Passivate: Pre-condition the purification media according to the manufacturer's protocol. Consider adding a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20) to the buffer if adsorption is suspected.
Clogged SEC Column or TFF Membrane 1. Precipitation: Unreacted linker, byproducts, or the conjugate itself has precipitated out of solution. 2. Inadequate Sample Clarification: The initial reaction mixture was not centrifuged or filtered before loading.1. Improve Solubility: Ensure the final concentration of organic solvent is minimal. If precipitation is observed, try to redissolve in the purification buffer before loading. 2. Clarify Sample: Always centrifuge your sample (e.g., 10,000 x g for 10 minutes) and filter through a low protein-binding 0.22 µm filter before any chromatography or TFF step.

Detailed Experimental Protocols

Protocol 1: Quenching Excess NHS Ester

Causality: The primary amine in quenching agents like Tris or glycine is a strong nucleophile that rapidly attacks the electrophilic NHS ester. This reaction is much faster than hydrolysis at neutral pH and effectively caps the reactive linker, preventing it from reacting with your purification matrix or other biomolecules.[3][14]

Caption: Quenching and Hydrolysis Pathways for NHS Esters.

Procedure:

  • Prepare a stock solution of the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.5).

  • Add the quenching buffer to your post-conjugation reaction mixture to achieve a final concentration of 50-100 mM.

  • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

  • The sample is now quenched and ready for purification.

Protocol 2: Purification via Size-Exclusion Chromatography (SEC)

Causality: SEC separates molecules based on their hydrodynamic radius.[11][13] The column contains porous beads. Large molecules (your conjugate) cannot enter the pores and travel a shorter path, eluting first. Small molecules (quenched linker, NHS) explore the full volume of the pores, travel a longer path, and elute later. This provides excellent separation between the desired product and small-molecule contaminants.[13][15]

Procedure:

  • Column Selection: Choose an SEC column with a fractionation range appropriate for your biomolecule. For a typical antibody (~150 kDa), a column with a range of 10-300 kDa is suitable.

  • System Preparation: Equilibrate the SEC column and system with at least two column volumes of a suitable, filtered, and degassed buffer (e.g., Phosphate Buffered Saline, pH 7.4).

  • Sample Preparation: Centrifuge the quenched reaction mixture at >10,000 x g for 10 minutes to pellet any aggregates or precipitates.

  • Injection: Inject the clarified supernatant onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume to ensure optimal resolution.

  • Elution & Fraction Collection: Elute the sample with the equilibration buffer at the manufacturer's recommended flow rate. Monitor the elution profile using a UV detector (typically at 280 nm for proteins). Collect fractions corresponding to the major peak, which is your purified conjugate.

  • Analysis: Pool the relevant fractions and confirm purity by running a small aliquot on a new SEC analysis or via SDS-PAGE.

Protocol 3: Purification via Tangential Flow Filtration (TFF) / Diafiltration

Causality: TFF, also known as cross-flow filtration, pumps the solution tangentially across the surface of a semi-permeable membrane.[16][17] This prevents the buildup of molecules on the membrane surface (fouling).[16] Molecules smaller than the membrane's Molecular Weight Cut-Off (MWCO) pass through (permeate), while larger molecules are retained (retentate). Diafiltration is a TFF process where fresh buffer is added to the retentate to wash out the small molecules, effectively performing a buffer exchange and purification simultaneously.[9][17]

Procedure:

  • Membrane Selection: Select a TFF membrane with an MWCO that is 3 to 5 times smaller than the molecular weight of your conjugate. For a 150 kDa antibody, a 30 kDa or 50 kDa membrane is a good choice.

  • System Setup: Assemble the TFF system (reservoir, pump, TFF cassette, tubing) according to the manufacturer's instructions.

  • Flushing and Equilibration: Flush the system with purified water and then equilibrate with your desired final buffer.

  • Concentration (Optional): Add your quenched sample to the reservoir. Begin recirculating the sample and apply pressure to concentrate the sample to a smaller volume. This reduces the amount of diafiltration buffer needed.

  • Diafiltration: Begin adding fresh, sterile-filtered buffer to the reservoir at the same rate that filtrate is being removed. This is known as constant-volume diafiltration.[9] To remove >99% of the small molecules, a buffer exchange of 5-7 diavolumes is typically required.

  • Final Concentration & Recovery: Once diafiltration is complete, stop adding buffer and concentrate the retentate to the desired final volume. Recover the purified conjugate from the system.

Advanced Purification: Scavenger Resins

For applications requiring exceptionally high purity, scavenger resins can be used as a final polishing step.[18] These are solid supports (beads) functionalized with groups that covalently bind and remove specific impurities.[18][19]

  • Amine-Coated Resins: Can be used to scavenge any remaining unreacted NHS esters.

  • Hydrazide-Coated Resins: Can be used to scavenge the aldehyde group of the linker, removing excess reagent.

General Protocol:

  • Add the appropriate scavenger resin to the quenched reaction mixture.

  • Incubate with gentle mixing for the recommended time (typically 1-4 hours).

  • Remove the resin by simple filtration or centrifugation.

  • The resulting solution will have a significantly reduced load of the targeted impurity.

References

  • Reddit. (2020). removing NHS after peptide coupling. r/Chempros. [Link]

  • Griffiths, J. R., et al. (2021). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Journal of Proteome Research. [Link]

  • Reddit. (2022). Conditions for coupling to an N-hydroxysuccinimide ester. r/Chempros. [Link]

  • Amerigo Scientific. Scavenger Resins. [Link]

  • MSC. (2023). What is tangential flow filtration?. [Link]

  • AxisPharm. (2024). Protocol for PEG NHS Reagents. [Link]

  • Agilent Technologies. (2022). Size Exclusion Chromatography Analysis of a Monoclonal Antibody and Antibody Drug Conjugate. [Link]

  • AxisPharm. Ald-PEG-NHS ester. [Link]

  • N-Fusion Co., Ltd. N-Hydroxysuccinimide active ester. [Link]

  • Bobaly, B., et al. (2018). Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates. Journal of Chromatography A. [Link]

  • Samyang Corporation. Organic Scavenger. [Link]

  • The Wolfson Centre for Applied Structural Biology. Protein Concentration and Diafiltration by Tangential Flow Filtration. [Link]

  • Supra Sciences. Solid-Supported Scavengers. [Link]

  • Agilent Technologies. Analysis of Antibody-Drug Conjugates Using Size Exclusion Chromatography and Mass Spectrometry. [Link]

  • ResearchGate. (2017). What happens to NHS after hydrolysis of NHS-ester?. [Link]

  • Wikipedia. Scavenger resin. [Link]

  • Pall Corporation. Introduction to Tangential Flow Filtration for Laboratory and Process Development Applications. [Link]

  • ResearchGate. (2020). Purification of Labeled Antibodies Using Size-Exclusion Chromatography. [Link]

  • ACS Publications. (2024). Affinity-Resolved Size Exclusion Chromatography Coupled to Mass Spectrometry. [Link]

  • HardwareX. (2021). Automated tangential-flow diafiltration device. [Link]

  • Royal Society of Chemistry. (2015). Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). [Link]

  • Glyco MindSynth. This compound ester. [Link]

  • AxisPharm. This compound, CAS 1807521-07-8. [Link]

  • Creative Biolabs. Ald-Ph-PEG24-NHS ester. [Link]

  • Creative Biolabs. This compound ester. [Link]

Sources

Technical Support Center: Optimizing Ald-Ph-PEG2-NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the Ald-Ph-PEG2-NHS ester linker. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for your conjugation experiments. As your partner in science, we aim to move beyond simple protocols to explain the why behind the experimental steps, empowering you to optimize your reactions effectively and confidently.

The this compound ester is a bifunctional linker containing an amine-reactive N-hydroxysuccinimide (NHS) ester and a carbonyl-reactive benzaldehyde group, connected by a hydrophilic PEG2 spacer.[1][2][3] This guide focuses specifically on the optimization of the reaction between the NHS ester and primary amines (e.g., lysine residues on proteins).

The Core Reaction: NHS Ester Aminolysis

The fundamental reaction is a nucleophilic acyl substitution. A primary amine on your biomolecule attacks the carbonyl carbon of the NHS ester. This forms a stable, irreversible amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[4][5] Understanding this mechanism is the first step to mastering your conjugation.

NHS_Ester_Reaction_Mechanism cluster_reactants Reactants cluster_products Products Biomolecule Biomolecule-NH₂ (Primary Amine) NHS_Ester Ald-Ph-PEG₂-CO-NHS (NHS Ester) Intermediate Intermediate NHS_Ester->Intermediate Conjugate Biomolecule-NH-CO-PEG₂-Ph-Ald (Stable Amide Bond) NHS NHS (Byproduct) Intermediate->Conjugate Collapse & NHS Release Intermediate->NHS

Caption: NHS Ester Reaction with a Primary Amine.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the this compound reaction.

FAQ 1: Why is my conjugation efficiency or yield unexpectedly low?

Low yield is the most common issue and can stem from several factors. Let's break down the likely culprits.

A. Competing Hydrolysis of the NHS Ester This is the primary side reaction. In your aqueous buffer, water molecules compete with your protein's amines to react with the NHS ester.[6] This hydrolysis reaction inactivates the linker. The rate of hydrolysis is highly pH-dependent, increasing significantly at higher pH values.[7][8][9]

  • Trustworthy Check: You can assess the activity of your NHS ester reagent by intentionally hydrolyzing it with a base and measuring the increase in absorbance at 260 nm, which corresponds to the released NHS byproduct.[10][11]

B. Suboptimal pH The reaction is a balancing act. The amine on your protein must be deprotonated (-NH₂) to be nucleophilic, which is favored at a higher pH.[6][12] However, as just discussed, high pH also accelerates the destructive hydrolysis of the ester.[6]

  • Expert Insight: The "sweet spot" for this reaction is typically pH 7.2-8.5 .[7][12] Often, the optimal pH is found to be between 8.3 and 8.5.[13][14]

C. Incompatible Buffer Components Your buffer choice is critical. Buffers containing primary amines, such as Tris (Tris-HCl) or glycine, will directly compete with your target molecule, drastically reducing your yield.[11][12][15]

  • Recommended Buffers: Use non-amine-containing buffers like Phosphate Buffered Saline (PBS), Sodium Bicarbonate, Borate, or HEPES.[6][7]

D. Protein-Specific Issues The issue may lie with your protein itself.

  • Amine Accessibility: If the primary amines (N-terminus or lysine residues) are buried within the protein's 3D structure, they won't be available to react.[10]

  • Low Protein Concentration: The conjugation reaction (aminolysis) is bimolecular, while hydrolysis is unimolecular. At low protein concentrations, hydrolysis can outcompete the desired reaction. A protein concentration of at least 1-2 mg/mL is often recommended.[12][13]

FAQ 2: At what temperature and for how long should I run my reaction?

Temperature and time are interdependent variables. The ideal conditions balance reaction speed with the stability of both the reagent and the biomolecule.

  • General Recommendations: Reactions are typically performed for 1-4 hours at room temperature (20-25°C) or overnight at 4°C .[12][16]

  • Causality Explained:

    • Room Temperature: Offers a faster reaction rate, which can be advantageous if your NHS ester is rapidly hydrolyzing. A 30-60 minute incubation at room temperature can be effective.[5][15]

    • 4°C (On Ice): Significantly slows the rate of hydrolysis, preserving the activity of the NHS ester over a longer period.[8][12] This is the preferred condition for sensitive proteins or when performing overnight incubations. An incubation of 2 hours on ice is a common starting point.[5][15]

  • Optimization is Key: The optimal time and temperature should be determined empirically for your specific system. A time-course experiment is the most direct way to identify the ideal incubation period.

FAQ 3: My protein precipitates after adding the this compound ester. What should I do?

Precipitation indicates a loss of protein solubility, which can be caused by several factors.

  • Solvent Shock: this compound is often dissolved in an organic solvent like anhydrous DMSO or DMF.[3][15] Adding too large a volume of this solvent to your aqueous protein solution can cause the protein to denature and precipitate.

    • Solution: Keep the final concentration of the organic solvent below 10% of the total reaction volume.[5][15]

  • Over-Modification: Attaching too many linker molecules to the protein can alter its net charge and isoelectric point (pI), leading to aggregation and precipitation.[11]

    • Solution: Reduce the molar excess of the NHS ester reagent in your reaction. Start with a 10- to 20-fold molar excess and titrate down if you observe precipitation.[17]

Data Summary: Key Reaction Parameters
ParameterRecommended Range / ValueRationale & Key InsightsCitations
pH 7.2 - 8.5 (Optimal: 8.3 - 8.5)Balances the need for a deprotonated, nucleophilic amine with the competing rate of NHS ester hydrolysis.[6][7][12][13]
Temperature 4°C to Room Temp (20-25°C)Lower temperatures reduce hydrolysis but require longer incubation times. Room temperature is faster but risks reagent stability.[12][15][16]
Reaction Time 30 min - 4 hours (RT) or 2 hours - Overnight (4°C)Must be optimized. Shorter times at RT vs. longer times at 4°C to compensate for slower kinetics and hydrolysis.[7][15][18]
Buffer Type PBS, Bicarbonate, Borate, HEPESCRITICAL: Must be free of primary amines (e.g., Tris, Glycine) which compete in the reaction.[6][11][12]
Reagent Solvent Anhydrous DMSO or DMFReagent is moisture-sensitive. Use high-quality, dry solvent and prepare the solution immediately before use.[12][15]
Molar Excess 10x - 20x (Reagent:Protein)A starting point for optimization. Too low may result in poor labeling; too high can cause protein precipitation.[15][17]

Experimental Protocols for Optimization

As a Senior Application Scientist, I stress that protocols are starting points. True optimization requires systematic experimentation.

Protocol 1: Temperature Optimization Study

This experiment helps determine the optimal temperature for your specific protein and concentration.

Temp_Optimization_Workflow cluster_conditions Reaction Conditions A Prepare Protein Solution (e.g., 2 mg/mL in PBS, pH 8.0) C Aliquot Protein into 3 Tubes A->C B Prepare this compound Stock (e.g., 10 mM in anhydrous DMSO) E Add NHS Ester (e.g., 20x molar excess) to each tube simultaneously B->E D1 Tube 1: Incubate at 4°C D2 Tube 2: Incubate at Room Temp D3 Tube 3: Incubate at 37°C (Caution: Protein Stability) F Take Aliquots at T=30, 60, 120, 240 min D1->F D2->F D3->F E->D1 E->D2 E->D3 G Quench Reaction (e.g., 50 mM Tris-HCl) F->G H Analyze Conjugation Efficiency (e.g., SDS-PAGE, HPLC, MS) G->H

Sources

Validation & Comparative

A Comparative Guide to Bioconjugation Linkers: Ald-Ph-PEG2-NHS vs. Maleimide-Based Reagents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs), the choice of a chemical linker is a critical decision that profoundly impacts stability, efficacy, and toxicity.[1][2] This guide offers an in-depth, objective comparison between two prominent classes of linkers: the traditional maleimide-based linkers and the versatile Ald-Ph-PEG2-NHS ester, providing the technical insights and experimental grounding necessary for informed selection.

Chapter 1: The Chemistry of Conjugation – Two Distinct Strategies

The fundamental difference between these linkers lies in their chemical reactivity and the nature of the covalent bonds they form.

Maleimide-Based Linkers: The Thiol-Specific Workhorse

Maleimide chemistry is one of the most established and widely used methods for bioconjugation.[] Its popularity stems from the high selectivity of the maleimide group for sulfhydryl (thiol) groups, which are present in the amino acid cysteine.[4]

Mechanism of Action: The reaction proceeds via a Michael addition, where the thiol group of a cysteine residue attacks the double bond of the maleimide ring. This forms a stable thioether bond, covalently linking the maleimide-containing molecule (e.g., a cytotoxic drug) to the protein.[][5] The reaction is most efficient at a pH range of 6.5-7.5.[5][6]

G cluster_0 Maleimide-Thiol Conjugation Protein-SH Protein-SH (Cysteine Thiol) Conjugate Protein-S-Linker-Payload (Stable Thioether Bond) Protein-SH->Conjugate Michael Addition (pH 6.5-7.5) Maleimide-Linker-Payload Maleimide-Linker-Payload Maleimide-Linker-Payload->Conjugate

Caption: Maleimide-thiol conjugation via Michael addition.

While highly selective for thiols, a significant drawback of the resulting thiosuccinimide linkage is its potential for instability. It can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione in the plasma, leading to premature drug deconjugation.[7][8][9] This can cause off-target toxicity and reduce the therapeutic efficacy of the conjugate.[8]

This compound: A Versatile, Two-Step Approach

This compound is a heterobifunctional linker that enables a sequential and often more site-specific conjugation strategy.[10][11] It contains two different reactive groups: an N-hydroxysuccinimide (NHS) ester and a benzaldehyde (Ald-Ph).[12]

Mechanism of Action: This linker facilitates a two-step process:

  • Amine Reaction: The NHS ester reacts with primary amines (-NH2), such as those on the side chains of lysine residues, to form a stable amide bond. This reaction is typically performed at a pH of 7-9.[13][14]

  • Carbonyl Reaction: The benzaldehyde group then becomes available for a highly specific reaction with an aminooxy (-ONH2) or hydrazide (-CONHNH2) functionalized molecule, forming a stable oxime or hydrazone linkage, respectively.[10][15] This ligation is efficient at physiological or slightly acidic pH.[15][16]

The inclusion of a polyethylene glycol (PEG) spacer enhances aqueous solubility and can reduce steric hindrance during conjugation.[10][17]

G cluster_0 This compound Two-Step Conjugation Protein-NH2 Protein-NH2 (Lysine Amine) Intermediate Protein-NH-CO-PEG2-Ph-Ald (Aldehyde-functionalized protein) Protein-NH2->Intermediate Step 1: NHS-Amine Reaction (pH 7-9) Linker This compound Linker->Intermediate Final_Conjugate Protein-Linker-N=CH-Payload (Stable Oxime Bond) Intermediate->Final_Conjugate Step 2: Oxime Ligation (pH ~4.5-7) Payload Payload-O-NH2 (Aminooxy-payload) Payload->Final_Conjugate

Caption: Two-step conjugation using this compound.

Chapter 2: Head-to-Head Performance Analysis

The choice between these linkers depends heavily on the specific application, the nature of the biomolecule, and the desired stability profile of the final conjugate.

FeatureMaleimide-Based LinkersThis compound Ester
Target Residue Cysteine (Thiol)Step 1: Lysine (Amine) Step 2: Engineered Hydrazide/Aminooxy
Bond Formed ThioetherStep 1: Amide Step 2: Hydrazone or Oxime
Reaction pH 6.5 - 7.5 for Thiol-Maleimide[5]Step 1: 7.0 - 9.0 for NHS-Amine[13] Step 2: ~5.0 - 7.0 for Aldehyde-Hydrazide[15]
Specificity High for thiols, but cysteines can be rare.[4]High for the second (aldehyde) step. First (NHS) step is less site-specific for lysines.[][19]
Linkage Stability Thioether bond is susceptible to retro-Michael reaction, leading to deconjugation.[7][20]Oxime bonds are generally more stable than hydrazone bonds and thioether bonds, particularly in plasma.[21]
Linker Hydrolysis Maleimide ring can hydrolyze at pH > 7.5.[6] NHS esters are also moisture-sensitive.[13]NHS ester is highly susceptible to hydrolysis in aqueous buffers.[13]
Versatility Primarily for thiol-containing molecules.Enables sequential conjugation, offering more control over the final construct.[10]
Specificity and Site-Selectivity
  • Maleimides: Offer excellent specificity for cysteine residues. However, proteins often have few free cysteines, as they are commonly involved in structurally important disulfide bonds.[22] Reduction of these bonds may be necessary, which can sometimes compromise protein integrity.[4] This approach is a cornerstone of many FDA-approved ADCs.[23]

  • This compound: This linker provides a pathway to site-specificity through protein engineering. While the initial NHS ester reaction targets abundant lysine residues, which can lead to a heterogeneous mixture, the true power of this linker is realized when it's used to modify a molecule that will then be conjugated to a second molecule containing a unique chemical handle (hydrazide or aminooxy).[][24] This two-step process allows for the creation of well-defined conjugates.

Stability of the Final Conjugate: A Critical Differentiator

The stability of the linker is paramount for in vivo applications.[1][25]

  • Maleimide Instability: The major liability of maleimide conjugates is the reversibility of the Michael addition.[9] The resulting thioether bond can undergo elimination, especially through exchange with plasma thiols like albumin, leading to "off-target" toxicity and reduced delivery of the payload to the target site.[8][26] While strategies exist to stabilize the linkage, such as hydrolysis of the thiosuccinimide ring, it remains a significant concern.[9][27]

  • Aldehyde-Derived Linkage Stability: The bonds formed by the aldehyde group, particularly oxime bonds (from reaction with aminooxy groups), are known for their high stability across a wide pH range and in plasma.[21] Hydrazone bonds are also used but can be susceptible to hydrolysis, especially at acidic pH, a property that can be exploited for pH-sensitive drug release in endosomes.[15][25] Overall, the oxime linkage formed via the aldehyde linker is generally considered more stable in circulation than the thioether linkage from maleimides.[21]

Chapter 3: Experimental Protocols: A Practical Guide

Here we provide generalized, step-by-step protocols for key conjugation workflows. Note: These are starting points and must be optimized for specific molecules and applications.

Protocol: Maleimide-Based Conjugation to a Thiolated Antibody

This protocol assumes the presence of free thiols on the antibody, which may require a prior reduction step.

Workflow Diagram:

G cluster_0 Maleimide Conjugation Workflow A 1. Prepare Thiolated Antibody (e.g., reduce disulfides with TCEP) C 3. Conjugation Reaction (pH 6.5-7.5, RT for 2h or 4°C overnight) A->C B 2. Prepare Maleimide-Payload Solution (Dissolve in DMSO/DMF) B->C D 4. Purification (e.g., Gel Filtration, Dialysis) C->D E 5. Characterization (e.g., UV-Vis for DAR, SDS-PAGE) D->E

Caption: Workflow for maleimide-thiol conjugation.

Step-by-Step Methodology:

  • Preparation of Thiolated Antibody:

    • If necessary, reduce antibody disulfide bonds using a 20-fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) in a degassed buffer (e.g., PBS, pH 7.2) for 30 minutes at room temperature.[4][28]

    • Remove excess TCEP using a desalting column equilibrated with the reaction buffer.

  • Preparation of Maleimide Reagent:

    • Dissolve the maleimide-functionalized payload in an anhydrous organic solvent like DMSO or DMF to create a 10 mM stock solution.

  • Conjugation Reaction:

    • Adjust the thiolated antibody concentration to 1-10 mg/mL in a degassed reaction buffer (e.g., PBS, HEPES at pH 7.0-7.5).[22]

    • Add the maleimide stock solution to the antibody solution to achieve a 10-20 fold molar excess of the maleimide reagent.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[28]

  • Purification:

    • Remove unreacted maleimide reagent and byproducts by gel filtration (e.g., Sephadex G-25), dialysis, or HPLC.[29]

  • Characterization:

    • Determine the Drug-to-Antibody Ratio (DAR) using UV-Vis spectrophotometry.

    • Assess conjugate purity and integrity using SDS-PAGE and size exclusion chromatography (SEC).

Protocol: Two-Step Conjugation via this compound

This protocol describes first modifying a carrier protein with the linker, then conjugating an aminooxy-payload.

Workflow Diagram:

G cluster_0 This compound Workflow A Step 1a: React Protein-NH2 with This compound (pH 7.2-8.0, 1-2h) B Step 1b: Purify Aldehyde-Protein (Desalting column) A->B C Step 2a: React Aldehyde-Protein with Aminooxy-Payload (pH ~6.0) B->C D Step 2b: Purification (Gel Filtration, Dialysis) C->D E Step 2c: Characterization (UV-Vis, SDS-PAGE, Mass Spec) D->E

Caption: Workflow for two-step aldehyde-based conjugation.

Step-by-Step Methodology:

  • Step 1: Functionalization of Protein with Aldehyde Group:

    • Dissolve the protein (e.g., antibody) in an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.0 to a concentration of 5-10 mg/mL.

    • Dissolve this compound ester in anhydrous DMSO to make a 10-20 mM stock solution.

    • Add a 10-fold molar excess of the linker solution to the protein solution and react for 1-2 hours at room temperature.

    • Remove excess, unreacted linker using a desalting column equilibrated with a buffer at pH ~6.0 (e.g., MES or acetate buffer) for the next step.

  • Step 2: Oxime Ligation with Aminooxy-Payload:

    • Prepare a stock solution of the aminooxy-functionalized payload in an appropriate solvent.

    • Add a 20-50 fold molar excess of the aminooxy-payload to the purified aldehyde-functionalized protein. Aniline can be used as a catalyst to accelerate this reaction.[15]

    • Incubate for 2-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by HPLC.[16]

  • Purification and Characterization:

    • Purify the final conjugate using gel filtration, dialysis, or other chromatographic methods to remove excess payload.

    • Characterize the final product for DAR, purity, and identity using UV-Vis, SDS-PAGE, and mass spectrometry.

Chapter 4: Choosing the Right Linker for Your Application

Choose Maleimide-Based Linkers when:

  • Your protein has accessible and non-critical cysteine residues.

  • A well-established, single-step conjugation method is preferred.

  • The potential for in vivo instability via retro-Michael reaction is acceptable or has been mitigated by linker design.

Choose this compound when:

  • You require a highly stable conjugate, particularly for in vivo applications, leveraging the stability of the oxime bond.

  • A multi-step, sequential conjugation is necessary to build a complex bioconjugate.

  • You are employing site-specific conjugation strategies that involve introducing a unique aminooxy or hydrazide handle onto your payload or protein.[30]

Conclusion

Both maleimide-based linkers and this compound esters are powerful tools in the bioconjugation toolkit. Maleimides offer a direct and efficient route to thiol modification, but their stability in vivo is a critical consideration.[7] The this compound ester, through its two-step mechanism, provides access to highly stable oxime linkages and offers greater flexibility for creating precisely defined, complex biomolecular constructs. The decision rests on a careful analysis of the project's specific requirements for stability, specificity, and synthetic strategy. As linker technology continues to evolve, understanding the fundamental chemistry and performance trade-offs of these foundational linkers is essential for the successful development of next-generation bioconjugates.[31][32]

References

  • In Vivo Stability of ADC Linkers: A Compar
  • A Comparative Guide to the In Vivo Stability of ADC Linkers - Benchchem. (URL: )
  • Minireview: Addressing the retro-Michael instability of maleimide bioconjugates - PubMed. (URL: [Link])

  • Maleimide Conjugation Protocol for Thiol Dyes - BioActs. (URL: [Link])

  • Methods for site-specific drug conjugation to antibodies - PubMed. (URL: [Link])

  • Site-specific conjugation of native antibody - Oxford Academic. (URL: [Link])

  • minireview: addressing the retro-michael instability of maleimide bioconjugates - UCL Discovery. (URL: [Link])

  • Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates. (URL: [Link])

  • The four categories of the site-specific antibody-drug conjugation. - ResearchGate. (URL: [Link])

  • Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates | Bioconjugate Chemistry - ACS Publications. (URL: [Link])

  • Minireview: Addressing the retro-Michael instability of maleimide bioconjugates | Request PDF - ResearchGate. (URL: [Link])

  • Methods for site-specific drug conjugation to antibodies - PMC - NIH. (URL: [Link])

  • Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. (URL: [Link])

  • Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjugates | bioRxiv. (URL: [Link])

  • Maleimide-based linkers in FDA-approved ADCs; (A) MC linker used in... - ResearchGate. (URL: [Link])

  • This compound ester (CAT#: ADC-L-523) - Creative Biolabs. (URL: [Link])

  • What are Stable Linkers? - ADC Review. (URL: [Link])

  • The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. (URL: [Link])

  • Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. (URL: [Link])

  • Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. (URL: [Link])

  • Ald-PEG-NHS ester - AxisPharm. (URL: [Link])

  • Linker Design for the Antibody Drug Conjugates: A Comprehensive Review - ResearchGate. (URL: [Link])

  • Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs | Bioconjugate Chemistry - ACS Publications. (URL: [Link])

  • The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds - MDPI. (URL: [Link])

  • Context‐Dependence of the Reactivity of Cysteine and Lysine Residues - PMC - NIH. (URL: [Link])

  • Hydrolytic Stability of Hydrazones and Oximes - ResearchGate. (URL: [Link])

  • Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed. (URL: [Link])

Sources

A Senior Application Scientist's Guide to Bioconjugation: Ald-Ph-PEG2-NHS vs. Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug development and molecular biology, the precise and stable linking of molecules—a process known as bioconjugation—is paramount. The choice of chemical strategy can dictate the efficacy, stability, and homogeneity of the final product, be it an antibody-drug conjugate (ADC), a diagnostic probe, or a functionalized biomaterial. This guide provides an in-depth comparison of two prominent bioconjugation strategies: the use of heterobifunctional linkers like Ald-Ph-PEG2-NHS and the powerful suite of reactions known as "click chemistry."

The Central Challenge: Achieving Specific and Stable Bioconjugates

The ideal bioconjugation method should be highly selective, proceeding efficiently under mild, physiological conditions without altering the function of the biomolecules involved.[1] The resulting covalent bond must be stable enough to withstand the biological environment. This guide will dissect the underlying chemistry, practical applications, and performance of this compound linkers, which facilitate a two-step sequential ligation, and click chemistry, renowned for its high efficiency and bioorthogonality.

Deep Dive: this compound and Hydrazone/Oxime Ligation

The this compound ester is a heterobifunctional linker designed for a two-step conjugation process. This strategy offers a high degree of control over the conjugation reaction.

Mechanism of Action:

  • Amine Reaction: The N-hydroxysuccinimide (NHS) ester end of the linker reacts with primary amines, such as the lysine residues on the surface of a protein or antibody, forming a stable amide bond.[2][] This reaction is pH-dependent, with an optimal range of 8.3-8.5 to ensure the amine is deprotonated and nucleophilic while minimizing hydrolysis of the NHS ester.[2][4]

  • Aldehyde Reaction (Chemoselective Ligation): This initial conjugation introduces a terminal benzaldehyde group onto the biomolecule. This aldehyde is now available for a second, orthogonal reaction with a molecule bearing an aminooxy or hydrazide functional group, forming a stable oxime or hydrazone linkage, respectively.[5][6] Aniline is often used as a catalyst to accelerate this ligation.[7]

The polyethylene glycol (PEG) spacer in the linker enhances the aqueous solubility of the molecule and can reduce steric hindrance during the conjugation process.

Causality in Experimental Choices: The two-step nature of this approach is a deliberate choice for researchers seeking to create well-defined conjugates. The initial NHS ester reaction can be optimized to control the number of linkers attached to the protein. Following purification, the aldehyde-modified protein can be reacted with a precise amount of the payload, offering greater control over the final drug-to-antibody ratio (DAR) in ADCs, for example.[8][9]

The Power of "Click Chemistry"

Coined by K. Barry Sharpless, "click chemistry" describes a class of reactions that are rapid, high-yielding, and generate minimal byproducts.[10] In the context of bioconjugation, the most prominent examples are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[11][12]

Mechanism of Action:

  • CuAAC: This reaction involves the [3+2] cycloaddition of a terminal alkyne and an azide, catalyzed by a Cu(I) salt, to form a stable 1,4-disubstituted triazole ring.[13] The reaction is extremely efficient and bioorthogonal, as neither alkynes nor azides are naturally present in biological systems.[14] However, the copper catalyst can be toxic to living cells, which can be a limitation for in vivo applications.[13]

  • SPAAC: To circumvent the issue of copper toxicity, SPAAC was developed. This reaction utilizes a strained cyclooctyne (e.g., DBCO, DIBO) that reacts with an azide without the need for a metal catalyst.[15] The release of ring strain provides the energy to drive the reaction forward.[16] While highly biocompatible, SPAAC reactions are generally slower than their copper-catalyzed counterparts.[16]

Causality in Experimental Choices: The choice between CuAAC and SPAAC is a trade-off between reaction speed and biocompatibility.[12] For in vitro conjugations where the final product can be purified to remove the copper catalyst, the rapid kinetics of CuAAC are often favored. For applications involving live cells or in vivo studies, the metal-free nature of SPAAC is the preferred method.[15]

Head-to-Head Comparison: Performance and Stability

The selection of a bioconjugation strategy often comes down to a quantitative comparison of key performance parameters.

FeatureThis compound (Oxime/Hydrazone Ligation)Click Chemistry (CuAAC)Click Chemistry (SPAAC)
Reaction Rate Slower (0.01 M⁻¹s⁻¹ or below without catalysis)[5]Very Fast (10² - 10³ M⁻¹s⁻¹)[12]Fast (10⁻³ - 1 M⁻¹s⁻¹)
Biocompatibility Good, but aldehydes can have some reactivity with amines.[5]Limited in vivo due to copper toxicity.[13]Excellent, metal-free.[15]
Linkage Stability Oximes are generally stable; hydrazones can be reversible.[17][18]Highly stable triazole ring.Highly stable triazole ring.
Control & Stoichiometry High, due to the two-step sequential process.High, due to the bioorthogonal nature of reactants.High, due to the bioorthogonal nature of reactants.
Reaction Conditions pH-sensitive (NHS ester step); requires catalyst (aniline for oxime/hydrazone).[4][7]Aqueous buffers, pH 4-11.[]Aqueous buffers, physiological pH.

A Note on Stability: The stability of the formed linkage is critical for the in vivo performance of bioconjugates. While the triazole bond formed by click chemistry is exceptionally stable, the stability of hydrazone and oxime linkages can be influenced by pH.[19] Oxime bonds are significantly more stable to hydrolysis than hydrazone bonds.[17][18] For applications requiring high stability, this is a crucial consideration.

Experimental Workflows and Protocols

To provide a practical understanding, detailed experimental protocols for conjugating a payload to an antibody are outlined below.

Protocol 1: Antibody Conjugation using this compound Ester

This protocol involves a two-step process: first, the modification of the antibody with the linker, followed by the conjugation of the payload.

Step 1: Antibody Modification with this compound Ester

  • Antibody Preparation: Prepare the antibody solution (e.g., 5 mg/mL) in a suitable buffer. The buffer should be amine-free, such as phosphate-buffered saline (PBS). Exchange the buffer if necessary using a desalting column.

  • pH Adjustment: Adjust the pH of the antibody solution to 8.3-8.5 using a 0.1 M sodium bicarbonate solution. This is critical for the efficiency of the NHS ester reaction.[2]

  • Linker Preparation: Dissolve the this compound ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Conjugation Reaction: Add the desired molar excess of the linker solution to the antibody solution. The optimal molar ratio should be determined empirically but a starting point of 10-20 fold molar excess is common.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove the excess linker and byproducts by size-exclusion chromatography (e.g., a desalting column) equilibrated with PBS at pH 7.4.

Step 2: Payload Conjugation via Oxime Ligation

  • Payload Preparation: Prepare a stock solution of the aminooxy-functionalized payload in an appropriate solvent (e.g., DMSO).

  • Catalyst Preparation: Prepare a fresh stock solution of aniline catalyst (e.g., 100 mM in DMSO).

  • Conjugation Reaction: To the purified aldehyde-modified antibody, add the aminooxy-payload to the desired molar excess. Add the aniline catalyst to a final concentration of 10-100 mM.[11]

  • Incubation: Incubate the reaction at 37°C for 1-4 days, monitoring the progress by a suitable analytical method like HPLC.[11]

  • Purification: Purify the final antibody-payload conjugate using a suitable method, such as size-exclusion chromatography, to remove unreacted payload and catalyst.

Protocol 2: Antibody Conjugation using Strain-Promoted Click Chemistry (SPAAC)

This protocol describes a one-step conjugation of a DBCO-functionalized payload to an azide-modified antibody.

  • Antibody Preparation: Start with an azide-modified antibody. This can be achieved through various methods, such as metabolic incorporation of an azide-containing sugar or by reacting the antibody with an NHS-azide linker. Buffer exchange the azide-antibody into PBS (pH 7.4).[11]

  • Payload Preparation: Prepare a stock solution of the DBCO-functionalized payload in DMSO.[11]

  • Conjugation Reaction: In a reaction tube, combine the azide-conjugated antibody with the DBCO-payload stock solution. A typical molar ratio is 1:5 to 1:10 (antibody:payload). Ensure the final DMSO concentration is below 5% to maintain antibody stability.[11]

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature. The reaction can also be performed at 4°C for a longer duration for sensitive proteins.

  • Purification: Remove the excess DBCO-payload using a desalting column equilibrated with PBS (pH 7.4).[11]

  • Concentration: Concentrate the resulting antibody-drug conjugate using a suitable molecular weight cutoff (MWCO) protein concentrator.[11]

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both bioconjugation strategies.

Ald_Ph_PEG2_NHS_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Payload Conjugation Ab Antibody (-NH2) Mod_Ab Aldehyde-Modified Antibody Ab->Mod_Ab + Linker pH 8.3-8.5 Linker This compound Mod_Ab2 Aldehyde-Modified Antibody Payload Aminooxy-Payload Final_Conj Antibody-Payload Conjugate (Oxime bond) Catalyst Aniline Catalyst Mod_Ab2->Final_Conj + Payload + Catalyst

Caption: Workflow for Antibody Conjugation using this compound.

SPAAC_Workflow Azide_Ab Azide-Modified Antibody Final_Conj Antibody-Payload Conjugate (Triazole bond) Azide_Ab->Final_Conj + DBCO-Payload pH 7.4 DBCO_Payload DBCO-Payload

Caption: Workflow for Antibody Conjugation using SPAAC.

Conclusion and Future Perspectives

Both this compound linkers and click chemistry offer robust and reliable methods for bioconjugation. The choice between them is not about which is definitively "better," but which is more suitable for the specific application at hand.

  • This compound provides a high degree of control through its sequential reaction mechanism, making it an excellent choice for producing well-defined conjugates where precise stoichiometry is critical. The resulting oxime linkage is generally stable, though its stability relative to the triazole bond from click chemistry should be considered for long-term in vivo applications.

  • Click chemistry , particularly SPAAC, has revolutionized bioconjugation with its exceptional efficiency, bioorthogonality, and the formation of a highly stable triazole linkage. For applications in living systems, SPAAC is often the gold standard. CuAAC remains a powerful tool for in vitro conjugations where its rapid kinetics are advantageous.

The field of bioconjugation is continually evolving, with new and improved ligation chemistries being developed. As researchers push the boundaries of targeted therapeutics and diagnostics, a deep understanding of the underlying chemical principles and a careful consideration of the experimental parameters will remain the cornerstones of successful bioconjugate development.

References

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. Available at: [Link]

  • Fu, Y., & Ho, M. (2025). A review of conjugation technologies for antibody drug conjugates. Antibody Therapeutics, 8(2), 157-170. Available at: [Link]

  • Tilley, S. D., & Francis, M. B. (2010). Chemoselective ligation techniques: modern applications of time-honored chemistry. Journal of peptide science : an official publication of the European Peptide Society, 16(11), 598–606. Available at: [Link]

  • St. Amant, A. H., & Van Deventer, J. A. (2021). Bioorthogonal Chemistry and Bioconjugation: Synergistic Tools for Biology and Biomedicine. Bioconjugate Chemistry, 32(7), 1259–1262. Available at: [Link]

  • Boger, D. L. (2012). Expanding the scope of chemoselective peptide ligations in chemical biology. Israel journal of chemistry, 52(5), 451–460. Available at: [Link]

  • Fairweather, J. K., & Jolliffe, K. A. (2016). Chemoselective Ligation Methods Based on the Concept of Native Chemical Ligation. Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 21, 749-788. Available at: [Link]

  • Fairweather, J. K., & Jolliffe, K. A. (2016). Chemoselective Ligation Methods Based on the Concept of Native Chemical Ligation. Science of Synthesis, 21, 749-788. Available at: [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2022). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Bioconjugate Chemistry, 33(3), 379-388. Available at: [Link]

  • Fu, Y., & Ho, M. (2025). A review of conjugation technologies for antibody drug conjugates. Antibody Therapeutics, 8(2), 157-170. Available at: [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. Available at: [Link]

  • Brik, A. (2011). Chemical ligation. Wikipedia. Available at: [Link]

  • Conilh, L., & T. W. (2020). Site-selective modification strategies in antibody–drug conjugates. Chemical Society Reviews, 49(23), 8639-8659. Available at: [Link]

  • Fu, Y., & Ho, M. (2025). A Review of Conjugation Technologies for Antibody Drug Conjugates. ResearchGate. Available at: [Link]

  • Royzen, M. (2021). Bio-Orthogonal Chemistry Conjugation Strategy Facilitates Investigation of N-methyladenosine and Thiouridine Guide RNA Modifications on CRISPR Activity. National Institutes of Health. Available at: [Link]

  • N'Dongo, H. W. P. (2021). Tailored Bioorthogonal and Bioconjugate Chemistry: A Source of Inspiration for Developing Kinetic Target-Guided Synthesis Strategies. ACS Omega, 6(43), 28551–28563. Available at: [Link]

  • Panowski, S., & et al. (2014). Methods for site-specific drug conjugation to antibodies. mAbs, 6(1), 34–45. Available at: [Link]

  • Dimas, D., & et al. (2021). Site-specific conjugation of native antibody. Antibody Therapeutics, 4(4), 231–241. Available at: [Link]

  • Yang, Y., & et al. (2022). Site-Specific Antibody Conjugation with Payloads beyond Cytotoxins. Pharmaceutics, 14(11), 2496. Available at: [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2022). Bioorthogonal chemistry. Wikipedia. Available at: [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. R Discovery. Available at: [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Semantic Scholar. Available at: [Link]

  • Wallace, M. J., & et al. (2020). Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. Chemical Science, 11(38), 10437–10444. Available at: [Link]

  • Crisalli, P., & Kool, E. T. (2025). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. The Journal of Organic Chemistry. Available at: [Link]

  • Kalia, J., & Raines, R. T. (2012). Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. Current protocols in protein science, 68, 15.10.1–15.10.14. Available at: [Link]

  • ADC Review. (2023). Bioconjugation Technology Selection during Early-Stage Development - A Strategy to Streamline IND and Manufacturing Timelines. ADC Review. Available at: [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. ResearchGate. Available at: [Link]

  • Chari, R. V. (2013). Review of Antibody-Drug Conjugates, Methods in Molecular Biology series. mAbs, 5(6), 819–821. Available at: [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. Available at: [Link]

  • Wang, H., & et al. (2017). Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. Proteome Science, 15, 2. Available at: [Link]

  • Echo BioSystems. (n.d.). Protocol for Conjugation of a Biomolecule to Aldehyde Particles. Echo BioSystems. Available at: [Link]

  • Kalia, J., & Raines, R. T. (2025). Hydrolytic Stability of Hydrazones and Oximes. ResearchGate. Available at: [Link]

  • Kumar, A., & et al. (2024). Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches. International Journal of Molecular Sciences, 25(11), 6140. Available at: [Link]

  • Al-Ghanim, A. M., & et al. (2016). Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. Bioconjugate Chemistry, 27(4), 1046–1057. Available at: [Link]

  • Uttamapinant, C., & et al. (2015). Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells. ResearchGate. Available at: [Link]

  • Bio-Techne. (n.d.). Antibody Conjugation Assay: Methods, Protocols & Techniques. Bio-Techne. Available at: [Link]

  • Zuber, A., & et al. (2017). Less is More: A Comparison of Antibody–Gold Nanoparticle Conjugates of Different Ratios. Bioconjugate Chemistry, 28(11), 2825–2834. Available at: [Link]

  • Patil, S., & Dhoundiyal, S. (2023). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. Current Organic Chemistry, 27(14), 1238-1256. Available at: [Link]

Sources

Stability Showdown: A Comparative Guide to Ald-Ph-PEG2-NHS Conjugates and Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of bioconjugation, the stability of the final conjugate is a critical determinant of success. An unstable linker can lead to premature payload release, off-target effects, and a diminished therapeutic window. This guide provides an in-depth, objective comparison of the stability of bioconjugates formed using Ald-Ph-PEG2-NHS linkers against other prevalent conjugation chemistries. We will delve into the mechanistic underpinnings of their stability, present supporting experimental data, and provide detailed protocols for you to validate these findings in your own laboratory.

The Contenders: A Look at the Chemistries

The this compound ester is a heterobifunctional linker, featuring an N-hydroxysuccinimide (NHS) ester at one end and a phenyl-aldehyde at the other, separated by a polyethylene glycol (PEG) spacer. This design allows for a two-step conjugation process. First, the NHS ester reacts with primary amines (like the side chain of lysine residues on a protein) to form a stable amide bond. This initial reaction is followed by the utilization of the aldehyde group for a secondary conjugation, typically through reductive amination.

Our comparison will focus on the stability of the bonds formed by these key reactive groups against a common alternative: maleimide-based conjugation.

  • Amide Bond (from NHS Ester): The reaction of an NHS ester with a primary amine results in a highly stable amide bond. This linkage is generally resistant to hydrolysis under physiological conditions[1].

  • Secondary Amine Bond (from Aldehyde via Reductive Amination): The aldehyde group reacts with a primary amine to form an initial Schiff base. This intermediate is then reduced, typically using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN), to form a stable, non-reversible secondary amine linkage[2][3]. This bond is known for its hydrolytic stability[4].

  • Thioether Bond (from Maleimide): Maleimide groups react with thiol groups (from cysteine residues) via a Michael addition reaction to form a thioether bond. While widely used, this linkage is known to be susceptible to retro-Michael addition, especially in the presence of endogenous thiols like glutathione, which can lead to deconjugation[][6].

Figure 1: Overview of Conjugation Chemistries

Head-to-Head Stability Comparison

The stability of a bioconjugate in circulation is paramount for its therapeutic efficacy and safety. Premature cleavage of the linker can lead to off-target toxicity and a reduced therapeutic index. Here, we compare the stability of the linkages formed through reductive amination and maleimide chemistry.

The Instability of Maleimide-Thiol Adducts

The thioether bond formed from a maleimide-thiol reaction is susceptible to a retro-Michael reaction, particularly in the presence of high concentrations of endogenous thiols like glutathione in the plasma. This can lead to the exchange of the payload to other proteins, such as albumin, or its complete release[1][]. While strategies to improve the stability of maleimide conjugates exist, such as hydrolysis of the succinimide ring, the inherent potential for instability remains a concern[].

The Robustness of the Secondary Amine Bond

In contrast, the secondary amine bond formed through reductive amination is highly stable under physiological conditions. The reduction of the initial Schiff base to a secondary amine creates a covalent linkage that is not readily reversible. This hydrolytic stability makes it a superior choice for applications requiring long-term stability in vivo[4].

Linker ChemistryBond TypeInherent StabilitySusceptibility to Cleavage in Plasma
Aldehyde (via Reductive Amination) Secondary AmineHighLow (Resistant to hydrolysis)
Maleimide ThioetherModerate to LowHigh (Susceptible to retro-Michael addition and thiol exchange)
NHS Ester AmideHighLow (Resistant to hydrolysis, can be cleaved by specific enzymes)

Table 1: Comparative Stability of Bioconjugation Linkages

Degradation Pathways: A Mechanistic Look

The primary degradation pathway for maleimide-based conjugates in a biological milieu is the retro-Michael reaction, which is essentially the reverse of the conjugation reaction. This process is facilitated by the presence of other nucleophilic thiols.

Figure 2: Degradation Pathway of Maleimide Conjugates

In contrast, the secondary amine bond from reductive amination does not have a similar, readily available degradation pathway under physiological conditions, contributing to its superior stability.

Experimental Protocols for Stability Assessment

To empirically determine and compare the stability of your bioconjugates, we recommend the following in vitro plasma stability assay.

Objective

To quantify the amount of intact conjugate remaining over time when incubated in plasma.

Materials
  • Purified bioconjugates (e.g., Aldehyde-derived conjugate vs. Maleimide-derived conjugate)

  • Human or mouse plasma (heparinized)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • LC-MS/MS system for analysis

  • Protein precipitation solution (e.g., acetonitrile with an internal standard)

Protocol: In Vitro Plasma Stability Assay
  • Preparation: Dilute the purified bioconjugates to a final concentration of 1 mg/mL in PBS.

  • Incubation: In separate microcentrifuge tubes, mix the bioconjugate solution with pre-warmed plasma at a 1:9 ratio (e.g., 10 µL of conjugate and 90 µL of plasma).

  • Time Points: Incubate the tubes at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), remove an aliquot (e.g., 20 µL) from each tube.

  • Sample Quenching: Immediately add the aliquot to a tube containing 3 volumes of cold protein precipitation solution (e.g., 60 µL of acetonitrile with internal standard) to stop the reaction and precipitate plasma proteins.

  • Centrifugation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis. The LC-MS/MS method should be optimized to separate and quantify the intact conjugate from any free payload or degradation products[7][8][9].

  • Data Analysis: Calculate the percentage of intact conjugate remaining at each time point relative to the amount at time 0. Plot the percentage of intact conjugate versus time to determine the stability profile and half-life of each conjugate.

Figure 3: Workflow for Comparative Plasma Stability Assay

Conclusion

The choice of conjugation chemistry is a critical decision in the development of robust and effective bioconjugates. While NHS esters provide a stable entry point for conjugation, the subsequent choice of linker chemistry for further modification significantly impacts the overall stability of the final product. The secondary amine bond formed via reductive amination of the aldehyde moiety on an this compound linker offers superior stability compared to the thioether bond from maleimide-based linkers. This enhanced stability is attributed to the irreversible nature of the secondary amine linkage, which is not susceptible to the retro-Michael addition that plagues maleimide conjugates in the thiol-rich environment of the bloodstream. For applications demanding high in vivo stability and minimal premature payload release, the reductive amination pathway offered by aldehyde-containing linkers presents a clear advantage. We encourage researchers to perform comparative stability studies, such as the in vitro plasma stability assay detailed here, to make data-driven decisions for their specific bioconjugation needs.

References

  • Measurement of ADC stability in plasma and serum via mass spectrometry analysis. (n.d.). Retrieved from Sterling Pharma Solutions website: [Link]

  • Use of mass spectrometry to assess plasma stability of ADCs. (n.d.). LabRulez LCMS. Retrieved from [Link]

  • A Comparative Guide to the Conjugate Stability of Maleimide-Based Linkers. (2025). BenchChem.
  • Elucidating the Critical Attributes of Sodium Triacetoxyborohydride to Tune Glycoconjugation via Reductive Amination. (2025).
  • A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine–Maleimide-Based Antibody Drug Conjug
  • Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. (2014).
  • Current LC-MS-based strategies for characterization and quantification of antibody-drug conjug
  • PK profiles of ADCs with different linker stability. (n.d.).
  • Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjug
  • A Comparative Guide to Amide vs.
  • Stable isotope dimethyl labelling for quantitative proteomics and beyond. (n.d.). Retrieved from IOPscience website: [Link]

  • ADC Plasma Stability Analysis Service. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. (2023). PubMed.
  • Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development. (n.d.).
  • Bioconjugation of Oligodeoxynucleotides Carrying 1,4-Dicarbonyl Groups via Reductive Amination with Lysine Residues. (2015). researchmap.
  • Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry. (2025).
  • A guide to maximizing the therapeutic potential of protein-polymer conjugates by r
  • Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applic
  • Chemoselective Installation of Amine Bonds on Proteins through Aza-Michael Ligation. (2017). Journal of the American Chemical Society.

Sources

A Senior Application Scientist's Guide to Non-Cleavable Linkers in Antibody-Drug Conjugates: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate architecture of an Antibody-Drug Conjugate (ADC), the linker is not merely a tether but a critical determinant of the therapeutic index. It must balance two opposing demands: steadfast stability in systemic circulation and efficient release of its cytotoxic payload within the target cell. While cleavable linkers have seen broad application, non-cleavable linkers, defined by their reliance on complete antibody catabolism for drug release, offer a compelling paradigm of stability and safety.

This guide provides an in-depth, head-to-head comparison of non-cleavable linker technologies. We will move beyond surface-level descriptions to dissect the causality behind their design, evaluate their performance with experimental data, and provide the methodologies required to validate these critical components in your own research.

The Foundational Principle: Mechanism of Action

Unlike their cleavable counterparts, non-cleavable linkers do not possess an inherent chemical trigger for payload release.[1] Instead, the entire ADC must undergo a precise intracellular journey, culminating in the complete proteolytic degradation of the antibody backbone to liberate the active drug metabolite.[2][] This process is absolutely dependent on the ADC's internalization and trafficking to the lysosome.[2]

The sequence of events is as follows:

  • Binding and Internalization: The ADC binds to its target antigen on the cancer cell surface and is internalized via receptor-mediated endocytosis.

  • Lysosomal Trafficking: The ADC-antigen complex is trafficked through the endosomal-lysosomal pathway.

  • Proteolytic Degradation: Within the highly acidic and enzyme-rich environment of the lysosome, proteases degrade the monoclonal antibody into its constituent amino acids.[4][]

  • Payload Liberation: This degradation process releases the payload, which remains covalently attached to the linker and a single amino acid residue (typically lysine or cysteine) from the antibody's conjugation site.[4]

  • Cytotoxic Effect: This amino acid-linker-drug complex is the ultimate active metabolite that exerts the cytotoxic effect.

This mechanism confers a high degree of stability, minimizing premature drug release and associated off-target toxicity.[2][] However, it comes with a significant trade-off: the final metabolite is typically charged and membrane-impermeable, which largely negates any "bystander effect"—the ability to kill adjacent, antigen-negative tumor cells.[6]

Non_Cleavable_ADC_MoA cluster_extracellular Systemic Circulation (Plasma) cluster_cell Target Cancer Cell ADC ADC in Circulation (Stable) Internalization 1. Binding & Internalization ADC->Internalization High Stability Endosome Endosome Internalization->Endosome Lysosome 2. Lysosomal Degradation Endosome->Lysosome Trafficking Payload 3. Active Metabolite Released (Amino Acid-Linker-Drug) Lysosome->Payload Proteolytic Cleavage of Antibody Cytotoxicity 4. Cytotoxicity & Apoptosis Payload->Cytotoxicity

Caption: Mechanism of action for an ADC with a non-cleavable linker.

Head-to-Head Comparison: Conventional vs. Next-Generation Linkers

The field of non-cleavable linkers has evolved significantly, driven by the need to address subtle but critical stability challenges. The primary point of comparison is between conventional maleimide-based linkers and next-generation designs engineered for superior stability.

Part A: Conventional Thioether Linkers (The Benchmark)

The most prevalent non-cleavable linkers are based on maleimide chemistry, which reacts with thiol groups on cysteine residues to form a thioether bond. The classic example is the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker, famously used in Ado-trastuzumab emtansine (Kadcyla®/T-DM1).[2]

  • Chemistry: The N-hydroxysuccinimide (NHS) ester end of SMCC reacts with lysine residues on the antibody, while the maleimide end reacts with a thiol-functionalized drug (e.g., DM1).[2] This forms a stable, non-cleavable thioether linkage.

  • Advantages: This chemistry is well-established, reliable, and has proven clinical success. It provides significantly greater plasma stability compared to many early cleavable linkers.[2]

  • The Critical Limitation: Retro-Michael Instability: The thiosuccinimide bond formed between the maleimide and the cysteine thiol is not perfectly stable under physiological conditions. It is susceptible to a retro-Michael reaction , where the bond reverses, leading to deconjugation of the payload.[1][7] The released maleimide-payload can then be transferred to other circulating thiols, such as those on serum albumin, leading to off-target toxicity and reduced efficacy.[8][9] This instability is a key driver for the development of next-generation linkers.[10][11]

Part B: Next-Generation Stabilized Linkers (The Challengers)

To counteract the instability of the retro-Michael reaction, a new class of non-cleavable linkers has been engineered. The core strategy is to design the maleimide group to undergo a rapid, secondary reaction immediately after conjugation that results in a final, irreversible bond.

  • Self-Hydrolyzing Maleimides: This is the most successful strategy to date. The thiosuccinimide ring formed upon conjugation is prone to two competing reactions: the undesirable retro-Michael elimination and a desirable hydrolysis of the ring itself.[10] A hydrolyzed ring is no longer susceptible to the retro-Michael reaction, effectively "locking" the payload onto the antibody.[1][7]

    • Causality: Researchers discovered that incorporating a basic amino group, such as from diaminopropionic acid (DPR), adjacent to the maleimide provides intramolecular catalysis.[10][11] This dramatically accelerates the hydrolysis reaction at physiological pH, ensuring it outcompetes the retro-Michael reaction. The result is a more stable and effective ADC with an improved therapeutic window.[10]

  • Hydrophilic Linkers (e.g., PEG-based): While not a stabilization chemistry per se, the incorporation of hydrophilic polymers like polyethylene glycol (PEG) into the linker backbone is a critical next-generation advancement.[12][13]

    • Causality: Many potent cytotoxic payloads are highly hydrophobic. Conjugating them to an antibody, especially at a high drug-to-antibody ratio (DAR), can induce aggregation and lead to poor pharmacokinetics.[][14] Hydrophilic PEG linkers act as a "solubility reservoir," masking the payload's hydrophobicity.[12] This improves ADC solubility, reduces aggregation, allows for higher DARs, and can extend the ADC's half-life in circulation.[13][14] Some studies have also found that embedding PEG units can accelerate the desirable hydrolysis of maleimide joints.[1]

Quantitative Performance Data

Direct, published head-to-head comparisons of different non-cleavable linkers using the same antibody and payload are not abundant. However, by synthesizing data from multiple studies, we can draw clear performance distinctions.

Table 1: Comparative In Vitro Plasma Stability
Linker Type / ADC ConstructKey FeatureSpeciesAssay Duration% Payload Loss / DAR DecreaseReference
Conventional Maleimide
J2898A-SMCC-DM1Standard ThioetherHuman7 daysClears slightly faster than stabilized control, suggesting some payload loss.[15]
Cysteine-Linked ADCStandard MaleimideHuman144 hoursDiscrepancy between free payload and DAR loss suggests payload migration/exchange.[16]
Next-Generation Stabilized
DPR-based Maleimide-ADCSelf-HydrolyzingMouse7 daysShowed significantly improved stability and reduced payload loss vs. standard maleimide.[10][11]
Amide-coupled pendant PEG ADCHydrophilicN/AThermal StressBest performing conjugate, distancing from conventional SMCC-like linker.[12]
Table 2: Comparative In Vivo Anti-Tumor Efficacy
ADC ConstructLinker TypeTumor ModelKey Efficacy OutcomeReference
J2898A-SMCC-DM1Conventional ThioetherN/AEfficacious, but clears faster than a stabilized control ADC, implying a potential loss of potency over time.[15]
DPR-based Maleimide-ADCSelf-HydrolyzingXenograftDemonstrated improved antitumor activity and reduced neutropenia compared to ADCs with conventional maleimide linkers.[10]
C16 Site A-PEG6-C2-MMADPEGylated Non-cleavableBxPC3 XenograftShowed potent, dose-dependent tumor regression. Efficacy was highly dependent on conjugation site.[17]
T-DM1Conventional (SMCC)BT474-Gluc Brain MetastasesAt a 5 mg/kg dose, significantly improved survival where trastuzumab alone was ineffective.[18]

Insight & Causality: The data collectively demonstrates that while conventional maleimide linkers like SMCC are effective, their inherent instability can lead to payload loss and faster clearance. Next-generation linkers that incorporate self-hydrolyzing mechanisms or hydrophilic polymers directly address these shortcomings, leading to superior stability and, consequently, improved in vivo efficacy and safety profiles.

Experimental Protocols for Linker Evaluation

To rigorously compare non-cleavable linkers, two core experiments are essential: assessing plasma stability and determining in vitro cytotoxicity.

Experimental Protocol 1: In Vitro Plasma Stability Assessment via Immuno-capture LC-MS

This protocol is designed to quantify the change in the average Drug-to-Antibody Ratio (DAR) over time, which is the most direct measure of linker stability.

Objective: To determine the rate of payload deconjugation from an ADC when incubated in plasma.

Methodology:

  • Preparation:

    • Thaw frozen mouse or human plasma at 37°C.

    • Prepare a stock solution of the test ADC in phosphate-buffered saline (PBS) at a known concentration.

    • In microcentrifuge tubes, add the ADC stock to the plasma to a final concentration of 100 µg/mL. Prepare a parallel control sample of ADC in PBS.

  • Incubation:

    • Incubate all samples at 37°C.

    • Collect aliquots at designated time points (e.g., 0, 24, 48, 72, 120, and 168 hours).

    • Immediately freeze collected samples at -80°C to halt any further reaction until analysis.[19]

  • Immunoaffinity Capture:

    • Thaw the plasma samples on ice.

    • To isolate the ADC from the complex plasma matrix, add Protein A or G magnetic beads.[19] This step is critical for clean analysis.

    • Incubate to allow the ADC to bind to the beads.

    • Wash the beads with PBS to remove non-specifically bound plasma proteins.

    • Elute the captured ADC using a low-pH elution buffer (e.g., 20mM Glycine, pH 2.5). Neutralize the eluate immediately.

  • LC-MS Analysis:

    • Analyze the purified ADC samples using a high-resolution mass spectrometer (e.g., Q-TOF) coupled with a liquid chromatography (LC) system.

    • The ADC is typically deglycosylated and may be analyzed intact or after reduction to separate heavy and light chains.

    • The mass spectrometer will resolve the different drug-loaded species (e.g., heavy chain with 0, 1, or 2 drugs attached).

    • Calculate the average DAR at each time point by analyzing the relative abundance of each species. A decrease in average DAR over time indicates linker instability and payload loss.[20][21]

Plasma_Stability_Workflow cluster_prep 1. Sample Preparation & Incubation cluster_capture 2. Immunoaffinity Capture cluster_analysis 3. Analysis Start ADC + Plasma Incubate Incubate at 37°C Start->Incubate Timepoints Collect Aliquots (0-168h) Incubate->Timepoints Capture Isolate ADC with Protein A/G Beads Timepoints->Capture Wash Wash Beads Capture->Wash Elute Elute ADC Wash->Elute LCMS LC-MS Analysis Elute->LCMS DAR Calculate Average DAR LCMS->DAR Plot Plot DAR vs. Time DAR->Plot

Caption: Experimental workflow for assessing ADC plasma stability.

Experimental Protocol 2: In Vitro Cytotoxicity Assessment via MTT Assay

This assay determines the potency (IC50) of the ADC against a target cancer cell line.

Objective: To quantify the concentration of ADC required to inhibit the growth of antigen-positive cancer cells by 50%.

Methodology:

  • Cell Seeding:

    • Culture an antigen-positive cell line (e.g., SK-BR-3 for a HER2-targeted ADC).

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of medium.

    • Incubate the plate at 37°C with 5% CO₂ overnight to allow for cell attachment.[22]

  • ADC Treatment:

    • Prepare serial dilutions of your test ADC in culture medium.

    • Remove the old medium from the cells and add 100 µL of the ADC dilutions to the appropriate wells. Include untreated control wells (medium only).

    • Incubate the plate for 72-120 hours. The duration should be sufficient for the payload's mechanism of action to take effect.[23]

  • Viability Assessment (MTT Assay):

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate at 37°C for 2-4 hours. Live cells will metabolize the yellow MTT into purple formazan crystals.[24]

  • Solubilization and Measurement:

    • Carefully aspirate the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[22][25]

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each ADC concentration relative to the untreated control cells.

    • Plot the percent viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Conclusion and Future Outlook

The paradigm for non-cleavable linkers has shifted. The initial promise of superior stability, exemplified by T-DM1, has been tempered by a deeper understanding of the subtle instabilities of the conventional maleimide-thiol linkage. The causality is clear: the susceptibility of the thiosuccinimide adduct to retro-Michael elimination represents a critical liability, leading to premature payload release.

The future of non-cleavable linker design lies in intelligent chemical engineering to create more robust and homogenous conjugates. Next-generation stabilized linkers , particularly self-hydrolyzing maleimides, are no longer just a theoretical improvement but a validated strategy for enhancing stability, improving in vivo efficacy, and widening the therapeutic window.[10] Concurrently, the integration of hydrophilic moieties like PEG is becoming standard practice to overcome the biophysical challenges associated with hydrophobic payloads, enabling the development of ADCs with higher drug loads and more favorable pharmacokinetic profiles.[12]

For researchers in the field, a head-to-head evaluation focusing on plasma stability via LC-MS is the most definitive way to compare a novel linker against a benchmark like SMCC. By combining this stability data with rigorous in vitro cytotoxicity and in vivo efficacy studies, the true therapeutic potential of a next-generation non-cleavable linker can be fully realized.

References

Please note: The availability of linked articles may be subject to subscription access.

  • Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. (2025). SigutLabs. [Link]

  • Assessing ADC Plasma Stability by LC-MS Methods. (2020). Methods in Molecular Biology. [Link]

  • Lyon, R. P., et al. (2014). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. Nature Biotechnology. [Link]

  • Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. (2014). Semantic Scholar. [Link]

  • Assessing ADC Plasma Stability by LC-MS Methods. (2020). Springer Nature Experiments. [Link]

  • New structures to resolve the instability of Maleimide joint. (2021). Creative Biolabs ADC Blog. [Link]

  • Assessing ADC Plasma Stability by LC-MS Methods. (2020). ResearchGate. [Link]

  • Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugate. (2018). UCL Discovery. [Link]

  • Comparative efficacy studies of non-cleavable ADCs. Comparison of in... (2015). ResearchGate. [Link]

  • Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates. (2019). ResearchGate. [Link]

  • Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. (2020). ResearchGate. [Link]

  • A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine–Maleimide-Based Antibody Drug Conjugates. (2018). Analytical Chemistry. [Link]

  • Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms. (2024). ACS Omega. [Link]

  • Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. (2020). PMC - NIH. [Link]

  • Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody–Maytansinoid Conjugates. (2019). Bioconjugate Chemistry. [Link]

  • Determination of ADC Cytotoxicity. (n.d.). Creative Biolabs. [Link]

  • Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. (2020). PMC - NIH. [Link]

  • Beyond the Magic Bullet: How Next-Generation Linkers are Rewriting the ADC Playbook. (2025). Creative Biolabs. [Link]

  • Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. (2022). Frontiers in Drug Discovery. [Link]

  • Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. (2024). ACS Publications. [Link]

  • Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. (2020). ResearchGate. [Link]

  • Advances and Limitations of Antibody Drug Conjugates for Cancer. (2022). PMC - NIH. [Link]

  • Recent Advances in ADCs. (n.d.). NJ Bio, Inc.. [Link]

  • Antibody–drug conjugates (ADCs): current and future biopharmaceuticals. (2024). PMC - NIH. [Link]

  • Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. (2021). Frontiers in Pharmacology. [Link]

  • Antibody–drug conjugates: Recent advances in linker chemistry. (2021). PMC - NIH. [Link]

  • Comparison of trastuzumab-emtansine (T-DM1) vs.... (2023). ResearchGate. [Link]

  • Antibody–Drug Conjugates: The Dynamic Evolution from Conventional to Next-Generation Constructs. (2024). MDPI. [Link]

  • Sensitive ELISA Method for the Measurement of Catabolites of Antibody–Drug Conjugates (ADCs) in Target Cancer Cells. (2013). Molecular Pharmaceutics. [Link]

  • Current progress and remaining challenges of peptide–drug conjugates (PDCs): next generation of antibody-drug conjugates (ADCs)?. (2022). PubMed Central. [Link]

  • T-DM1 vs trastuzumab in the brain microenvironment at doses of similar... (2015). ResearchGate. [Link]

  • Minireview: Addressing the retro-Michael instability of maleimide bioconjugates. (2018). ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Evaluating Ald-Ph-PEG2-NHS Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals vested in the creation of next-generation biologics, particularly antibody-drug conjugates (ADCs), the choice of linker is a critical determinant of therapeutic efficacy and safety. This guide provides an in-depth, objective comparison of Ald-Ph-PEG2-NHS, a bifunctional linker, against a conventional alternative, SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate). We will delve into the mechanistic underpinnings of these linkers, provide detailed experimental protocols for their use, and present a robust analytical framework for evaluating their conjugation efficiency.

The Critical Role of Linker Chemistry in ADC Development

An ADC is composed of three primary components: a monoclonal antibody (mAb) for precise targeting, a potent cytotoxic payload, and a chemical linker that connects the two.[1] The linker's role is not merely passive; it profoundly influences the ADC's stability in circulation, its pharmacokinetic profile, and the efficiency of payload release at the target site.[2] An ideal linker ensures that the payload remains securely attached to the antibody in the bloodstream to minimize off-target toxicity, while enabling its efficient release upon internalization into the target cancer cell.[2]

This guide focuses on the conjugation efficiency of two distinct linker technologies, providing the rationale and methodologies to empower you to make informed decisions in your ADC development programs.

Understanding the Conjugation Chemistries

A nuanced understanding of the chemical reactions governing conjugation is paramount to optimizing the process and achieving a desirable drug-to-antibody ratio (DAR).

This compound: A Dual-Action Linker

This compound is a heterobifunctional linker featuring two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a benzaldehyde group, separated by a hydrophilic polyethylene glycol (PEG) spacer.[1][3]

  • NHS Ester Reactivity: The NHS ester reacts with primary amines, such as the ε-amino group of lysine residues on the surface of an antibody, to form a stable amide bond.[] This reaction is highly pH-dependent, with optimal reactivity occurring in the range of pH 7.2 to 8.5.[] A competing hydrolysis reaction of the NHS ester can occur, particularly at higher pH, which underscores the importance of controlled reaction conditions.[]

  • Aldehyde Reactivity: The benzaldehyde group provides a versatile handle for conjugating a payload. It can react with hydrazide- or aminooxy-functionalized payloads to form hydrazone or oxime linkages, respectively.[1] These ligation chemistries are highly efficient and can be performed under mild conditions.[5] The stability of the resulting hydrazone or oxime bond can be modulated by the specific chemical environment, with oximes generally exhibiting greater stability than hydrazones.[6]

The reaction mechanism for this compound is a two-step process. First, the NHS ester of the linker reacts with lysine residues on the antibody. In the second step, the aldehyde group of the now antibody-linker intermediate reacts with a hydrazide- or aminooxy-modified payload.

Reaction Mechanism of this compound

cluster_step1 Step 1: Antibody-Linker Conjugation cluster_step2 Step 2: Payload Conjugation Antibody-NH2 Antibody-NH₂ (Lysine Residue) Antibody_Linker_Ald Antibody-Linker-Aldehyde Antibody-NH2->Antibody_Linker_Ald pH 7.2-8.5 Ald_Linker_NHS This compound Ald_Linker_NHS->Antibody_Linker_Ald NHS NHS (byproduct) Antibody_Linker_Ald->NHS Payload_Hydrazide Payload-Hydrazide ADC_Hydrazone Antibody-Drug Conjugate (Hydrazone Linkage) Payload_Hydrazide->ADC_Hydrazone Antibody_Linker_Ald2 Antibody-Linker-Aldehyde Antibody_Linker_Ald2->ADC_Hydrazone pH 4.5-6.5 Water H₂O (byproduct) ADC_Hydrazone->Water

Caption: Reaction mechanism of this compound conjugation.

SMCC: The Conventional Maleimide-Based Linker

SMCC is another widely used heterobifunctional crosslinker that contains an NHS ester and a maleimide group.[7]

  • NHS Ester Reactivity: Similar to this compound, the NHS ester of SMCC reacts with primary amines on the antibody to form a stable amide bond.[7]

  • Maleimide Reactivity: The maleimide group reacts specifically with sulfhydryl (thiol) groups, such as those from cysteine residues, to form a stable thioether bond.[] This reaction is most efficient at a pH range of 6.5-7.5.[7] To utilize this chemistry, the interchain disulfide bonds of the antibody are typically partially reduced to generate free thiols.

The conjugation strategy with SMCC usually involves a two-step process. First, the payload is functionalized with the SMCC linker via its NHS ester group. Then, the maleimide-activated payload is reacted with the reduced antibody.

Head-to-Head Comparison: this compound vs. SMCC

FeatureThis compoundSMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
Antibody Reactive Group Primary amines (Lysine)Primary amines (Lysine) or Thiols (Cysteine)
Payload Reactive Group Hydrazide, AminooxyThiol
Resulting Linkage Hydrazone, OximeThioether
Homogeneity of ADC Potentially higher homogeneity due to controlled payload attachment.Can lead to heterogeneous mixtures with varying DARs.
Linkage Stability Oxime linkages are generally very stable. Hydrazone stability can be pH-dependent.[6][8]Thioether bond is highly stable.[] However, the maleimide-thiol adduct can undergo a retro-Michael reaction, leading to payload deconjugation.[9]
Antibody Modification No antibody reduction required.Requires partial reduction of antibody disulfide bonds.
Payload Modification Requires payload to be functionalized with a hydrazide or aminooxy group.Requires payload to be functionalized with a thiol group.

Experimental Design: A Comparative Conjugation Study

To objectively evaluate the conjugation efficiency of this compound and SMCC, we propose a detailed experimental workflow using a model system.

Experimental Workflow for ADC Conjugation and Analysis

cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_analysis Analysis Antibody Model Antibody (e.g., Trastuzumab) Ald_Conj This compound Conjugation Antibody->Ald_Conj SMCC_Conj SMCC Conjugation Antibody->SMCC_Conj Payload Model Payload (e.g., MMAE-Hydrazide) Payload->Ald_Conj Payload_Thiol Model Payload (e.g., MMAE-Thiol) Payload_Thiol->SMCC_Conj Purify_Ald Purification (e.g., SEC) Ald_Conj->Purify_Ald Purify_SMCC Purification (e.g., SEC) SMCC_Conj->Purify_SMCC HIC_Ald HIC-HPLC for DAR Purify_Ald->HIC_Ald HIC_SMCC HIC-HPLC for DAR Purify_SMCC->HIC_SMCC Compare Compare Conjugation Efficiency & Homogeneity HIC_Ald->Compare HIC_SMCC->Compare

Caption: Overview of the experimental workflow.

Materials
  • Model Antibody: Trastuzumab (Herceptin®), a humanized IgG1 monoclonal antibody.

  • Model Payload: Monomethyl auristatin E (MMAE), a potent anti-tubulin agent.

    • For this compound conjugation: MMAE-hydrazide.

    • For SMCC conjugation: MMAE-thiol.

  • Linkers: this compound and SMCC.

  • Buffers and Reagents: Phosphate-buffered saline (PBS), borate buffer, TCEP (tris(2-carboxyethyl)phosphine), DMSO, and all other necessary reagents of high purity.

Experimental Protocols

Protocol 1: ADC Preparation using this compound

  • Antibody Preparation: Dialyze Trastuzumab into a suitable buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4). Adjust the antibody concentration to 5-10 mg/mL.

  • Linker-Antibody Conjugation:

    • Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.

    • Add a 5-10 molar excess of the this compound solution to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

  • Purification of Antibody-Linker Intermediate: Remove excess linker by size-exclusion chromatography (SEC) using a desalting column equilibrated with a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.5).

  • Payload Conjugation:

    • Dissolve MMAE-hydrazide in DMSO to a stock concentration of 10 mM.

    • Add a 5-10 molar excess of the MMAE-hydrazide solution to the purified antibody-linker intermediate.

    • Incubate the reaction for 4-16 hours at room temperature.

  • Final Purification: Purify the resulting ADC by SEC to remove unreacted payload and other small molecules.

Protocol 2: ADC Preparation using SMCC

  • Antibody Reduction:

    • Dialyze Trastuzumab into a suitable buffer (e.g., PBS with 1 mM EDTA, pH 7.0).

    • Add a 2-3 molar excess of TCEP to the antibody solution.

    • Incubate for 1-2 hours at 37°C to partially reduce the interchain disulfide bonds.

  • Payload-Linker Conjugation:

    • Dissolve SMCC in anhydrous DMSO to a stock concentration of 10 mM.

    • Dissolve MMAE-thiol in DMSO.

    • React MMAE-thiol with a slight molar excess of SMCC in DMSO for 1 hour at room temperature to form the MMAE-SMCC adduct.

  • ADC Formation:

    • Add the MMAE-SMCC solution to the reduced antibody solution at a 5-10 molar excess relative to the antibody.

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

  • Quenching and Purification: Quench the reaction by adding an excess of N-acetylcysteine. Purify the ADC by SEC.

Analytical Characterization: Evaluating Conjugation Efficiency

Hydrophobic Interaction Chromatography (HIC) is a powerful analytical technique for determining the drug-to-antibody ratio (DAR) and assessing the homogeneity of an ADC preparation.[10][11] The principle of HIC is based on the separation of proteins according to their surface hydrophobicity.[10] As the payload is typically hydrophobic, ADCs with different numbers of conjugated drug molecules will exhibit different hydrophobicities and can be resolved by HIC.[11]

HIC-HPLC Protocol for DAR Analysis

  • Column: A HIC column suitable for antibody separations (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0.

  • Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol.

  • Gradient: A linear gradient from high salt (e.g., 100% A) to low salt (e.g., 100% B) over a specified time (e.g., 20 minutes).

  • Flow Rate: 0.5-1.0 mL/min.

  • Detection: UV absorbance at 280 nm.

The resulting chromatogram will show a series of peaks, with the unconjugated antibody eluting first, followed by ADCs with increasing DAR values (DAR1, DAR2, etc.). The peak area of each species can be used to calculate the average DAR and the distribution of different drug-loaded species.

Average DAR Calculation:

Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100

Expected Outcomes and Interpretation

Analytical ParameterThis compound (Expected)SMCC (Expected)Rationale
Average DAR Controllable, typically aiming for 2-4.Can be more variable, often resulting in a broader range of DAR species.Aldehyde-based conjugation can offer more controlled reaction kinetics.
DAR Distribution Narrower distribution, with a predominant DAR species.Broader distribution, with significant populations of multiple DAR species.The stochastic nature of lysine reactivity can be better controlled with the two-step aldehyde-based method.
Unconjugated Antibody Low percentage.Can be higher due to incomplete reaction or re-oxidation of thiols.The hydrazone/oxime ligation is typically very efficient.
Aggregation Low, due to the hydrophilic PEG spacer.May be higher due to increased hydrophobicity from the payload and linker.The PEG spacer in this compound can mitigate aggregation.

A narrower DAR distribution and a lower percentage of unconjugated antibody are indicative of higher conjugation efficiency and a more homogeneous ADC product. This is highly desirable as it leads to a more consistent and predictable therapeutic agent.

Conclusion

The selection of a linker is a pivotal decision in the development of an effective and safe ADC. This guide has provided a comprehensive framework for evaluating the conjugation efficiency of this compound in comparison to the conventional SMCC linker. By understanding the underlying chemistry, meticulously executing the provided experimental protocols, and employing robust analytical techniques such as HIC-HPLC, researchers can make data-driven decisions to advance their ADC programs. The use of this compound offers the potential for producing more homogeneous ADCs with a controlled DAR, which can translate to improved therapeutic outcomes.

References

  • Vector Laboratories. (n.d.). Maleimide Crosslinker Selection Guide.
  • Muttenthaler, M., et al. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Chemical Biology, 2(5), 1274-1294. [Link]

  • Thermo Fisher Scientific. (2022). SMCC and Sulfo-SMCC User Guide.
  • Bio-Synthesis Inc. (n.d.). SMCC and Sulfo-SMCC for Cross-Linking and Conjugation.
  • BOC Sciences. (n.d.). Maleimide Conjugation.
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]

  • Li, Y., et al. (2022). Antibody–drug conjugates: Recent advances in payloads. Acta Pharmaceutica Sinica B, 12(10), 3845-3873. [Link]

  • Agilent Technologies. (2018). AdvanceBio HIC Column for Drug to Antibody Ratio (DAR) Analysis of Antibody Drug Conjugates (ADC).
  • Crown Bioscience. (2024). The next generation of antibody-drug conjugates: pan-cancer ADCs.
  • MedChemExpress. (n.d.). SMCC.
  • AAT Bioquest. (n.d.). SMCC and SMCC Plus™ Protein Crosslinkers.
  • Waters Corporation. (n.d.). Automating the Determination of Drug-to-Antibody Ratio (DAR) of Antibody Drug Conjugates (ADCs) Based on Separation by Hydrophobic Interaction Chromatography (HIC).
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie (International ed. in English), 47(39), 7523–7526. [Link]

  • Ouyang, J. (2013). Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography. Methods in Molecular Biology, 1045, 275–283. [Link]

  • Jackson, D. Y., et al. (2022). The medicinal chemistry evolution of antibody–drug conjugates. RSC Medicinal Chemistry, 13(5), 540-559. [Link]

  • Thermo Fisher Scientific. (n.d.). Sulfhydryl-Reactive Crosslinker Chemistry.
  • ProteoChem. (n.d.). SMCC Crosslinking Protocol.
  • Levengood, M. R., & Van der Donk, W. A. (2023). Antibody-drug conjugates payloads: then, now and next. Drug Target Review.
  • Otlewski, J., et al. (2021). Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies. Molecular Pharmaceutics, 18(11), 4159-4168. [Link]

  • Thermo Fisher Scientific. (n.d.). Analysis of Monoclonal Antibodies and Antibody-Drug Conjugates Using New Hydrophobic Interaction Chromatography (HIC) Columns.
  • Biointron. (2024). Types of Payloads for Antibody-Drug Conjugates (ADCs).
  • Muttenthaler, M., et al. (2021). Conjugation of SMCC linker to antibody followed by DM1 attachment. ResearchGate.
  • SigutLabs. (n.d.). Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release.
  • Kopeček, J., et al. (2013). Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. Bioconjugate Chemistry, 24(10), 1741–1751. [Link]

  • LCGC International. (2016). DAR Analysis of Antibody–Drug Conjugates.
  • Contract Pharma. (2024). Trends in the Development of ADCs.
  • Kopeček, J., et al. (2013). Comparison of Hydrazone Heterobifunctional Cross-Linking Agents for Reversible Conjugation of Thiol-Containing Chemistry. ResearchGate.
  • BOC Sciences. (n.d.). NHS Esters for Antibody Labeling.
  • Dirksen, A., & Dawson, P. E. (2008). Oximes and hydrazones in bioconjugation: mechanism and catalysis. Current Opinion in Chemical Biology, 12(6), 760-766. [Link]

  • Bernardes, G. J. L., et al. (2020). Addition of different equivalents of NHS esters 1, 2, and 5 to trastuzumab and analysis by means of MS and SDS‐PAGE. ResearchGate.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Bioconjugation Reagents.

Sources

A Comparative Guide to the In Vitro and In Vivo Stability of Ald-Ph-PEG2-NHS Linkers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of bioconjugation, the choice of a chemical linker is a critical decision that profoundly influences the stability, efficacy, and safety of the final conjugate. This guide provides an in-depth, objective comparison of the Ald-Ph-PEG2-NHS ester linker, a heterobifunctional linker designed for advanced bioconjugation, against other widely used alternatives. We will delve into the chemical principles governing their stability, present supporting experimental data, and provide detailed methodologies for their evaluation.

The Critical Role of Linker Stability in Bioconjugation

In the design of targeted therapeutics such as antibody-drug conjugates (ADCs), the linker is not merely a passive bridge. It is a dynamic component that must maintain its integrity in the systemic circulation to prevent premature release of the payload, which could lead to off-target toxicity and a diminished therapeutic window.[1][2] Upon reaching the target, the linker's properties can also influence the mechanism and efficiency of payload release. Therefore, a comprehensive understanding of a linker's in vitro and in vivo stability is paramount for the rational design of effective and safe bioconjugates.[3]

The this compound linker is a non-cleavable linker, a class of linkers known for their high plasma stability.[1][4] This stability ensures that the payload is released primarily through the lysosomal degradation of the antibody backbone after internalization into the target cell.[4][5] This guide will compare the stability of the linkages formed by this compound with those formed by other common linker chemistries.

Understanding the this compound Linker

The this compound ester is a heterobifunctional linker featuring two distinct reactive moieties connected by a two-unit polyethylene glycol (PEG) spacer.

  • N-Hydroxysuccinimide (NHS) Ester: This group reacts efficiently with primary amines, such as the ε-amino group of lysine residues on antibodies, to form a highly stable amide bond .[6]

  • Benzaldehyde (Ald-Ph): This aromatic aldehyde group provides a versatile handle for conjugation to molecules containing aminooxy or hydrazide functionalities, forming oxime or hydrazone linkages, respectively.[7]

The short PEG2 spacer enhances the aqueous solubility of the linker and the resulting conjugate, which can help to mitigate aggregation and improve pharmacokinetic properties.[6]

Comparative Analysis of Linker Stability

The stability of a bioconjugate is fundamentally determined by the chemical nature of the covalent bond connecting the linker to the biomolecule and the payload. Here, we compare the stability of the linkages formed by the this compound linker with those of common alternatives.

Linkage Chemistries and Their Intrinsic Stability
Linker TypeReactive GroupsTarget Residues/FunctionalitiesResulting BondGeneral In Vitro/In Vivo Stability Profile
This compound NHS EsterPrimary Amines (e.g., Lysine)Amide Highly Stable: Amide bonds are exceptionally stable under physiological conditions, with a very long half-life in neutral aqueous solutions.[8] They are primarily cleaved by proteases during lysosomal degradation.[8]
BenzaldehydeAminooxyOxime Highly Stable: Oxime linkages are significantly more stable to hydrolysis than hydrazone linkages, especially at neutral and acidic pH.[][10]
BenzaldehydeHydrazideHydrazone pH-Dependent Stability: Hydrazone bonds are relatively stable at physiological pH (~7.4) but are susceptible to hydrolysis under acidic conditions found in endosomes and lysosomes (pH 4.5-6.0), making them a type of cleavable linker.[11][12]
Maleimide-PEG-NHS NHS EsterPrimary Amines (e.g., Lysine)Amide Highly Stable: As described above.
MaleimideThiols (e.g., Cysteine)Thioether Moderately Stable: The resulting succinimide thioether bond can be susceptible to a retro-Michael reaction, leading to payload exchange with endogenous thiols like glutathione and albumin.[13] Next-generation maleimides have been developed to improve stability.[14]
DBCO-PEG-NHS NHS EsterPrimary Amines (e.g., Lysine)Amide Highly Stable: As described above.
Dibenzocyclooctyne (DBCO)AzidesTriazole Exceptionally Stable: The triazole ring formed via copper-free click chemistry is highly stable to enzymatic degradation and hydrolysis, making it an excellent choice for applications requiring long-term stability.[11]
Experimental Data Insights

Direct head-to-head comparative stability studies for ADCs constructed with this compound linkers against the other linker types are limited in publicly available literature. However, extensive research on the stability of the individual bond types provides a strong basis for comparison.

  • Amide vs. Thioether: Studies comparing amide and maleimide-derived thioether linkages have shown that amide bonds are significantly more stable in plasma.[13] The thioether bond's susceptibility to retro-Michael addition can lead to premature drug release.[8]

  • Oxime vs. Hydrazone: Kinetic studies have demonstrated that oxime linkages are substantially more resistant to hydrolysis than hydrazone linkages across a range of pH values.[][10] Rate constants for oxime hydrolysis have been reported to be nearly 1000-fold lower than for simple hydrazones.[]

  • Non-Cleavable vs. Cleavable Linkers: In general, non-cleavable linkers, which rely on antibody degradation for payload release, exhibit greater plasma stability compared to cleavable linkers that are designed to be sensitive to specific physiological triggers.[4][5] This increased stability often translates to an improved therapeutic window and reduced off-target toxicity.[1][4]

Visualizing Reaction Mechanisms and Workflows

Reaction Scheme of this compound Linker

G cluster_0 Step 1: Antibody Conjugation cluster_1 Step 2: Payload Conjugation Antibody Antibody-NH2 Activated_Ab Antibody-NH-CO-Linker-Ald Antibody->Activated_Ab NHS Ester Reaction (pH 7.2-8.5) Ald_Linker This compound Ald_Linker->Activated_Ab Payload_A Payload-ONH2 (Aminooxy) Final_ADC_Oxime ADC (Oxime Linkage) Payload_A->Final_ADC_Oxime Payload_H Payload-NHNH2 (Hydrazide) Final_ADC_Hydrazone ADC (Hydrazone Linkage) Payload_H->Final_ADC_Hydrazone Activated_Ab2 Antibody-NH-CO-Linker-Ald Activated_Ab2->Final_ADC_Oxime Oxime Ligation (pH 4.5-6.5) Activated_Ab2->Final_ADC_Hydrazone Hydrazone Ligation (pH 4.5-6.5)

Caption: Reaction scheme for a two-step conjugation using the this compound linker.

Experimental Workflow for In Vitro Plasma Stability Assay

G cluster_workflow In Vitro Plasma Stability Assay Workflow start Incubate ADC in Plasma (e.g., Human, Mouse) at 37°C timepoints Collect Aliquots at Various Time Points (e.g., 0, 24, 48, 96, 168h) start->timepoints capture Immuno-affinity Capture of ADC (e.g., Protein A/G beads) timepoints->capture wash Wash to Remove Non-specifically Bound Proteins capture->wash elute Elute ADC from Beads wash->elute analysis LC-MS Analysis to Determine Average Drug-to-Antibody Ratio (DAR) elute->analysis data Plot Average DAR vs. Time to Determine Stability Profile analysis->data

Caption: General workflow for assessing the in vitro plasma stability of an ADC.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assessment of ADCs

This protocol outlines a general method for comparing the stability of ADCs constructed with different linkers in plasma.

Rationale: This assay mimics the physiological conditions an ADC would encounter in the bloodstream, providing a crucial in vitro measure of its stability.[2] LC-MS is the gold standard for this analysis as it allows for the accurate determination of the average drug-to-antibody ratio (DAR), providing a quantitative measure of drug loss over time.[15]

Materials:

  • Test ADCs (e.g., prepared with this compound, Mal-PEG-NHS, and DBCO-PEG-NHS linkers)

  • Plasma from relevant species (e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein A or antigen-specific affinity capture beads

  • Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • LC-MS grade water, acetonitrile, and formic acid

Procedure:

  • ADC Incubation: Dilute the test ADCs to a final concentration of 100 µg/mL in plasma from the desired species. Incubate the samples at 37°C in a humidified incubator.

  • Time-Point Sampling: At designated time points (e.g., 0, 6, 24, 48, 96, and 168 hours), collect aliquots (e.g., 50 µL) of the plasma/ADC mixture. Immediately freeze the samples on dry ice and store at -80°C to halt any further degradation.

  • Immuno-affinity Capture: Thaw the plasma samples. Add an appropriate amount of pre-washed Protein A or antigen-specific affinity beads to each sample. Incubate for 1-2 hours at 4°C with gentle mixing to capture the ADC.

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads three times with cold PBS to remove non-specifically bound plasma proteins.

  • Elution: Elute the captured ADC from the beads by adding the elution buffer. Incubate for 5-10 minutes at room temperature. Pellet the beads and collect the supernatant containing the purified ADC. Immediately neutralize the eluate with the neutralization buffer.

  • LC-MS Analysis: Analyze the eluted ADC samples by liquid chromatography-mass spectrometry (LC-MS). The LC method should be optimized to separate the different drug-loaded species. The mass spectrometer is used to determine the mass of the intact antibody and its drug-conjugated forms.

  • Data Analysis: Deconvolute the mass spectra to identify the peaks corresponding to the antibody with different numbers of drugs attached (DAR 0, 1, 2, etc.). Calculate the average DAR at each time point using the following formula: Average DAR = Σ(Peak Area of DARn * n) / Σ(Peak Area of DARn)

  • Stability Profile: Plot the average DAR as a function of time for each ADC to determine their respective stability profiles and calculate their half-lives in plasma.

Protocol 2: In Vivo Stability Assessment in a Mouse Model

This protocol describes a general procedure for evaluating the in vivo stability of ADCs in a murine model.

Rationale: In vivo studies are essential to understand the true pharmacokinetic behavior and stability of an ADC in a complex biological system.[3][] This protocol allows for the determination of the ADC's half-life and the rate of drug deconjugation in a living organism.

Materials:

  • Test ADCs

  • Appropriate mouse strain (e.g., BALB/c or a tumor-xenograft model)

  • Sterile PBS for injection

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Anesthesia

  • Equipment for plasma separation (centrifuge)

  • Materials for immuno-affinity capture and LC-MS analysis as described in Protocol 1.

Procedure:

  • ADC Administration: Administer a single intravenous (IV) dose of the test ADCs (e.g., 1-10 mg/kg) to the mice.

  • Blood Sampling: At predetermined time points (e.g., 5 minutes, 1, 6, 24, 48, 96, and 168 hours post-injection), collect blood samples (e.g., via tail vein or retro-orbital bleeding) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Collect the plasma supernatant and store at -80°C until analysis.

  • ADC Quantification and DAR Analysis: Analyze the plasma samples to determine the concentration of total antibody and the average DAR over time. This is typically done by immuno-affinity capture of the ADC from the plasma followed by LC-MS analysis, as detailed in Protocol 1.

  • Pharmacokinetic Analysis: Plot the total antibody concentration and the average DAR as a function of time. Calculate the pharmacokinetic parameters, including the half-life of the total antibody and the half-life of the conjugated drug, to assess the in vivo stability of the ADC.

Conclusion

The selection of a linker is a multifaceted decision that requires a deep understanding of the chemical and biological factors that govern the stability of a bioconjugate. The this compound linker offers a robust platform for creating highly stable, non-cleavable conjugates through the formation of amide and oxime bonds.

  • For applications requiring maximal stability , the combination of an amide linkage to the antibody and an oxime linkage to the payload provides a conjugate with exceptional resistance to degradation in circulation.

  • When a pH-sensitive release mechanism is desired , the aldehyde functionality can be used to form a hydrazone bond, which will be preferentially cleaved in the acidic environment of the lysosome.

Compared to other common linker chemistries, the linkages formed by the this compound linker (amide and oxime) are generally more stable than the thioether bonds formed by maleimide-based linkers. The triazole linkage formed by click chemistry remains the gold standard for ultimate stability.

The experimental protocols provided in this guide offer a framework for the rigorous evaluation of linker stability, enabling researchers to make data-driven decisions in the design and optimization of their bioconjugates. By carefully considering the stability profiles of different linkers, scientists can develop more effective and safer targeted therapeutics.

References

  • Carter PJ, Senter PD. Antibody-drug conjugates for cancer therapy. Cancer J. 2008 May-Jun;14(3):154-69. [Link]

  • Wei, C., et al. Assessing ADC Plasma Stability by LC-MS Methods. In: Antibody-Drug Conjugates. Methods in Molecular Biology, vol 2078. Humana, New York, NY. [Link]

  • Strop, P., et al. Site-specific conjugation of a cytotoxic drug to an antibody improves the therapeutic index. Nat Biotechnol 31, 53–57 (2013). [Link]

  • Creative Biolabs. ADC Plasma Stability Analysis Service. [Link]

  • ResearchGate. Versatile intact LC–MS method for evaluating the drug–antibody ratio and drug load distribution of antibody–drug conjugates in human plasma. [Link]

  • Poon, K. A., et al. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay. MAbs, 12:1, 1700793 (2020). [Link]

  • Sciex. Measurement of ADC stability in plasma and serum via mass spectrometry analysis. [Link]

  • PubMed. Versatile intact LC-MS method for evaluating the drug-antibody ratio and drug load distribution of antibody-drug conjugates in human plasma. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]

  • SciSpace. Hydrolytic Stability of Hydrazones and Oximes. [Link]

  • ACS Omega. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. [Link]

  • Cyprotex. Plasma Stability. [Link]

  • Medicilon. Analysis Method for Drug-to-Antibody Ratio (DAR) of Antibody-drug Conjugates. [Link]

  • Nature Research Communities. Improving stability of antibody-drug conjugates in mouse models. [Link]

  • Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907. [Link]

  • Badescu, G., et al. (2014). Bridging disulfides for stable and defined antibody-drug conjugates. Bioconjugate chemistry, 25(6), 1124-1136. [Link]

  • St. Amant, A. H., et al. (2020). The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. Current Organic Chemistry, 24(13), 1434-1461. [Link]

  • An, Z., et al. (2010). Chemical modification of linkers provides stable linker-payloads for the generation of antibody-drug conjugates. Journal of medicinal chemistry, 53(19), 7144-7153. [Link]

  • Kim, J., et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Pharmaceutics, 13(2), 153. [Link]

  • Abzena. Abzena's Expertise in Custom Designed Linker- Payload Synthesis and Bioconjugation towards Antibody-Drug Conjugates. [Link]

  • University of Cambridge Apollo. The Development of Divinyl-Heteroaryl Linkers for the Synthesis of Stable and Functional Antibody-Drug Conjugates. [Link]

  • ResearchGate. The Development of Divinyl-Heteroaryl Linkers for the Synthesis of Stable and Functional Antibody-Drug Conjugates. [Link]

  • AxisPharm. Ald-PEG-NHS ester. [Link]

Sources

Performance of Ald-Ph-PEG2-NHS in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the choice of a linker is a critical determinant of the success of a conjugate, be it an antibody-drug conjugate (ADC), a fluorescently labeled protein for imaging, or a surface-immobilized biomolecule for diagnostic assays. The linker not only connects the molecule of interest to its target but also profoundly influences the stability, solubility, and overall performance of the final product. This guide provides an in-depth technical comparison of Ald-Ph-PEG2-NHS, a heterobifunctional linker, with other common crosslinking reagents. We will delve into the mechanistic underpinnings of its reactivity and provide experimental data and protocols to inform your selection of the optimal conjugation strategy.

Understanding this compound: Structure and Mechanism of Action

This compound is a non-cleavable linker that features two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a benzaldehyde group, separated by a two-unit polyethylene glycol (PEG) spacer.[1][2][3][4][5][6] This heterobifunctional design allows for a two-step, controlled conjugation process.

  • NHS Ester: This group reacts efficiently with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins, to form a stable amide bond.[7][8][9] The reaction proceeds optimally at a slightly alkaline pH (7.2-8.5).[7]

  • Benzaldehyde: The aldehyde group provides a versatile handle for reaction with various nucleophiles. It can react with primary amines to form a Schiff base, which can be subsequently reduced to a more stable secondary amine. More commonly in bioconjugation, it reacts with hydrazides to form hydrazones or with aminooxy groups to form highly stable oximes.[4][10][11][12] Aldehydes are generally more reactive than ketones due to less steric hindrance and more favorable electronic effects.[13][14][15][16][17]

  • PEG2 Spacer: The short polyethylene glycol chain enhances the water solubility of the linker and the resulting conjugate.[18][19][][21] This is particularly advantageous when working with hydrophobic payloads or to mitigate aggregation.[18][19]

The dual reactivity of this compound allows for the specific and sequential conjugation of two different molecules. For example, a payload can first be attached to the linker via the aldehyde group, and the resulting complex can then be conjugated to an antibody through the NHS ester.

Comparative Analysis of this compound with Alternative Linkers

The selection of a linker is a trade-off between reaction efficiency, stability of the resulting bond, and the specific requirements of the biological application. Here, we compare the performance of this compound with other widely used linker chemistries.

FeatureThis compound (Oxime/Hydrazone)Maleimide-Thiol Chemistry (e.g., SMCC)Click Chemistry (e.g., SPAAC)
Target Residues Primary amines (Lysine, N-terminus) & Aldehyde-reactive groups (introduced or natural)Thiols (Cysteine) & Primary amines (Lysine, N-terminus)Azides & Alkynes (introduced)
Bond Stability Oxime: High hydrolytic stability. Hydrazone: Stable, but can be reversible under acidic conditions.[12][22]Thioether bond is stable. However, the maleimide itself can undergo hydrolysis or retro-Michael addition, leading to deconjugation.Triazole bond is extremely stable and considered bioorthogonal.
Reaction pH NHS ester: pH 7.2-8.5. Aldehyde reaction: pH 4-7 for oxime/hydrazone formation.[7][23]NHS ester: pH 7.2-8.5. Maleimide: pH 6.5-7.5.Generally proceeds well at physiological pH.
Specificity High for both ends. NHS esters can have side reactions with serine, threonine, and tyrosine at higher pH.[24] Aldehyde reactivity is highly specific to hydrazides and aminooxy groups.High for both ends. Maleimides are highly specific for thiols.Extremely high specificity and bioorthogonality. The reactive groups do not typically react with native biological functionalities.
Advantages Versatile aldehyde chemistry allows for stable oxime formation. PEG spacer improves solubility.Well-established chemistry. Cysteine residues can be engineered for site-specific conjugation.Bioorthogonal reaction with high stability. Fast reaction kinetics.
Disadvantages Two-step conjugation may be required. Hydrazone linkage can be less stable than oxime.Potential for maleimide exchange with other thiols (e.g., albumin), leading to payload loss.[25]Requires the introduction of non-native azide and alkyne groups into the biomolecules.
Data Presentation: A Deeper Dive into Linker Stability
Linkage TypeFormation ConditionsStability CharacteristicsKey Considerations
Amide Bond (from NHS ester) pH 7.2-8.5Highly stable under physiological conditions, resistant to hydrolysis.[8]Reaction with primary amines is efficient and widely used.
Oxime Bond (from aldehyde) pH ~4.5-5.5Considered one of the most stable non-native covalent linkages in bioconjugation, more stable than hydrazones.[12][22][23]Often requires aniline as a catalyst to accelerate the reaction.[23]
Hydrazone Bond (from aldehyde) pH ~5.0-7.0Stable at neutral pH but can be designed to be cleavable under mildly acidic conditions (e.g., in endosomes).[26]Reversibility can be an advantage for drug release but a disadvantage for conjugate stability in circulation.
Thioether Bond (from maleimide) pH 6.5-7.5The thioether bond itself is very stable.The stability of the overall conjugate is often limited by the stability of the maleimide ring.
Triazole Bond (from click chemistry) Physiological pHExtremely stable and resistant to chemical and enzymatic degradation.Considered a "click" reaction due to its high efficiency and specificity.

Experimental Protocols

Here, we provide detailed, step-by-step methodologies for key experiments involving this compound.

Protocol 1: Two-Step Antibody-Drug Conjugation using this compound

This protocol describes the conjugation of a hydrazide-modified payload to an antibody.

Materials:

  • Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound linker

  • Hydrazide-modified payload

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Conjugation Buffer: 0.1 M sodium acetate, pH 4.5

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

Step 1: Reaction of this compound with the Antibody

  • Prepare the antibody solution at a concentration of 2-10 mg/mL in Reaction Buffer.

  • Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Add a 5- to 20-fold molar excess of the dissolved this compound to the antibody solution. The final concentration of DMSO should not exceed 10%.

  • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Remove the excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer.

Step 2: Conjugation of the Aldehyde-Modified Antibody with the Hydrazide-Payload

  • Dissolve the hydrazide-modified payload in DMSO to a concentration of 10 mM.

  • Add a 10- to 50-fold molar excess of the payload solution to the aldehyde-modified antibody from Step 1.

  • Incubate the reaction for 4-16 hours at room temperature with gentle mixing.

  • (Optional) To quench any unreacted aldehyde groups, add the Quenching Reagent to a final concentration of 50 mM and incubate for 30 minutes.

  • Purify the final antibody-drug conjugate using a desalting column or size-exclusion chromatography to remove excess payload and other small molecules.

Step 3: Characterization

  • Determine the protein concentration of the final conjugate using a BCA assay.

  • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.

Protocol 2: Labeling a Protein with a Fluorescent Dye using an Aminooxy-PEG-Dye Reagent and an Aldehyde-Tagged Protein

This protocol outlines the formation of a stable oxime linkage.

Materials:

  • Aldehyde-tagged protein (generated using a site-specific aldehyde tag technology)[27][28][29]

  • Aminooxy-functionalized fluorescent dye

  • Conjugation Buffer: 0.1 M sodium acetate, 150 mM NaCl, pH 4.7

  • Aniline catalyst solution (100 mM in DMSO)

  • Desalting columns

Procedure:

  • Prepare the aldehyde-tagged protein solution at 1-5 mg/mL in Conjugation Buffer.

  • Dissolve the aminooxy-dye in DMSO to a concentration of 10 mM.

  • Add a 5- to 10-fold molar excess of the aminooxy-dye solution to the protein solution.

  • Add the aniline catalyst to a final concentration of 10 mM.

  • Incubate the reaction for 2-4 hours at room temperature, protected from light.

  • Purify the fluorescently labeled protein using a desalting column to remove unreacted dye and catalyst.

  • Characterize the conjugate by measuring protein concentration and degree of labeling (DOL) using UV-Vis spectroscopy.

Visualization of Key Processes

Diagram 1: Two-Step Conjugation Workflow with this compound

G cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Payload Conjugation Antibody Antibody (with Lysine residues) Antibody_Linker Aldehyde-Modified Antibody Antibody->Antibody_Linker NHS Ester Reaction (pH 7.2-8.5) Linker This compound Linker->Antibody_Linker ADC Antibody-Drug Conjugate Antibody_Linker->ADC Hydrazone/Oxime Formation (pH 4.0-7.0) Payload Hydrazide/Aminooxy Payload Payload->ADC

Caption: Workflow for a two-step antibody-drug conjugation using this compound.

Diagram 2: Reaction Mechanism of this compound

G cluster_nhs NHS Ester Reaction cluster_aldehyde Aldehyde Reaction NHS_Ester R-NHS Amide_Bond Protein-NH-CO-R (Stable Amide Bond) NHS_Ester->Amide_Bond Primary_Amine Protein-NH2 Primary_Amine->Amide_Bond Aldehyde R'-CHO Oxime_Bond Payload-ON=CH-R' (Stable Oxime Bond) Aldehyde->Oxime_Bond Aminooxy Payload-ONH2 Aminooxy->Oxime_Bond

Caption: Key reaction mechanisms of the functional groups in this compound.

Conclusion and Future Perspectives

This compound offers a versatile and robust platform for bioconjugation, providing a balance of reactivity, stability, and improved solubility. The ability to form highly stable oxime linkages makes it particularly attractive for applications where conjugate stability is paramount, such as in the development of antibody-drug conjugates. While other chemistries like maleimide-thiol and click chemistry have their own distinct advantages, the choice of linker should always be guided by the specific requirements of the biological system and the desired properties of the final conjugate. As the field of bioconjugation continues to evolve, the development of novel linkers with enhanced stability, selectivity, and tailored release mechanisms will undoubtedly play a pivotal role in advancing therapeutic and diagnostic technologies.

References

  • PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. MDPI. [Link]

  • BIOCONJUGATION: LINKAGE STABILITY AND NOVEL METHODS. Raines Lab. [Link]

  • PEGx reagents - Aldehyde. Interchim. [Link]

  • Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. PubMed. [Link]

  • Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. [Link]

  • Activated PEG Aldehyde for N-terminal PEGylation. JenKem Technology. [Link]

  • Ald-Ph-amido-PEG2-C2-NHS ester. mRNA-assaydevelopment. [Link]

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC - NIH. [Link]

  • Protein-protein crosslinking - an overview with emphasis on structural biology uses. [Link]

  • This compound ester (CAT#: ADC-L-523). Creative Biolabs. [Link]

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. PMC - NIH. [Link]

  • PEG NHS ester, Active ester linker, Amine reactive Reagents. AxisPharm. [Link]

  • Ald-Ph-PEG24-NHS ester (CAT#: ADC-L-M0295). Creative Biolabs. [Link]

  • This compound, CAS 1807521-07-8. AxisPharm. [Link]

  • Ald-PEG-NHS ester. AxisPharm. [Link]

  • Bioconjugation by oxime ligation and Staudinger ligation. ResearchGate. [Link]

  • Aldehyde tag coupled with HIPS chemistry enables the production of ADCs conjugated site-specifically to different antibody regions with distinct in vivo efficacy and PK outcomes. PubMed. [Link]

  • Ald-Ph-amido-PEG2-C2-NHS ester. Immunomart. [Link]

  • Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. PMC - PubMed Central. [Link]

  • Aldehyde Tag Coupled with HIPS Chemistry Enables the Production of ADCs Conjugated Site-Specifically to Different Antibody Regions with Distinct in Vivo Efficacy and PK Outcomes. ACS Publications. [Link]

  • Evaluation of Linkers' Influence on Peptide-Based Piezoelectric Biosensors' Sensitivity to Aldehydes in the Gas Phase. MDPI. [Link]

  • Titers and conjugation results from an aldehyde tag scan of the human... ResearchGate. [Link]

  • An Efficient Conjugation Approach for Coupling Drugs to Native Antibodies via the PtII Linker Lx for Improved Manufacturability of Antibody–Drug Conjugates. NIH. [Link]

  • NHS ester protocol for labeling proteins. Abberior. [Link]

  • Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. [Link]

  • Is this correct? I would think aldehydes and ketones are less reactive than carboxylic acids? : r/Mcat. Reddit. [Link]

  • Rationalising the order of reactivity of carbonyl compounds towards nucleophiles. [Link]

  • Reactivity of aldehydes and ketones (video). Khan Academy. [Link]

  • Which is more reactive: aldehydes or ketones?. YouTube. [Link]

Sources

A Comparative Guide to Ald-Ph-PEG2-NHS in Antibody-Drug Conjugate (ADC) Research: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals.

In the rapidly evolving landscape of targeted cancer therapy, the linker connecting a monoclonal antibody to a potent cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) success. The choice of linker profoundly impacts the therapeutic index, influencing stability, pharmacokinetics, and ultimately, the balance between efficacy and toxicity. This guide provides an in-depth comparison of Ald-Ph-PEG2-NHS, a non-cleavable linker featuring a polyethylene glycol (PEG) spacer, with next-generation linker technologies. We will delve into the mechanistic rationale behind experimental design, present comparative data, and provide detailed protocols to empower researchers in their ADC development endeavors.

The Role of the Linker: More Than Just a Bridge

The linker in an ADC is not merely a passive connector; it is a dynamic component that must ensure the payload remains securely attached in systemic circulation to prevent premature release and off-target toxicity.[1] Concurrently, it must facilitate the efficient release of the active drug upon internalization into the target cancer cell.[1] Linker technologies are broadly categorized as cleavable and non-cleavable, each with distinct mechanisms of action and associated advantages.[2]

This compound: A Non-Cleavable, PEGylated Workhorse

This compound is a heterobifunctional linker that embodies two key features: a non-cleavable backbone and a hydrophilic PEG spacer.[3][4]

  • Non-Cleavable Nature: The amide bond formed via the NHS ester reaction with lysine residues on the antibody is highly stable.[5] Payload release is dependent on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell.[2] This inherent stability minimizes premature drug release in circulation, contributing to a potentially favorable safety profile.

  • PEG Spacer: The two-unit polyethylene glycol (PEG) chain imparts hydrophilicity to the linker-payload complex.[6] Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation, reduced solubility, and rapid clearance of the ADC.[5] The PEG spacer helps to mitigate these issues, improving the ADC's pharmacokinetic properties and potentially allowing for a higher drug-to-antibody ratio (DAR).[6]

A Comparative Analysis: this compound vs. Advanced Linker Technologies

To provide a clear comparison, we will examine the performance of a hypothetical ADC constructed with this compound against ADCs developed with a clinically advanced, site-specific conjugation platform: Synaffix's GlycoConnect™ and HydraSpace™ technologies.[7][8][9]

  • GlycoConnect™: This technology utilizes the native glycan on the antibody as a site for payload attachment, ensuring a homogenous DAR.[7][10]

  • HydraSpace™: This is a highly polar spacer technology designed to further enhance the therapeutic index, especially when working with hydrophobic payloads.[8][11]

Table 1: Comparative Performance Characteristics of Different Linker Technologies
FeatureThis compound (Hypothetical)GlycoConnect™ with HydraSpace™ (Published Data)Rationale and Implications
Conjugation Method Lysine ConjugationSite-Specific Glycan ConjugationLysine conjugation results in a heterogeneous mixture of ADCs with varying DARs and conjugation sites, which can impact pharmacokinetics and efficacy.[12] Site-specific methods like GlycoConnect™ produce a homogenous product with a defined DAR, leading to improved consistency and a more predictable in vivo performance.[7][13]
Drug-to-Antibody Ratio (DAR) Heterogeneous (average DAR of 2-4)Homogeneous (typically DAR2 or DAR4)A defined DAR is crucial for a consistent product profile. High DARs achieved with non-specific conjugation can lead to aggregation and rapid clearance.[6]
In Vitro Stability (Serum) HighVery HighThe non-cleavable nature of this compound confers high stability. The combination of a stable oxime bond from GlycoConnect™ and the polar HydraSpace™ linker also results in exceptional serum stability, minimizing off-target toxicity.[8][9]
In Vitro Cytotoxicity (IC50) PotentHighly PotentThe potency of an ADC is primarily driven by the payload. However, efficient internalization and payload release are key. While both would be effective, the homogeneity of the GlycoConnect™/HydraSpace™ ADC may lead to more consistent and potent cell killing.
In Vivo Efficacy EffectiveSuperiorHead-to-head in vivo studies have shown that ADCs constructed with GlycoConnect™ and HydraSpace™ can be more efficacious than marketed ADCs, leading to complete tumor regression in xenograft models.[9] This is attributed to the improved therapeutic index from site-specific conjugation and the beneficial properties of the polar spacer.
Therapeutic Index ModerateHighThe therapeutic index (the ratio between the maximum tolerated dose and the minimum effective dose) is a critical measure of an ADC's success. The enhanced stability and homogeneity of ADCs with advanced linker technologies like GlycoConnect™ and HydraSpace™ contribute to a significantly improved therapeutic index.[7][8]

Experimental Workflows and Protocols

To achieve the results summarized above, a series of well-defined experiments are necessary. Below are detailed protocols for the synthesis and evaluation of an ADC using this compound, which can be adapted for comparative studies.

Diagram 1: ADC Synthesis and Characterization Workflow

ADC_Workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization cluster_evaluation Functional Evaluation mAb Monoclonal Antibody Conjugation Lysine Conjugation mAb->Conjugation Linker_Payload This compound activated Payload Linker_Payload->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification ADC ADC Product Purification->ADC DAR_Analysis DAR Analysis (UV/Vis, HIC, LC-MS) ADC->DAR_Analysis Stability_Assay Serum Stability ADC->Stability_Assay Binding_Assay Antigen Binding (ELISA/SPR) ADC->Binding_Assay In_Vitro In Vitro Cytotoxicity ADC->In_Vitro In_Vivo In Vivo Efficacy (Xenograft Model) In_Vitro->In_Vivo Lead Candidate

Caption: Workflow for ADC synthesis and evaluation.

Protocol 1: ADC Synthesis via Lysine Conjugation with this compound

This protocol describes the conjugation of a payload activated with this compound to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound activated payload

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Conjugation buffer (e.g., PBS, pH 8.0-8.5)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into the conjugation buffer.

    • Adjust the mAb concentration to 2-10 mg/mL.

  • Linker-Payload Preparation:

    • Dissolve the this compound activated payload in anhydrous DMSO to a stock concentration of 10-20 mM. Note: NHS esters are moisture-sensitive; handle accordingly.[14]

  • Conjugation Reaction:

    • Add the linker-payload stock solution to the mAb solution at a molar excess (e.g., 5-10 fold) to the antibody.

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

  • Quenching:

    • Add the quenching reagent to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the ADC from unreacted linker-payload and other small molecules using SEC.

    • Collect the fractions containing the purified ADC.

  • Characterization:

    • Determine the protein concentration (e.g., by A280 absorbance).

    • Characterize the ADC for DAR, purity, and aggregation.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

The average number of drugs conjugated per antibody is a critical quality attribute.[15] Several methods can be employed for DAR determination.

A. UV-Visible Spectrophotometry:

  • Principle: This method relies on the different absorbance maxima of the antibody and the payload.[15]

  • Procedure:

    • Measure the absorbance of the ADC at 280 nm (for the antibody) and the absorbance maximum of the payload.

    • Calculate the concentration of the antibody and the payload using their respective extinction coefficients.

    • The DAR is the molar ratio of the payload to the antibody.

B. Hydrophobic Interaction Chromatography (HIC):

  • Principle: HIC separates ADC species based on the number of conjugated hydrophobic payloads.[15]

  • Procedure:

    • Inject the ADC onto a HIC column.

    • Elute with a decreasing salt gradient.

    • Species with higher DARs will be more hydrophobic and elute later.

    • The weighted average DAR is calculated from the peak areas of the different species.

C. Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Principle: LC-MS provides the most detailed information, including the distribution of different drug-loaded species.[15]

  • Procedure:

    • The ADC may be analyzed intact or after reduction to separate the light and heavy chains.

    • The mass of each species is determined by MS.

    • The DAR and drug distribution are calculated from the mass spectra.

Protocol 3: In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing target cancer cells.[16]

Materials:

  • Target cancer cell line (antigen-positive)

  • Control cell line (antigen-negative)

  • Cell culture medium and supplements

  • ADC and control antibodies

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

  • Cell Seeding:

    • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload.

    • Add the treatments to the cells and incubate for a period determined by the payload's mechanism of action (typically 72-120 hours).

  • Cell Viability Assessment:

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., absorbance or luminescence).

  • Data Analysis:

    • Normalize the data to untreated controls.

    • Plot the cell viability against the logarithm of the ADC concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Diagram 2: Mechanism of Action of a Non-Cleavable Linker ADC

ADC_MoA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Receptor Tumor Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Degradation Antibody Degradation Lysosome->Degradation 4. Fusion Payload Payload- Linker- Amino Acid Degradation->Payload 5. Payload Release Target Cellular Target (e.g., Tubulin, DNA) Payload->Target 6. Target Engagement Apoptosis Apoptosis Target->Apoptosis 7. Cell Death

Caption: ADC binding, internalization, and payload release.

Conclusion and Future Directions

This compound represents a valuable tool in the ADC researcher's arsenal, offering a straightforward approach to generating ADCs with a stable, non-cleavable linker and the benefits of PEGylation. Its simplicity and the well-understood chemistry of NHS-ester reactions make it an accessible choice for initial ADC development and proof-of-concept studies.

However, the field is continually advancing towards more homogenous and precisely engineered constructs. Technologies like GlycoConnect™ and HydraSpace™ demonstrate the significant improvements in therapeutic index that can be achieved through site-specific conjugation and linker optimization.[7][8][9] For researchers aiming to develop best-in-class ADCs, exploring these next-generation platforms is paramount.

The choice of linker should be a strategic decision based on the specific properties of the antibody, the payload, and the target indication. A thorough understanding of the principles outlined in this guide, coupled with rigorous experimental evaluation, will enable the development of safer and more effective Antibody-Drug Conjugates for the treatment of cancer.

References

  • BenchChem. (n.d.). A Comparative Guide to In Vitro Stability of ADCs Featuring PEGylated Linkers.
  • Wijdeven, M. A., et al. (2022). Enzymatic glycan remodeling–metal free click (GlycoConnect™) provides homogenous antibody-drug conjugates with improved stability and therapeutic index without sequence engineering. mAbs, 14(1), 2078466. [Link]

  • ACS Publications. (n.d.). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates.
  • Verkade, J. M. M., et al. (2018). A Polar Sulfamide Spacer Significantly Enhances the Manufacturability, Stability, and Therapeutic Index of Antibody–Drug Conjugates. Antibodies, 7(1), 12. [Link]

  • Synaffix. (2018). A Polar Sulfamide Spacer Significantly Enhances the Manufacturability, Stability, and Therapeutic Index of Antibody–Drug Conjugates.
  • ResearchGate. (2022). (PDF) Enzymatic glycan remodeling–metal free click (GlycoConnect™) provides homogenous antibody-drug conjugates with improved stability and therapeutic index without sequence engineering.
  • FirstWord Pharma. (2020). Synaffix Sees Competitive Early In Vivo Data from ADCs Based on Proprietary Exatecan Linker-Payload.
  • Synaffix. (2015). Chemoenzymatic Conjugation of Toxic Payloads to the Globally Conserved N‐Glycan of Native mAbs Provides.
  • AACR Journals. (2018). Abstract 3815: Decomposition of parameters contributing to the improved therapeutic index of ADCs obtained by GlycoConnect™ and HydraSpace™ Technologies.
  • BenchChem. (n.d.). A Comparative Guide to ADC Linkers: Cleavable, Non-Cleavable, and the Role of PEGylation.
  • Synaffix. (n.d.). GlycoConnect™ ADC toolbox expansion with high DAR technology.
  • ADC Review. (2015). Novel Proprietary Linkers Enable Challenging Hydrophobic Payloads to be Efficiently Conjugated to Antibodies.
  • Royal Society of Chemistry. (2021). Chapter 3: Linker Design and Impact on ADC Properties.
  • Labinsights. (2025). Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs).
  • Integrated DNA Technologies. (n.d.). Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides.
  • BOC Sciences. (n.d.). Antibody Conjugation Protocols: A Complete Step-by-Step Guide.
  • PurePEG. (2025). Cleavable vs. Non-Cleavable PEG Linkers: Pros, Cons, and Applications.
  • National Institutes of Health. (n.d.). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs).
  • BroadPharm. (n.d.). Protocols.
  • ResearchGate. (n.d.). Synthesis of NHS esters used to prepare lysine-linked antibody conjugates 4−6.
  • MedchemExpress. (n.d.). Ald-Ph-amido-PEG2-C2-NHS ester | ADC Linker.
  • Creative Biolabs. (n.d.). This compound ester (CAT#: ADC-L-523).
  • National Institutes of Health. (n.d.). Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs.
  • EPO. (2015). Patent 2913064 - Branched drug-linker conjugates for the coupling to biological targeting molecules.
  • National Institutes of Health. (2021). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines.
  • Google Patents. (n.d.). EP3335734A1 - Linker-drug and antibody-drug conjugate (adc) employing the same.
  • BOC Sciences. (n.d.). PEG Linkers in Antibody-Drug Conjugates.
  • National Institutes of Health. (n.d.). Antibody-drug conjugates: Intellectual property considerations.
  • BroadPharm. (n.d.). This compound ester, 1807521-07-8.
  • National Institutes of Health. (2018). Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies.
  • WuXi AppTec. (2024). Integrated Strategies to Accelerate Preclinical Development of Antibody-Drug Conjugates.
  • Google Patents. (n.d.). WO2015057699A2 - Pegylated drug-linkers for improved ligand-drug conjugate pharmacokinetics.
  • Glyco MindSynth. (n.d.). This compound ester.
  • Immunomart. (n.d.). Ald-Ph-amido-PEG2-C2-NHS ester.
  • NJ Bio, Inc. (2025). Recent Advances in ADCs.
  • National Institutes of Health. (2025). Toxicity and efficacy of antibody–drug conjugates in advanced solid tumors: a retrospective single-center analysis of clinical trials.
  • Sartorius. (2024). Comparative Analysis of Anti-HER2 Antibody-Drug Conjugates in Tumor Spheroid Models.
  • National Institutes of Health. (2025). Antibody-Drug Conjugates (ADCs): current and future biopharmaceuticals.
  • PubMed. (n.d.). In Vivo Anticancer Efficacy and Toxicity Studies of a Novel Polymer Conjugate N-Acetyl Glucosamine (NAG)-PEG-Doxorubicin for Targeted Cancer Therapy.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of Ald-Ph-PEG2-NHS Ester

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that excellence in the lab goes beyond groundbreaking discoveries; it encompasses a profound commitment to safety and environmental stewardship. The reagents we use, like Ald-Ph-PEG2-NHS ester, are powerful tools in bioconjugation and drug development, but their lifecycle doesn't end when the experiment is over. Proper disposal is not just a regulatory hurdle—it's a critical component of responsible science.

This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound ester. We will move beyond a simple checklist to explore the chemical rationale behind each step, empowering you to make informed decisions that protect yourself, your colleagues, and the environment.

Understanding the Compound: A Three-Part Hazard Profile

This compound ester is a heterobifunctional linker with three distinct chemical moieties, each with its own implications for disposal:

  • N-Hydroxysuccinimide (NHS) Ester: This is the most reactive part of the molecule. NHS esters are highly susceptible to hydrolysis and are designed to react with primary amines.[1][2] This reactivity makes them effective for bioconjugation but also means they can react with unintended biological molecules if not handled properly. The primary goal of our disposal protocol is to neutralize this reactive group.

  • Benzaldehyde (Ald-Ph): Aldehydes can be respiratory irritants and may possess varying levels of toxicity.[3][4] While some protocols exist for oxidizing aldehydes to less volatile carboxylic acids, the safest approach for a complex molecule like this is to treat the entire compound as hazardous waste, even after deactivation of the NHS ester.[3]

  • Polyethylene Glycol (PEG): The PEG linker itself is generally considered non-hazardous and biodegradable.[5][6] However, its presence does not negate the hazards of the reactive end groups. Furthermore, releasing even non-hazardous chemicals into wastewater systems is discouraged as it can impact the biological and chemical oxygen demand during water treatment.[5]

Given this profile, our disposal strategy is centered on a core principle: chemical inactivation before collection.

Personal Protective Equipment (PPE) and Safety First

Before beginning any disposal procedure, ensure you are wearing the appropriate PPE. The reactive nature of the NHS ester and the potential irritant properties of the aldehyde group demand caution.

PPE ItemSpecificationRationale
Eye Protection Safety glasses or gogglesProtects against accidental splashes of the chemical or quenching solutions.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact with the reactive NHS ester and aldehyde.
Body Protection Standard laboratory coatProtects clothing and skin from contamination.
Work Environment Certified chemical fume hoodAll steps involving the handling of the solid compound or the inactivation reaction should be performed here.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol is designed for both unused solid this compound ester and solutions containing the compound.

Step 1: Chemical Inactivation via Hydrolysis

The most critical step is to "quench" the reactive NHS ester through hydrolysis. This process uses a mild base to break the ester linkage, converting it to a more stable carboxylic acid and releasing N-hydroxysuccinimide.[7][8]

For Solid Waste (e.g., expired reagent, residual powder):

  • Carefully weigh the solid waste in a fume hood.

  • Place it in a suitable glass container (e.g., an Erlenmeyer flask) that is at least 20 times the volume of the quenching solution to be added.

  • For every 1 mg of solid this compound ester, add 1 mL of a 1 M Sodium Bicarbonate (NaHCO₃) solution.

  • Stir the mixture at room temperature for a minimum of 4 hours (or overnight) to ensure complete hydrolysis.

For Liquid Waste (e.g., leftover reaction mixtures in organic solvents like DMSO or DMF):

  • Measure the volume of the solution waste.

  • In a suitable container within a fume hood, add a volume of 1 M Sodium Bicarbonate solution that is at least 10 times the volume of the organic solvent waste.[9]

  • Slowly add the liquid waste to the bicarbonate solution while stirring.

  • Allow the mixture to stir at room temperature for a minimum of 4 hours . The half-life of an NHS ester can be as short as 10 minutes at a pH of 8.6, but allowing for extended time ensures complete deactivation.[8]

Causality Note: Using a bicarbonate or carbonate buffer is crucial. Avoid buffers containing primary amines, such as Tris or glycine, as the NHS ester will react with them, defeating the purpose of inactivation and creating additional chemical byproducts.[10]

Step 2: Neutralization

The hydrolysis reaction will result in a basic solution. Before containerizing for final disposal, it is good practice to neutralize it.

  • While stirring, slowly add a 1 M Hydrochloric Acid (HCl) solution dropwise.

  • Use pH paper to monitor the pH, aiming for a final pH between 6.0 and 8.0.

  • This step prevents any potential reactions within the final waste container and ensures compliance with waste collection requirements.

Step 3: Containerization and Labeling

Properly containing and labeling chemical waste is a cornerstone of laboratory safety and regulatory compliance.

  • Transfer the neutralized, inactivated solution into a designated and compatible hazardous waste container.[11]

  • Ensure the container has a tightly fitting cap to prevent leaks or evaporation.[3]

  • Label the container clearly. The label must include:

    • The words "Hazardous Waste."

    • The full chemical names of the contents: "Hydrolyzed Ald-Ph-PEG2-Carboxylic Acid," "N-hydroxysuccinimide," "Sodium Chloride," "Water," and any organic solvents (e.g., DMSO).

    • The approximate concentrations or percentages of each component.

    • The date the waste was first added to the container.

Step 4: Final Disposal
  • Store the sealed and labeled waste container in a designated satellite accumulation area.

  • Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on the collection and final disposal of this chemical waste stream.[12] Never pour this waste down the drain.[13]

  • Dispose of any contaminated materials, such as gloves, weigh boats, and wipes, in the designated solid chemical waste stream.

Disposal Protocol Summary

ParameterRecommendation / Value
Personal Protective Equipment Lab coat, safety goggles, chemical-resistant gloves
Inactivation Reagent 1 M Sodium Bicarbonate (NaHCO₃)
Ratio (Solid Waste) 1 mL of 1 M NaHCO₃ per 1 mg of solid this compound
Ratio (Liquid Waste) 10x volume of 1 M NaHCO₃ relative to the organic solvent volume
Reaction Time ≥ 4 hours at room temperature
Neutralization Adjust to pH 6.0 - 8.0 with 1 M HCl
Final Disposal Collect as hazardous chemical waste. Consult your institutional EHS office for pickup and adhere to all local, state, and federal regulations.[14]

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound ester.

G cluster_prep Preparation cluster_quench Chemical Inactivation (in Fume Hood) cluster_final Final Disposal start Start: this compound Waste (Solid or Liquid) ppe Don Appropriate PPE (Lab Coat, Goggles, Gloves) start->ppe hydrolysis Step 1: NHS Ester Hydrolysis - Add 1M NaHCO₃ - Stir for ≥ 4 hours ppe->hydrolysis neutralize Step 2: Neutralization - Add 1M HCl to pH 6-8 hydrolysis->neutralize collect Step 3: Collect Quenched Solution in Labeled Hazardous Waste Container neutralize->collect consult Step 4: Consult Institutional EHS for Pickup and Final Disposal collect->consult end end consult->end End: Safe Disposal

Caption: Workflow for the safe disposal of this compound ester.

By adhering to this protocol, you are not only complying with safety regulations but are also upholding the highest standards of scientific practice. This commitment ensures that our pursuit of innovation does not come at the cost of safety or environmental integrity.

References

  • Chemistry For Everyone. (2025, February 18). How To Dispose Of Polyethylene Glycol? [Video]. YouTube. [Link]

  • Emory University. Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • University of Otago. Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • Washington State Department of Ecology. Focus on: Treatment by Aldehyde Deactivation. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • GLITHERM. Safety data sheet - polyethylene glycol 200. Retrieved from [Link]

  • State of Vermont. Disposal of Propylene Glycol, Ethylene Glycol, and Polyethylene Glycol in Septic Systems. Retrieved from [Link]

  • Glyco MindSynth. This compound ester. Retrieved from [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press. Retrieved from [Link]

  • AmericanBio. (2015, May 29). POLYETHYLENE GLYCOL (PEG) 8000 Safety Data Sheet. Retrieved from [Link]

  • AxisPharm. Ald-Ph-PEG24-NHS ester. Retrieved from [Link]

  • Creative Biolabs. This compound ester (CAT#: ADC-L-523). Retrieved from [Link]

  • G-Biosciences. (2015, October 22). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. Retrieved from [Link]

  • Glen Research. Glen Report 32.26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

  • Georgia Institute of Technology. Chemical Waste Disposal. Environmental Health & Safety. Retrieved from [Link]

  • Peptide Institute, Inc. N-Hydroxysuccinimide active ester. Retrieved from [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Creative Biolabs. Ald-Ph-PEG24-NHS ester (CAT#: ADC-L-M0295). Retrieved from [Link]

Sources

Navigating the Handling of Ald-Ph-PEG2-NHS: A Guide to Safe and Effective Use

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that the success of your research is intrinsically linked to the precision of your techniques and the safety of your laboratory environment. This guide provides essential, immediate safety and logistical information for handling Ald-Ph-PEG2-NHS, a bifunctional linker critical in bioconjugation and drug development. Our goal is to empower you with the knowledge to not only use this product effectively but to do so with the utmost confidence in your safety protocols.

Understanding the Reagent: A Tripartite Profile of Reactivity and Hazards

This compound is a heterobifunctional crosslinker composed of three key moieties: an N-hydroxysuccinimide (NHS) ester, a phenyl aldehyde (benzaldehyde derivative), and a polyethylene glycol (PEG) spacer. Each component contributes to its functionality and, consequently, to its handling requirements.

  • N-Hydroxysuccinimide (NHS) Ester: This functional group is highly reactive towards primary amines, forming stable amide bonds.[1] This reactivity, however, also means it can react with moisture and requires careful handling to prevent hydrolysis, which would render the molecule inactive for its intended conjugation. From a safety perspective, NHS esters are known to be skin and eye irritants.[2][3]

  • Phenyl Aldehyde: The benzaldehyde group provides a second reactive site, capable of forming Schiff bases with primary amines or reacting with hydrazides and aminooxy groups. Benzaldehyde itself is classified as harmful if swallowed or inhaled, and it can cause skin, eye, and respiratory irritation.[4][5][6][7]

  • Polyethylene Glycol (PEG) Linker: The PEG spacer increases the hydrophilicity of the molecule. Generally, polyethylene glycol is considered to have low toxicity and to be readily biodegradable.[8][9][10]

A summary of the key chemical information for this compound is provided in the table below.

PropertyValueSource
CAS Number1807521-07-8Generic Product Information
Molecular FormulaC19H22N2O8Generic Product Information
Molecular Weight406.39 g/mol Generic Product Information
Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazardous nature of the NHS ester and benzaldehyde moieties, a comprehensive approach to personal protective equipment is non-negotiable. The following table outlines the recommended PPE for various laboratory operations involving this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash gogglesNitrile or latex glovesLaboratory coatN95 or higher-rated respirator (if not in a chemical fume hood)
Solubilization and Dilution Chemical splash goggles or face shieldNitrile or latex glovesLaboratory coatWork in a certified chemical fume hood
Reaction Setup and Monitoring Chemical splash gogglesNitrile or latex glovesLaboratory coatWork in a certified chemical fume hood
Waste Disposal Chemical splash gogglesNitrile or latex glovesLaboratory coatWork in a certified chemical fume hood

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound will minimize exposure risks and ensure the integrity of the reagent.

Preparation and Reconstitution
  • Work Area Preparation: All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to mitigate inhalation risks.[4][5]

  • Reagent Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation of moisture, which can hydrolyze the NHS ester.

  • Weighing: If weighing the solid, do so in a fume hood, wearing appropriate PPE. Avoid creating dust.

  • Solubilization: this compound is often dissolved in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to an aqueous reaction mixture.[11]

Handling Workflow Figure 1: this compound Handling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup & Disposal Equilibrate_Vial Equilibrate Vial to RT Weigh_Solid Weigh Solid in Fume Hood Equilibrate_Vial->Weigh_Solid Solubilize Solubilize in Anhydrous Solvent Weigh_Solid->Solubilize Add_to_Reaction Add to Aqueous Reaction Buffer Solubilize->Add_to_Reaction Incubate Incubate as per Protocol Add_to_Reaction->Incubate Quench Quench Reaction Incubate->Quench Segregate_Waste Segregate Waste Quench->Segregate_Waste Dispose Dispose via Chemical Waste Stream Segregate_Waste->Dispose

Figure 1: this compound Handling Workflow
Reaction and Quenching

The NHS ester reacts with primary amines at a slightly alkaline pH (typically 7.2-8.5).[1] It is crucial to use buffers that do not contain primary amines, such as Tris, as these will compete with the intended reaction.[1] Once the reaction is complete, it can be quenched by adding a small molecule containing a primary amine, such as Tris or glycine.

Reactivity Diagram Figure 2: Reactive Moieties of this compound Ald_Ph_PEG2_NHS This compound NHS Ester PEG Spacer Phenyl Aldehyde Primary_Amine Primary Amine (e.g., Lysine side chain) Ald_Ph_PEG2_NHS:nhs->Primary_Amine Amide Bond Formation Ald_Ph_PEG2_NHS:ald->Primary_Amine Schiff Base Formation Hydrazide_Aminooxy Hydrazide/ Aminooxy Ald_Ph_PEG2_NHS:ald->Hydrazide_Aminooxy Hydrazone/Oxime Formation

Figure 2: Reactive Moieties of this compound

Disposal Plan: Ensuring a Safe Laboratory and Environment

Proper disposal of this compound and any associated waste is critical to maintaining a safe laboratory and protecting the environment.

Waste Segregation
  • Solid Waste: Unused or expired solid this compound should be disposed of as hazardous chemical waste.

  • Liquid Waste: Solutions containing this compound, as well as reaction mixtures, should be collected in a designated, labeled hazardous waste container. Do not pour this waste down the drain.[9]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, should be collected in a sealed bag and disposed of as solid chemical waste.

Disposal Procedure
  • Collection: All waste streams should be collected in clearly labeled, sealed containers that are compatible with the chemical waste.

  • Labeling: Ensure all waste containers are accurately labeled with their contents.

  • Storage: Store waste containers in a designated, well-ventilated area, away from incompatible materials, until they can be collected by your institution's environmental health and safety (EHS) department.

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's EHS-approved procedures.[10][12]

By adhering to these guidelines, you can confidently and safely incorporate this compound into your research, ensuring both the integrity of your experiments and the well-being of yourself and your colleagues.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Polyethylene glycol. Retrieved from [Link]

  • Carl ROTH. (2020, January 30). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N-Hydroxysuccinimide. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Closed-loop chemical recycling of cross-linked polymeric materials based on reversible amidation chemistry. ResearchGate. Retrieved from [Link]

  • A-Chem. (2018, January 25). SAFETY DATA SHEET POLYETHYLENE GLYCOL 400. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 18). How To Dispose Of Polyethylene Glycol? [Video]. YouTube. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2021, June 17). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Carl ROTH. (2025, March 10). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ald-Ph-PEG2-NHS
Reactant of Route 2
Reactant of Route 2
Ald-Ph-PEG2-NHS

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.